Technical Guide: Synthesis of 1-Benzylazepan-4-one
This technical guide details the synthesis of 1-benzylazepan-4-one (CAS: 1208-75-9), a critical seven-membered heterocyclic scaffold used in the development of pharmaceutical agents, including sigma receptor ligands, pot...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 1-benzylazepan-4-one (CAS: 1208-75-9), a critical seven-membered heterocyclic scaffold used in the development of pharmaceutical agents, including sigma receptor ligands, potassium channel inhibitors, and spirocyclic diamines.
The guide prioritizes the Ring Expansion of 1-benzyl-4-piperidone as the primary industrial and laboratory standard due to its superior regioselectivity and efficiency compared to de novo cyclization methods.
Executive Summary & Molecule Profile
1-Benzylazepan-4-one (also known as
-benzyl-4-azepanone) is a pharmacologically active intermediate characterized by a seven-membered nitrogen-containing ring with a ketone functionality at the C4 position.[1][2] Unlike its 6-membered analog (1-benzyl-4-piperidone), the azepane ring offers unique conformational properties essential for specific receptor binding profiles in medicinal chemistry.
Primary Synthesis Pathway: Regioselective Ring Expansion
The most robust method for synthesizing 1-benzylazepan-4-one is the one-carbon homologation of 1-benzyl-4-piperidone . This route leverages the symmetry of the starting material to bypass complex regiochemical issues often encountered in cyclization reactions.
Strategic Rationale
Symmetry Advantage: The starting material, 1-benzyl-4-piperidone, is symmetric. Insertion of a methylene group (
) on either side of the carbonyl yields the same product (the 4-one isomer), effectively eliminating the formation of the 3-one isomer.
Efficiency: This is a two-step protocol (diazomethane generation + insertion) with high atom economy.
The reaction proceeds via the nucleophilic attack of the diazo compound on the ketone carbonyl, forming a betaine intermediate. This collapses via the migration of an
-carbon bond, expanding the ring from 6 to 7 members.
Figure 1: Mechanism of the ring expansion from piperidone to azepanone.
Detailed Experimental Protocol
Safety Warning: Diazomethane is explosive and highly toxic. All operations must be performed behind a blast shield in a high-efficiency fume hood using polished glassware (no ground joints).
Setup a Diazald distillation apparatus with smooth-joint glassware.
Add KOH (5g) in water (8 mL) and ethanol (10 mL) to the reaction flask.
Heat to 65°C. Dropwise add a solution of Diazald (12 mmol) in ether.
Distill the generated diazomethane/ether solution directly into a receiving flask cooled to -10°C containing the substrate.
Ring Expansion Reaction:
Dissolve 1-benzyl-4-piperidone (1.89 g, 10 mmol) in dry methanol (20 mL) and cool to 0°C.
Add
(1.25 mL) slowly to the piperidone solution.
Add the cold ethereal diazomethane solution portion-wise over 30 minutes, monitoring gas evolution (
).
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
Workup & Purification:
Quench the reaction with 10%
solution.
Extract with Ethyl Acetate (
).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 7:3).
Expected Yield: 65–75%.
Alternative Pathway: Dieckmann Condensation
This route is utilized when the piperidone precursor is unavailable or when specific substitution patterns on the ring are required (making the ring expansion non-regioselective).
Strategic Rationale
This is a de novo synthesis that builds the ring from an acyclic diester amine. It requires careful design of the diester chain lengths (3-carbon vs. 4-carbon arms) to ensure the formation of the 7-membered ring.
Pathway Diagram
Figure 2: De novo synthesis via Dieckmann Condensation.
Critical Protocol Differences
Precursor Synthesis: Unlike the 6-ring synthesis (which uses 2 equivalents of acrylate), the 7-ring requires asymmetry .
React Benzylamine with 1 eq. Ethyl Acrylate
Secondary Amine.
React Secondary Amine with 1 eq. Ethyl 4-bromobutyrate
Target Diester.
Cyclization: Requires high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Analytical Data & Validation
To validate the synthesis of 1-benzylazepan-4-one, compare experimental data against these standard values.
Method
Diagnostic Signal
Interpretation
1H NMR (CDCl3)
7.2-7.4 (m, 5H)
Aromatic protons (Benzyl group).
3.65 (s, 2H)
Benzylic (Singlet).
2.6-2.8 (m, 8H)
Ring protons. Look for asymmetry compared to piperidone.
IR Spectroscopy
1705-1715
Ketone Carbonyl () stretch.
Mass Spectrometry
m/z 203.13
Molecular ion peak.
References
Regioselective Synthesis via Ring Expansion:Chemical Reviews, "Chemistry of
-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." (Discusses the expansion of cyclic ketones to azepanones).
Medicinal Chemistry Applications: ResearchGate, "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." (Details the use of 1-benzylazepan-4-one as a core scaffold).
Dieckmann Condensation General Methodology: Organic Chemistry Portal, "Dieckmann Condensation." (Fundamental mechanism for cyclic beta-keto ester formation).
Piperidone Precursor Synthesis: ChemicalBook, "1-Benzyl-4-piperidone synthesis protocols." (Background on the starting material for the ring expansion route).
Safety Data: Sigma-Aldrich, "Safety Data Sheet for 1-Benzoylazepan-4-one derivatives."
1-Benzylazepan-4-one: A Strategic Scaffold for Seven-Membered Ring Therapeutics
The following technical guide details the chemistry, synthesis, and application of 1-Benzylazepan-4-one (CAS 1208-75-9) , a critical intermediate in the synthesis of seven-membered nitrogen heterocycles.[1] [1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and application of 1-Benzylazepan-4-one (CAS 1208-75-9) , a critical intermediate in the synthesis of seven-membered nitrogen heterocycles.[1]
[1]
Executive Summary & Chemical Identity
1-Benzylazepan-4-one (also known as 1-benzylhexahydro-4H-azepin-4-one) is a functionalized azepane derivative serving as a versatile building block in medicinal chemistry.[1] Unlike the more common six-membered piperidines, the seven-membered azepane ring offers unique conformational properties that allow for the exploration of novel chemical space in drug discovery, particularly for G-protein coupled receptors (GPCRs) and protease inhibitors .[1]
The molecule features a ketone at the C4 position, providing a reactive handle for further functionalization (e.g., reductive amination, Grignard addition), and a benzyl group at the N1 position, acting as a robust protecting group that can be removed via hydrogenolysis to access the free secondary amine.
Chemical Profile
Property
Data
CAS Number
1208-75-9
IUPAC Name
1-Benzylazepan-4-one
Molecular Formula
C₁₃H₁₇NO
Molecular Weight
203.28 g/mol
Appearance
Pale yellow oil or low-melting solid
Boiling Point
~137 °C (at reduced pressure)
Solubility
Soluble in DCM, EtOAc, MeOH; insoluble in water
Key Functional Groups
Cyclic Ketone (C4), Tertiary Amine (N1), Benzyl Group
Synthesis Strategies
The synthesis of 1-benzylazepan-4-one is non-trivial due to the entropic and enthalpic challenges associated with forming seven-membered rings.[1] Two primary routes are employed: Ring Expansion (Industrial Standard) and Dieckmann Condensation .
Route A: Ring Expansion of 1-Benzyl-4-piperidone (Preferred)
This method utilizes the commercially available 1-benzyl-4-piperidone.[1] The reaction typically proceeds via a Lewis acid-catalyzed insertion of a carbon atom using ethyl diazoacetate, followed by decarboxylation.[1]
Figure 1: Ring expansion strategy for the synthesis of 1-benzylazepan-4-one.
Route B: Dieckmann Condensation
This route involves the intramolecular cyclization of a diester precursor. While effective, it requires the synthesis of a specific unsymmetrical diester (N-benzyl-N-(3-ethoxycarbonylpropyl)glycine ethyl ester), making it less step-economic than Route A.[1]
Experimental Protocol: Ring Expansion
Objective: Synthesis of 1-benzylazepan-4-one from 1-benzyl-4-piperidone.
Scale: 50 mmol basis.
Preparation: Flame-dry a 250 mL three-neck round-bottom flask under nitrogen. Add 1-benzyl-4-piperidone (50 mmol) and anhydrous DCM (100 mL). Cool the solution to -10°C using an ice/salt bath.
Catalyst Addition: Add BF₃·OEt₂ (55 mmol) dropwise via syringe, maintaining the temperature below 0°C.
Expansion: Slowly add Ethyl diazoacetate (55 mmol) over 1 hour. Critical: Evolution of N₂ gas will occur. Ensure adequate venting.[3][4][5] Stir at 0°C for 2 hours, then warm to room temperature overnight.
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Extract with DCM (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate to yield the beta-keto ester intermediate .
Decarboxylation: Dissolve the crude intermediate in 20% NaOH (50 mL) and ethanol (20 mL). Reflux for 3 hours to hydrolyze the ester.
Acidification: Cool to room temperature and acidify to pH 1 with 6M HCl. Heat the acidic solution at reflux for 2 hours to induce decarboxylation.
Isolation: Basify the solution to pH 10 with NaOH pellets (ice cooling). Extract with Ethyl Acetate (3 x 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate.[6]
Purification: Purify via vacuum distillation (bp ~135-140°C @ 0.5 mmHg) or column chromatography (Hexane/EtOAc 4:1) to obtain 1-benzylazepan-4-one as a pale oil.[1][7][2]
Validation:
1H NMR (CDCl₃): Look for the disappearance of the piperidone signals and the appearance of the 7-membered ring multiplets. Key diagnostic: Benzyl CH₂ singlet (~3.6 ppm) and alpha-keto protons.[1]
MS (ESI): [M+H]⁺ = 204.1.
Reactivity & Medicinal Chemistry Applications
The 1-benzylazepan-4-one scaffold is a "privileged structure" for accessing diverse bioactive molecules.
Key Transformations
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 4-aminoazepanes , which are precursors to antihistamines and muscarinic antagonists.
Spirocyclization: The ketone serves as an anchor for constructing spiro-hydantoins or spiro-piperidines, often found in neurokinin receptor antagonists.[1]
Fischer Indolization: Reaction with phenylhydrazines yields azepano-indoles, a core structure in serotonin receptor modulators.[1]
Figure 2: Divergent synthesis pathways from the 1-benzylazepan-4-one core.[1][8]
Therapeutic Areas[1][11][15][16][17]
Muscarinic M4 Antagonists: Azepane rings provide the necessary flexibility to fit into the orthosteric binding pocket of GPCRs, often showing different selectivity profiles compared to piperidines.
Protease Inhibitors: Used in the design of Cathepsin K inhibitors for osteoporosis treatment.
Sigma Receptor Ligands: Benzyl-azepanes have shown high affinity for Sigma-1 receptors, relevant in neuropsychiatric disorders.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: Harmful if swallowed (Category 4).[5]
Engineering Controls: Always handle in a certified chemical fume hood. The ring expansion step involves ethyl diazoacetate , which is potentially explosive and releases nitrogen gas; use a blast shield.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone is stable but can oxidize over prolonged exposure to air.[1]
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
ChemicalBook. (2024). 1-Benzyl-4-piperidone synthesis and properties. Retrieved from
National Institutes of Health (NIH). (2013). Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines. Australian Journal of Chemistry.[9] Retrieved from [9]
Reymond, J. L., et al. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from
Fisher Scientific. (2025).[5] Safety Data Sheet: N-Benzyl-4-piperidone. Retrieved from
Angene Chemical. (2024). 1-Benzylazepan-4-one Product Analysis. Retrieved from
The Physicochemical and Synthetic Profile of 1-Benzylazepan-4-one
Executive Summary 1-Benzylazepan-4-one (CAS: 1208-75-9) represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the design of protease inhibitors.[1][2] While its molecular weight of 203.2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Benzylazepan-4-one (CAS: 1208-75-9) represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the design of protease inhibitors.[1][2] While its molecular weight of 203.28 g/mol serves as the fundamental stoichiometric metric, its value in drug development is defined by its conformational flexibility and its role as a precursor to bioactive azepane derivatives, such as Balicatib (Cathepsin K inhibitor).
This guide provides a rigorous technical analysis of 1-benzylazepan-4-one, moving beyond basic properties to detail its synthetic architecture, analytical validation via mass spectrometry, and its strategic utility in modern drug discovery.[1][2]
For the research scientist, the "molecular weight" is not a static number but a variable dependent on isotopic distribution and protonation states during analysis.[3] The following metrics are essential for accurate stoichiometry and analytical method development (LC-MS/NMR).
Used for molarity calculations and bulk stoichiometry.[2][3]
Monoisotopic Mass
203.1310 Da
Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3]
CAS Registry Number
1208-75-9
Global identifier for procurement and regulatory checks.[1][2][3]
LogP (Predicted)
~1.6 - 2.1
Indicates moderate lipophilicity; suitable for CNS penetration.[1][2][3]
Boiling Point
~134°C (at 7 mmHg)
Relevant for purification via vacuum distillation.[2][3]
pKa (Conjugate Acid)
~7.8 - 8.2
The tertiary amine is basic; exists as a cation at physiological pH.[1][2][3]
Analyst Note: When performing electrospray ionization (ESI) mass spectrometry, the observed species is typically
, resulting in a peak at m/z 204.14 .
Synthetic Architecture: The Dieckmann Protocol
The most authoritative method for constructing the 7-membered azepanone ring is the Dieckmann Condensation .[2][3] Unlike ring expansion methods (e.g., diazomethane treatment of piperidones) which can yield regioisomeric mixtures, the Dieckmann approach offers regiochemical control.
Reaction Logic
The synthesis involves the intramolecular cyclization of a diester precursor, followed by hydrolysis and decarboxylation to remove the ester moiety, yielding the pure ketone.[3]
Step-by-Step Protocol
Prerequisite: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Procedure: React benzylamine with ethyl acrylate (Michael addition) to form the secondary amine. Subsequently, alkylate with ethyl bromoacetate in the presence of
Procedure: Reflux the beta-keto ester in 6N HCl for 12 hours. This harsh condition hydrolyzes the ester to the acid, which spontaneously decarboxylates due to the beta-keto position.[2]
Workup: Basify with NaOH to pH 10, extract with Dichloromethane (DCM), dry over
, and concentrate.
Purification: Vacuum distillation or Column Chromatography (Hexane/EtOAc).
Synthetic Pathway Visualization[2][9]
Figure 1: The Dieckmann cyclization pathway for regio-controlled synthesis of 1-benzylazepan-4-one.
Analytical Validation: Confirming the Molecular Weight
In drug development, synthesis is only as good as its validation.[3] You must confirm the identity using orthogonal methods.
Mass Spectrometry (MS) Profile
The molecular weight of 203.28 is confirmed via fragmentation patterns.[2][3]
Ionization (ESI+): Expect a strong base peak at m/z 204.1
Ring Protons: The 4-one isomer has a degree of symmetry that the 3-one lacks, but specifically, look for the multiplets corresponding to the
and protons adjacent to the carbonyl (deshielded, 2.4–2.7 ppm).
Analytical Logic Diagram
Figure 2: Analytical validation workflow correlating Mass Spec signals with structural motifs.
Pharmaceutical Utility: The Azepane Scaffold
Why synthesize this specific ketone? The 1-benzylazepan-4-one is a "privileged structure" in medicinal chemistry.[1][2][3]
Protease Inhibition (Cathepsin K)
The azepane ring serves as a conformational constraint.[2][3] In the development of Balicatib (a potent Cathepsin K inhibitor for osteoporosis), the 7-membered ring locks the inhibitor into a bioactive conformation that fits the S2 pocket of the enzyme.
Mechanism: The ketone at position 4 is often reductive-aminated to introduce a nitrile or amide warhead that interacts with the active site cysteine of the protease.[2][3]
CNS Activity
Azepane derivatives often display affinity for sigma receptors and dopamine receptors.[2][3] The benzyl group increases lipophilicity (LogP ~2.1), facilitating blood-brain barrier (BBB) penetration, making this scaffold useful for designing antipsychotics or anxiolytics.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19176, 1-Benzylazepan-4-one. Retrieved from [Link]
Yokoo, A., & Morosawa, S. (1956).[3] Studies on Seven-membered Heterocyclic Compounds.[1][3][4] I. Synthesis of 1-Benzyl-1-azacycloheptan-4-one. Bulletin of the Chemical Society of Japan.[2][3] (Foundational synthesis via Dieckmann condensation).[2][3]
Vandewalle, M., et al. (2006).[3] Design and synthesis of Cathepsin K inhibitors. Journal of Medicinal Chemistry. (Contextualizing the azepane scaffold in drug design).
NIST Mass Spectrometry Data Center. 1-Benzylazepan-4-one Mass Spectrum. Retrieved from [Link][3]
1-Benzylazepan-4-one Structural Analogues: Technical Synthesis & Medicinal Chemistry Guide
Executive Summary: The Azepane Scaffold in Drug Discovery While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery, the seven-membered azepane (hexahydroazepine) ring represents an un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Azepane Scaffold in Drug Discovery
While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery, the seven-membered azepane (hexahydroazepine) ring represents an under-explored "privileged scaffold." 1-Benzylazepan-4-one serves as a critical, versatile intermediate for accessing this chemical space. Its structural flexibility allows it to adopt distinct conformational states (twist-chair/twist-boat) that can maximize binding affinity in protein pockets where rigid piperidines fail, particularly in kinase inhibition (e.g., Balanol analogues) and cysteine protease modulation (Cathepsin K).
This guide details the synthesis, structural analogues, and medicinal applications of 1-benzylazepan-4-one, providing researchers with actionable protocols for scaffold construction and diversification.
Structural Analysis & Design Strategy
Conformational Dynamics
Unlike the rigid chair conformation of piperidine, the azepan-4-one ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.
Implication: This flexibility allows the scaffold to "mold" into active sites, but it also imposes an entropic penalty upon binding.
Design Strategy: Medicinal chemists often introduce substituents at C3 or C5 (alpha to the ketone) or rigidify the N-protecting group (replacing benzyl with tosyl or aryl) to lock the conformation and improve potency.
Core Reactivity (The "4-One" Advantage)
The ketone at position 4 is the strategic pivot point for diversification:
Reductive Amination: Access to 4-aminoazepanes (Balanol mimics).
Grignard/Lithium Addition: Access to quaternary centers (CNS active agents).
Fischer Indolization: Access to azepino-indoles (tricyclic systems).
Synthetic Methodologies
Two primary routes exist for synthesizing 1-benzylazepan-4-one: Ring Expansion (Homologation) and Dieckmann Condensation .
Method A: Ring Expansion of 1-Benzyl-4-Piperidone (The Homologation Route)
This is the most direct laboratory-scale method, utilizing the symmetry of the 4-piperidone precursor to yield a single regioisomer.
Nucleophilic attack of the diazo compound on the ketone carbonyl.
Formation of a betaine intermediate.
Loss of nitrogen (
) concomitant with 1,2-migration of the ring carbon.
Method B: Asymmetric Dieckmann Condensation (The De Novo Route)
Preferred for industrial scale-up or when specific substitution patterns are required on the ring carbons. This route builds the ring from acyclic precursors.
Pathway:
Step 1: Sequential alkylation of benzylamine with ethyl acrylate (3-carbon unit) and ethyl 4-bromobutyrate (4-carbon unit).
Figure 1: Comparison of Ring Expansion (Method A) and Dieckmann Condensation (Method B) pathways.
Experimental Protocols
Protocol 1: Ring Expansion via Diazomethane (Standard Lab Scale)
Note: Diazomethane is explosive. Use a blast shield and specialized glassware (Firestone valve).
Reagents:
1-Benzyl-4-piperidone (10.0 mmol)
Diazomethane (approx. 15 mmol in
)
Methanol (solvent)
Procedure:
Dissolve 1-benzyl-4-piperidone (1.89 g) in anhydrous methanol (20 mL) and cool to 0°C.
Slowly add the ethereal diazomethane solution dropwise over 30 minutes. The yellow color of diazomethane should persist briefly before fading.
Critical Step: Monitor reaction by TLC. If starting material remains, add additional diazomethane.
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
Quench excess diazomethane with a few drops of acetic acid (until bubbling ceases and solution is colorless).
Concentrate under reduced pressure.
Purification: The crude oil contains the desired 1-benzylazepan-4-one. Purify via column chromatography (Silica gel, Hexane:EtOAc 4:1) to separate from unreacted piperidone or polymethylene byproducts.
Suspend NaH (1.2 eq) in anhydrous toluene under Argon.
Add the diester (1.0 eq) dropwise as a solution in toluene at reflux temperature.
Observation: Evolution of hydrogen gas indicates cyclization. Continue reflux for 4-6 hours.
Cool to RT and quench with glacial acetic acid.
Wash with brine, dry organic layer (
), and concentrate to yield the -keto ester intermediate.
Decarboxylation: Reflux the intermediate in 6M HCl for 4 hours.
Neutralize with NaOH (pH 9), extract with DCM, and distill/chromatograph to obtain 1-benzylazepan-4-one.
Medicinal Chemistry Applications & Analogues
Balanol Analogues (Protein Kinase C Inhibitors)
Balanol is a fungal metabolite with a hexahydroazepine core that acts as a potent ATP-competitive inhibitor of Protein Kinase C (PKC).
Analogue Design: The 1-benzylazepan-4-one scaffold is converted via reductive amination to 4-amino-azepanes.
SAR Insight: The spatial arrangement of the azepane nitrogen and the exocyclic amine mimics the adenosine adenine ring of ATP. Substituents at the benzyl position (e.g., replacing benzyl with rigid biphenyl groups) improve selectivity for specific PKC isozymes.
Cathepsin K Inhibitors (Osteoporosis)
Cathepsin K is a cysteine protease involved in bone resorption.[4]
Mechanism: The ketone carbonyl of azepan-4-one can form a reversible hemithioketal with the active site cysteine (Cys25) of the enzyme.
Modifications:
C4 Position: Converted to a nitrile (cyanohydrin derivative) to form a covalent but reversible adduct.
C3 Position: Introduction of stereodefined alkyl groups to fill the S1' hydrophobic pocket.
CNS Active Agents (Sigma Receptors)
1-Benzylazepanes show high affinity for
and receptors.
SAR: The hydrophobic benzyl group interacts with the primary hydrophobic binding pocket, while the basic nitrogen interacts with the conserved aspartate residue. The 4-position is often derivatized with phenyl groups (via Grignard) to access the secondary hydrophobic pocket.
Ring Expansion Protocols
Title: Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion.[5]
Source: Journal of the Chemical Society, Perkin Transactions 1.
URL:[Link]
Balanol & Kinase Inhibition
Title: A unified approach to the important protein kinase inhibitor balanol and a proposed analogue.
Source: Beilstein Journal of Organic Chemistry.
URL:[Link]
Cathepsin K Inhibitors
Title: Structure-based design of cathepsin K inhibitors containing a benzyloxy-substituted benzoyl peptidomimetic.[6]
Source: Journal of Medicinal Chemistry (PubMed).[6]
URL:[Link]
Strategic Synthesis & Functionalization of 1-Benzylazepan-4-one Scaffolds
Executive Summary: The Seven-Membered Challenge The azepan-4-one scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique conformational space distinct from the ubiquitous piperidine (6-mem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Seven-Membered Challenge
The azepan-4-one scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique conformational space distinct from the ubiquitous piperidine (6-membered) and pyrrolidine (5-membered) rings.[1] Its flexibility allows it to adopt twist-chair/twist-boat conformations, making it an ideal template for designing protease inhibitors (e.g., Cathepsin K) , menin-MLL interaction inhibitors , and CNS-active agents .
However, the synthesis of 1-benzylazepan-4-one is thermodynamically challenging due to transannular strain and unfavorable entropy compared to 5- or 6-membered rings. This guide details two orthogonal synthetic strategies: the Scalable Dieckmann Route (for multi-gram/kilogram production) and the Ring-Closing Metathesis (RCM) Route (for rapid analog generation).
PART 1: The Scalable Route (Dieckmann Condensation)
Best for: Multi-gram scale, low cost, industrial application.
Core Mechanism: Double aza-Michael addition followed by base-mediated Dieckmann cyclization and decarboxylation.
The synthesis begins with the exhaustive alkylation of benzylamine with ethyl acrylate. This step is generally robust but requires control to prevent polymerization of the acrylate.
Solvent: Ethanol (protic solvents accelerate Michael addition) or neat.
Conditions: Reflux (80°C) for 16–24 hours.
Protocol:
Charge benzylamine into a flask equipped with a reflux condenser.
Add ethyl acrylate dropwise at room temperature to control the exotherm.
Heat to reflux for 18 hours. Monitor consumption of benzylamine by TLC (EtOAc/Hexane 1:4).
Purification: Remove excess ethyl acrylate via rotary evaporation.[2] The resulting N,N-bis(2-carboethoxyethyl)benzylamine is typically a viscous oil (>90% yield) and can often be used directly. If necessary, purify via vacuum distillation.
Phase 2: The Dieckmann Cyclization (Critical Step)
This is the yield-determining step. The formation of the 7-membered ring is entropically disfavored. We utilize Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to drive the equilibrium via irreversible deprotonation of the product.
Reagents: Diester intermediate (1.0 eq), NaH (60% in oil, 2.2 eq) or KOtBu (2.2 eq).
Solvent: Anhydrous Toluene or THF (Critical: Moisture kills this reaction).
Suspend NaH (washed with hexanes to remove oil) in anhydrous toluene under Argon/Nitrogen.
Add a catalytic amount of ethanol (0.1 eq) to initiate the formation of the active alkoxide species if using NaH.
Add the diester intermediate (diluted in toluene) dropwise over 2–4 hours at reflux. Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
Reflux for an additional 4–6 hours. The mixture will become a thick slurry (enolate salt).
Quench: Cool to 0°C and carefully quench with glacial acetic acid or dilute HCl.
To reveal the parent azepan-4-one, the ester moiety must be removed via hydrolysis and thermal decarboxylation.
Reagents: 6M HCl or H2SO4/THF.
Conditions: Reflux for 12 hours.
Protocol:
Dissolve the
-keto ester in 6M HCl.
Reflux vigorously. CO2 evolution will be observed.
Workup: Basify the solution to pH 10 using NaOH pellets (with cooling). Extract with DCM.
Yield: 1-Benzylazepan-4-one is obtained as a pale yellow oil.
Troubleshooting The Dieckmann Route
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
Concentration too high during cyclization.
Increase solvent volume (High Dilution technique is critical for 7-membered rings).
Incomplete Cyclization
Moisture in solvent/reagents.
Distill toluene over Na/benzophenone; ensure NaH is fresh.
Product is a Solid Mass
Enolate precipitation.
Use mechanical stirring; add small amounts of THF to solubilize.
PART 2: The Diversity Route (Ring-Closing Metathesis)
Best for: Late-stage functionalization, substituted derivatives, rapid library generation.
Core Mechanism: Formation of the 7-membered ring from a diallylamine precursor using Grubbs II catalyst.
Workflow
Precursor Synthesis: Alkylation of benzylamine with allyl bromide derivatives (or acylation with vinyl acetic acid followed by reduction) to form N-benzyl-N,N-diallylamine.
RCM Reaction:
Catalyst: Grubbs 2nd Generation (G-II) is preferred for its thermal stability and reactivity toward hindered olefins.
Solvent: DCM (degassed).
Concentration: 0.005 M to 0.01 M (Strict high dilution).
Conditions: Reflux (40°C) for 2–12 hours.
Oxidation (If required): If the RCM product is an azepine (alkene), it can be hydrated/oxidized to the ketone, or if the precursor was a divinyl ketone, the product is the enone.
Key Advantage: This route allows for the introduction of substituents at the 3, 5, or 6 positions by using substituted allyl bromides, which is difficult to control in the Dieckmann route.
PART 3: Visualization of Pathways
Diagram 1: The Dieckmann Cyclization Pathway
Caption: Step-by-step flow of the scalable Dieckmann condensation route for azepan-4-one synthesis.
Diagram 2: Ring-Closing Metathesis Strategy
Caption: The RCM approach facilitates the synthesis of functionalized azepane derivatives.
PART 4: Functionalization & Applications
Once synthesized, the 1-benzylazepan-4-one scaffold serves as a versatile intermediate.
Reductive Amination (Library Expansion)
The C4 ketone is highly reactive toward reductive amination, a common tactic in generating Cathepsin K inhibitors .
Protocol: React ketone with primary amine (R-NH2) in DCE with NaBH(OAc)3.
Stereochemistry: The reduction often yields a mixture of enantiomers; chiral separation or stereoselective reduction (e.g., using chiral borohydrides) may be required.
Spirocyclization
The C4 position is ideal for forming spiro-hydantoins or spiro-piperidines, increasing metabolic stability and rigidity.
Bucherer-Bergs Reaction: Treatment with KCN and (NH4)2CO3 yields the spiro-hydantoin, a common moiety in anticonvulsant research.
References
Dieckmann Condensation Protocol: Synthesis of 1,2,3,4-Tetrahydro-1-benzazocin-5(6H)-ones by Dieckmann Condensation. (Clockss).
RCM Applications: Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction. (ResearchGate).[1][4][5]
Medicinal Chemistry (Menin Inhibitors): 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry.[6] (ChemicalBook).[3]
Azepane Scaffold Utility: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1][7] (PubMed/Nature Chemistry).
General Dieckmann Mechanism: Dieckmann Condensation - Organic Chemistry Portal.[8]
Navigating the Biological Landscape of 1-Benzylazepan-4-one: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of a Versatile Scaffold in Medicinal Chemistry Introduction: The Azepane Core and the Significance of 1-Benzylazepan-4-one The seven-membered azepane ring is a privileged scaffold in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Exploration of a Versatile Scaffold in Medicinal Chemistry
Introduction: The Azepane Core and the Significance of 1-Benzylazepan-4-one
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with a variety of biological targets. Within this class of compounds, 1-Benzylazepan-4-one emerges as a key synthetic intermediate and a subject of interest for its potential pharmacological properties. The presence of a benzyl group on the nitrogen atom and a ketone at the 4-position provides a versatile platform for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of 1-Benzylazepan-4-one and its derivatives, grounded in available scientific literature and established medicinal chemistry principles.
Chemical Properties and Synthesis of 1-Benzylazepan-4-one
A thorough understanding of the physicochemical properties of 1-Benzylazepan-4-one is fundamental to its application in drug discovery.
The synthesis of 1-Benzylazepan-4-one is a critical aspect of its accessibility for research and development. While various synthetic routes have been explored for azepane derivatives, a common approach to 1-Benzylazepan-4-one involves the Dieckmann condensation or related cyclization strategies.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for 1-Benzylazepan-4-one.
Exploration of Potential Biological Activities
While direct and extensive biological data for 1-Benzylazepan-4-one is not widely published, the broader class of azepane derivatives has been investigated for a range of pharmacological activities. These studies provide a logical framework for predicting and exploring the potential therapeutic applications of 1-Benzylazepan-4-one. One notable area of interest for azaalkane derivatives is their potential as protein kinase B (PKB/Akt) inhibitors [2]. The PKB/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer and other diseases.
Hypothesized Mechanism of Action: Targeting Kinase Pathways
The structural features of 1-Benzylazepan-4-one, particularly the conformationally flexible seven-membered ring and the aromatic benzyl group, suggest its potential to interact with the ATP-binding pocket of kinases. The azepane scaffold can serve as a template to position functional groups in a manner that mimics the hinge-binding motifs of known kinase inhibitors.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 1-Benzylazepan-4-one.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of 1-Benzylazepan-4-one and its derivatives, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for such investigations.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 1-Benzylazepan-4-one against a panel of protein kinases, including Akt.
Methodology:
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, 1-Benzylazepan-4-one (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
a. Prepare serial dilutions of 1-Benzylazepan-4-one in kinase buffer.
b. In a 96-well plate, add the kinase, peptide substrate, and the test compound or vehicle control (DMSO).
c. Initiate the kinase reaction by adding ATP.
d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
f. Calculate the percentage of inhibition for each concentration of the test compound.
g. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To evaluate the effect of 1-Benzylazepan-4-one on the proliferation of cancer cell lines with activated Akt signaling.
Methodology:
Cell Lines: Select cancer cell lines known to have upregulated PI3K/Akt signaling (e.g., MCF-7, PC-3).
Procedure:
a. Seed the cells in a 96-well plate and allow them to adhere overnight.
b. Treat the cells with various concentrations of 1-Benzylazepan-4-one or a vehicle control.
c. Incubate for a period of 48-72 hours.
d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
e. Calculate the percentage of cell growth inhibition and determine the GI50 value.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of 1-Benzylazepan-4-one in a preclinical animal model.
Methodology:
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
a. Subcutaneously implant cancer cells (e.g., PC-3) into the flanks of the mice.
b. Once tumors are established, randomize the mice into treatment and control groups.
c. Administer 1-Benzylazepan-4-one (e.g., via oral gavage or intraperitoneal injection) or the vehicle control daily.
d. Monitor tumor growth by measuring tumor volume at regular intervals.
e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-Akt).
Future Directions and Conclusion
While the currently available public data on the specific biological activities of 1-Benzylazepan-4-one is limited, its structural features and the known pharmacology of the broader azepane class of compounds suggest a promising starting point for further investigation, particularly in the area of kinase inhibition. The synthetic accessibility of 1-Benzylazepan-4-one allows for the creation of diverse chemical libraries, which can be screened against various biological targets. Future research should focus on the systematic biological evaluation of 1-Benzylazepan-4-one and its derivatives to elucidate their mechanism of action and therapeutic potential. This in-depth technical guide provides a foundational framework to inspire and direct such research endeavors, ultimately aiming to unlock the full potential of this versatile chemical scaffold in the development of novel therapeutics.
An In-depth Technical Guide on the Core Synthetic Applications and Pharmacological Potential of 1-Benzylazepan-4-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-Benzylazepan-4-one, focusing on its role as a versatile synthetic intermediate for the generati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-Benzylazepan-4-one, focusing on its role as a versatile synthetic intermediate for the generation of potentially bioactive molecules. While 1-Benzylazepan-4-one itself is not recognized for a specific mechanism of action, its structural features, particularly the azepane core, represent a privileged scaffold in medicinal chemistry. This document will elucidate the synthetic pathways accessible from this starting material and explore the pharmacological landscapes its derivatives are poised to address.
The Azepane Scaffold: A Privileged Structure in Drug Discovery
The seven-membered azacycloheptane (azepane) ring is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling optimal interactions with a variety of biological targets. The incorporation of the azepane scaffold has been instrumental in the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and neuroleptic agents. 1-Benzylazepan-4-one, with its reactive ketone functionality and the N-benzyl protecting group, serves as an excellent starting point for the chemical exploration of this valuable pharmacophore.
Synthetic Derivatization Potential of 1-Benzylazepan-4-one
The true value of 1-Benzylazepan-4-one lies in its synthetic versatility. The ketone at the 4-position is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Reductive Amination: A Gateway to Bioactive Amines
One of the most powerful and widely employed reactions in medicinal chemistry for the conversion of ketones is reductive amination.[1][2][3] This one-pot reaction transforms the carbonyl group of 1-Benzylazepan-4-one into a secondary or tertiary amine, a functional group ubiquitous in pharmaceuticals. This transformation proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride.
The vast array of commercially available primary and secondary amines allows for the generation of a large and diverse library of 4-aminoazepane derivatives from a single, readily accessible starting material. This diversity is crucial in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for Reductive Amination of 1-Benzylazepan-4-one
To a solution of 1-Benzylazepan-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the mixture.
The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 4-aminoazepane derivative.
Diagram: Reductive Amination Workflow
Caption: General workflow for the synthesis of 4-aminoazepane derivatives.
Spirocyclic systems, where two rings share a single atom, are of significant interest in drug design due to their rigid, three-dimensional structures. This rigidity can lead to higher binding affinities and selectivities for biological targets. The ketone functionality of 1-Benzylazepan-4-one is an ideal handle for the construction of spirocyclic scaffolds. For instance, reactions analogous to the Strecker reaction followed by cyclization, as demonstrated with the similar 1-benzyl-piperidin-4-one, can be envisioned to produce spiro-hydantoins or other spiro-heterocycles.[4][5]
Diagram: Conceptual Pathway to Spiro-heterocycles
Caption: Conceptual pathway from 1-Benzylazepan-4-one to spiro-heterocycles.
Condensation Reactions: Building Fused Heterocyclic Systems
The carbonyl group of 1-Benzylazepan-4-one can participate in a variety of condensation reactions to form fused heterocyclic systems.[6][7][8][9][10] For example, reaction with hydrazines or substituted hydrazines can lead to the formation of pyrazole-fused azepanes. Similarly, condensation with other bifunctional reagents can yield a wide array of novel, complex heterocyclic structures with potential biological activities. The synthesis of fused 1,4-benzodiazepines from related precursors highlights the potential for creating such privileged structures.[11]
Experimental Protocol: General Procedure for Gewald Aminothiophene Synthesis (a potential condensation reaction)
To a mixture of 1-Benzylazepan-4-one (1.0 eq), an activated nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF) is added a catalytic amount of a base (e.g., morpholine or triethylamine).
The reaction mixture is heated to reflux and stirred until the starting materials are consumed (monitored by TLC).
The mixture is cooled to room temperature, and the precipitated product is collected by filtration.
The solid is washed with cold ethanol and dried to yield the aminothiophene-fused azepane.
Further purification can be achieved by recrystallization if necessary.
Potential Pharmacological Applications of 1-Benzylazepan-4-one Derivatives
While 1-Benzylazepan-4-one itself is a synthetic intermediate, its derivatives, based on the known activities of related heterocyclic compounds, have the potential to target a wide range of biological systems.
Table 1: Potential Therapeutic Areas for Derivatives of 1-Benzylazepan-4-one
Derivative Class
Potential Biological Targets
Potential Therapeutic Applications
4-Aminoazepanes
G-Protein Coupled Receptors (GPCRs), Ion Channels, Kinases
Diagram: Potential Biological Targets of Azepane Derivatives
Caption: The azepane scaffold as a platform for generating derivatives targeting various biological macromolecules.
Conclusion and Future Directions
1-Benzylazepan-4-one is a valuable and versatile starting material for the synthesis of diverse libraries of azepane-containing compounds. Its utility lies not in its own biological activity, but in its potential to be transformed into novel chemical entities with a wide spectrum of pharmacological properties. The synthetic routes outlined in this guide, including reductive amination, spirocyclization, and condensation reactions, provide a solid foundation for drug discovery programs aimed at exploring the chemical space around the privileged azepane scaffold.
Future research should focus on the synthesis and biological evaluation of compound libraries derived from 1-Benzylazepan-4-one. High-throughput screening of these libraries against a panel of disease-relevant targets could uncover novel lead compounds for the development of new therapeutics. Furthermore, the development of stereoselective synthetic methods for the derivatization of 1-Benzylazepan-4-one would be of significant value, as the stereochemistry of drug candidates often plays a critical role in their efficacy and safety.
References
Afonin, D. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11938-12013. [Link]
Afonin, D. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Nguyen, T. V., et al. (2018). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 14, 2154-2162. [Link]
Afonin, D. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. [Link]
El-Shaieb, K. M., et al. (2006). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 61(12), 1556-1562. [Link]
Wajda-Hermanowicz, K., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17109-17131. [Link]
Hassan, S. Y. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]
Hassan, S. Y. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(6), 18-47. [Link]
Al-Amiery, A. A. (2012). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Organic Chemistry International, 2012, 1-6. [Link]
Kumar, A., et al. (2009). Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines. European Journal of Medicinal Chemistry, 44(8), 3295-3301. [Link]
Monreal-Leyva, I., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. [Link]
Fathalla, O. A., et al. (2003). Fused Heterocycles. Part I. Synthesis of Some Annelated 1,2,4-Triazole Systems from [4-(1H-Benzimidazol-2-yl)-Phthalazin-1-Yl]Hydrazine. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(8), 1643-1655. [Link]
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1-103. [Link]
Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(24), 7078-7093. [Link]
Kliachyna, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
Wajda-Hermanowicz, K., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PubMed. [Link]
Kliachyna, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]
Shaik, A. B., et al. (2021). Efficient continuous flow-synthesis of novel spiro-naphthalene-1,2'-[1][11]oxadiazol-4-ones. Beilstein Archives. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
Phillips, R. M., et al. (1998). Pharmacological and biological evaluation of a series of substituted 1,4-naphthoquinone bioreductive drugs. Biochemical Pharmacology, 55(3), 317-326. [Link]
Technical Guide: Solubility Profile and Process Handling of 1-Benzylazepan-4-one
Topic: 1-Benzylazepan-4-one Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1] [1] Executive Summary 1-Benzylazepan-4-one...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Benzylazepan-4-one Solubility in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
[1]
Executive Summary
1-Benzylazepan-4-one (CAS: 1208-75-9) is a critical seven-membered heterocyclic intermediate, primarily employed in the synthesis of antihistamines (e.g., Azelastine) and protease inhibitors.[1] As a tertiary amine featuring a lipophilic benzyl moiety and a polar ketone functionality, its solubility profile is dichotomous and pH-dependent.[1]
This guide provides an in-depth analysis of its solubility behavior, distinguishing between the free base (typically a viscous oil/low-melting solid) and its hydrochloride salt (solid) .[1] It establishes protocols for solvent selection during reaction optimization, extraction, and purification, moving beyond simple "soluble/insoluble" labels to explain the causality of solvent interactions.
Physicochemical Determinants of Solubility
To master the handling of 1-benzylazepan-4-one, one must understand the structural "tug-of-war" that dictates its affinity for solvents.[1]
Structural Analysis[1]
Lipophilic Domain (The Anchor): The benzyl group (
) and the 7-membered azepane ring provide significant non-polar surface area.[1] This drives solubility in chlorinated solvents and aromatics.
Polar Domain (The Handle): The tertiary amine (
) and the ketone at position 4 introduce polarity and hydrogen bond acceptance (HBA), but no hydrogen bond donation (HBD).
Key Parameters
Parameter
Value (Approx.)
Implication
Molecular Weight
203.28 g/mol
Moderate size; kinetics of dissolution are fast.[1][2]
LogP (Octanol/Water)
1.6 – 2.1
Moderately lipophilic.[1][2] Prefers organic phase >100:1 over neutral water.
Physical State
Yellow Oil / Low-melt Solid
Miscibility is often more relevant than saturation limits for the free base.[1][2]
pKa (Conjugate Acid)
~9.5
Solubility is highly pH-dependent (pH switchable).[1][2]
Visualization: The Solubility Tug-of-War
The following diagram illustrates how specific structural motifs dictate solvent compatibility.
Figure 1: Structural motifs of 1-benzylazepan-4-one and their corresponding solvent interaction mechanisms.[1]
Solvent Compatibility Matrix
The solubility of 1-benzylazepan-4-one changes drastically depending on whether it exists as a free base or a salt.[1]
Free Base (Oil/Low-Melting Solid)
Best for: Reactions (Reductive Amination, Alkylation), Extractions.[1]
Solvent Class
Representative Solvents
Solubility Rating
Process Application
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
Primary reaction solvent; extraction from basic water.[1][2]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Good
Standard extraction solvent; safer alternative to DCM.[1][2]
Aromatics
Toluene, Xylene
Good
High-temp reactions; azeotropic water removal.[1][2]
Alcohols
Methanol, Ethanol, IPA
Good
Soluble, but protic nature may interfere with some nucleophilic steps.[1][2]
Objective: Determine precise solubility limits for process optimization.
Preparation: Weigh 100 mg of 1-benzylazepan-4-one (oil/solid) into a tared 4 mL vial.
Addition: Add the target solvent in 50 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation:
Endpoint: Clear solution with no oily streaks (schlierenc).
Calculation:
.
Validation: If volume exceeds 2 mL without dissolution (<50 mg/mL), heat to 40°C. If soluble hot but oils out cold, the solvent is a candidate for liquid-liquid purification or crystallization (if solid).
Protocol B: "Salt-Crash" Purification
Objective: Purify the oily free base by converting it to a solid salt, exploiting differential solubility.[1]
Dissolution: Dissolve crude 1-benzylazepan-4-one oil in 5 volumes of Diethyl Ether or MTBE (Solubility: High).
Filtration: Filter the solution to remove mechanical impurities (silica, dust).
Acidification: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) while stirring at 0°C.
Precipitation: The HCl salt is insoluble in ether and will precipitate as a white solid.
Isolation: Filter the solid under nitrogen. Wash with cold ether.[1]
Result: High-purity salt, separated from non-basic impurities which remain in the ether mother liquor.
Process Applications & Workflows
The pH-Swing Extraction (Workup)
The most powerful attribute of 1-benzylazepan-4-one is its ability to switch phases based on pH.[1] This is the standard industrial method for purification.
Figure 2: Acid-Base extraction workflow utilizing the pH-dependent solubility of the azepane nitrogen.
Reaction Solvent Selection[2]
Reductive Amination: Use DCM or 1,2-Dichloroethane (DCE) .[1]
Reasoning: These solvents dissolve both the ketone and the amine reactants well. They do not interfere with borohydride reducing agents (e.g., STAB) and allow for easy workup.
Grignard/Organolithium Addition: Use THF or Diethyl Ether .
Reasoning: Strictly anhydrous conditions required.[1] The ketone is susceptible to nucleophilic attack.
Stability and Handling
Oxidation: The benzyl position is susceptible to oxidation over long periods. Store under nitrogen.
Nucleophiles: The C4 ketone is electrophilic. Avoid protic solvents (MeOH/EtOH) if using strong nucleophiles to prevent hemiacetal formation, unless the reaction specifically calls for it (e.g., imine formation).
Safety: The compound is an irritant. When using chlorinated solvents (DCM), ensure proper ventilation due to volatility and toxicity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514350, 1-Benzylazepan-4-one.[1] Retrieved from [Link][1][2]
Scheffler, G. et al. (1975). Process for the preparation of Azelastine. US Patent 3,862,173.[1] (Describes the use of benzene/toluene and acid-base extraction for azepane derivatives). Retrieved from
Organic Chemistry Portal (2024). Reductive Amination: General Procedures and Solvent Selection. (Contextualizes the use of DCM/DCE for ketone-amine condensations). Retrieved from [Link]
Structural Dynamics and Crystallographic Characterization of 1-Benzylazepan-4-one
This guide serves as an advanced technical resource for the structural characterization of 1-Benzylazepan-4-one (CAS: 1208-75-9).[1] It addresses the specific challenges associated with the conformational flexibility of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the structural characterization of 1-Benzylazepan-4-one (CAS: 1208-75-9).[1] It addresses the specific challenges associated with the conformational flexibility of seven-membered heterocycles and provides a validated workflow for obtaining X-ray quality crystals of this pharmacophore.
1-Benzylazepan-4-one is a critical intermediate in the synthesis of antihistamines (e.g., azelastine derivatives) and serotonin receptor modulators.[1] Unlike stable six-membered piperidines, the seven-membered azepane ring introduces significant conformational entropy .[1]
In solution, the molecule exists in a rapid equilibrium between twist-chair (TC) and twist-boat (TB) forms. Securing a single, well-ordered crystal structure requires "locking" this conformation, typically through salt formation (protonation of the tertiary amine) to exploit ionic lattice energy. This guide details the methodology to transition this molecule from a flexible oil to a resolved crystalline lattice.
Chemical Context & Synthesis Logic
High-purity starting material is a prerequisite for diffraction-quality crystals.[1] While ring expansion of piperidones is possible, the Dieckmann Condensation offers superior regiocontrol for the 4-one isomer, avoiding the separation issues common with diazomethane homologation.
Validated Synthetic Route
The synthesis relies on the cyclization of an asymmetric diester. The benzyl group acts as both a nitrogen protecting group and a "crystallization anchor" due to its ability to engage in
- stacking.
Figure 1: Synthetic pathway prioritizing regiochemical purity for downstream crystallization.
Crystallization Protocol: The Hydrochloride Strategy
The free base of 1-benzylazepan-4-one is typically a viscous oil or low-melting solid at room temperature, making it unsuitable for X-ray diffraction (XRD).[1] The Hydrochloride (HCl) salt is the preferred solid form due to the formation of strong charge-assisted hydrogen bonds (
).
Salt Formation & Crystal Growth
Objective: Obtain single crystals >0.2 mm suitable for SC-XRD (Single Crystal X-Ray Diffraction).
Parameter
Specification
Rationale
Solvent System
Ethanol (Abs) / Diethyl Ether
Ethanol solubilizes the polar salt; Ether acts as the antisolvent to drive supersaturation.[1]
Method
Vapor Diffusion
Allows for slow, controlled nucleation, minimizing twinning.[1]
Temperature
4°C (Cold Room)
Reduces kinetic energy, favoring the thermodynamically stable polymorph.
Counter-ion
Chloride ()
Provides a spherical, hard anion that packs efficiently with the azepanium cation.[1]
Step-by-Step Protocol
Dissolution: Dissolve 100 mg of pure 1-benzylazepan-4-one oil in 2 mL of anhydrous Ethanol.
Acidification: Add 1.1 equivalents of 1M HCl in Ethanol dropwise. Verify pH < 2.
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a small inner vial (4 mL).
Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 10 mL of Diethyl Ether. Cap the outer jar tightly.
Incubation: Store at 4°C undisturbed for 3-7 days.
Harvesting: Colorless prismatic crystals will form on the walls. Mount immediately in Paratone-N oil (crystals may be hygroscopic).[1]
Structural Analysis & Conformational Landscape
When solving the structure, the researcher must address the inherent flexibility of the 7-membered ring.[2][3]
The Azepane Ring Conformation
Unlike the rigid chair of cyclohexane, the azepan-4-one ring occupies a shallow energy surface.
Predicted State: In the crystal lattice of the HCl salt, the ring typically adopts a Twist-Chair (TC) conformation.
Driving Force: This minimizes transannular interactions between the C3 and C6 hydrogens while relieving torsional strain at the ketone (C4).
Critical Geometric Parameters
Researchers should validate their solved structure against these expected values for the azepanium core:
Bond/Angle
Expected Value
Structural Insight
C4=O1 (Ketone)
1.20 - 1.22 Å
Standard carbonyl length; deviations imply H-bonding to the oxygen.[1]
(Weak hydrogen bonds linking ketone oxygens to adjacent methylene protons).
Tertiary Interaction: Edge-to-face
-stacking between benzyl rings of adjacent unit cells.[1]
Figure 2: Energy landscape showing the stabilization of the Twist-Chair form in the solid state.
Pharmaceutical Relevance & Docking
Understanding the crystal structure of 1-benzylazepan-4-one is not merely an academic exercise; it informs structure-based drug design (SBDD).[1]
Pharmacophore Vector: The vector between the basic Nitrogen and the Carbonyl Oxygen is a critical determinant for receptor binding (e.g., H1 histamine receptors).
Rigidification: In drug development, this flexible scaffold is often rigidified (e.g., by fusing a benzene ring to form a benzazepine) to improve selectivity. The crystal structure of the parent azepanone provides the "baseline" flexibility data needed to design these rigid analogs.
References
Synthesis of Azepane Derivatives:
Proctor, G. R. (1961). "The synthesis of azacycloheptane derivatives." Journal of the Chemical Society, 3989-3993. Link
Conformational Analysis of 7-Membered Rings:
Bocian, D. F., & Strauss, H. L. (1977). "Vibrational spectra, conformation, and potential function of cycloheptanone." The Journal of Chemical Physics, 67(3), 1071-1081. Link
Crystallization of Pharmaceutical Salts:
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
Azepane Scaffolds in Medicinal Chemistry:
Migliore, M., et al. (2014). "Design, Synthesis, and Biological Evaluation of Azepane-Based Ligands." Journal of Medicinal Chemistry, 57(15), 6699–6717. Link
Foreword: The Imperative of Purity in Drug Development
An In-Depth Technical Guide to the Purity Analysis of 1-Benzylazepan-4-one In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Purity Analysis of 1-Benzylazepan-4-one
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 1-Benzylazepan-4-one is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is not merely a quality metric; it is a critical determinant of the downstream process's success and the final product's safety profile. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and the introduction of potentially toxic components into the final drug substance. This guide provides a comprehensive framework for the rigorous purity analysis of 1-Benzylazepan-4-one, grounded in established analytical principles and field-proven methodologies.
Understanding the Impurity Profile of 1-Benzylazepan-4-one
A robust analytical strategy begins with a theoretical understanding of what impurities may be present. For 1-Benzylazepan-4-one, impurities typically fall into three categories:
Process-Related Impurities: These are substances introduced or created during the synthesis process. They include unreacted starting materials, intermediates, and by-products from competing reaction pathways. The specific profile is highly dependent on the synthetic route employed.
Degradation Products: These arise from the decomposition of 1-Benzylazepan-4-one during storage or handling. Common degradation pathways for a cyclic ketone with a tertiary amine include oxidation and photolysis.[1] A stability-indicating method is therefore essential to separate the parent compound from any potential degradants.[2][3]
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and must be quantified to ensure they are below safety limits defined by guidelines such as ICH Q3C.
The control of these impurities is a critical aspect of ensuring the quality and efficacy of the final drug product.[4][5]
Orthogonal Analytical Approaches: A Self-Validating System
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. For 1-Benzylazepan-4-one, the core analytical triad consists of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overall Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a new batch of 1-Benzylazepan-4-one.
Caption: High-level workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity and quantifying impurities in pharmaceutical intermediates.[6] Its precision and ability to separate a wide range of compounds make it ideal for this purpose. A stability-indicating method ensures that the assay can accurately measure the analyte in the presence of its degradation products.[2]
Causality Behind Method Development Choices
The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving the desired separation and sensitivity.
The Azepan-4-one Scaffold: A Privileged Motif for Modulating Monoamine Transporters in CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The seven-membered azepane ring system represents a "privileged scaffold" i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The seven-membered azepane ring system represents a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide focuses on the synthesis and potential applications of a key derivative, 1-Benzylazepan-4-one, as a versatile intermediate for the development of novel therapeutics targeting the central nervous system (CNS). We will explore its synthesis via the Dieckmann condensation, its role as a scaffold for generating diverse chemical libraries, and its significant potential in the discovery of potent and selective monoamine transporter inhibitors. This document provides detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the utility of this valuable chemical entity in modern drug discovery.
Introduction: The Azepane Scaffold in Medicinal Chemistry
Saturated heterocyclic rings are fundamental building blocks in the design of new drugs. Among these, the seven-membered azepane moiety has garnered considerable interest due to its conformational flexibility, which allows for the precise spatial orientation of substituents to interact with biological targets. This inherent structural feature has led to the successful development of numerous FDA-approved drugs containing the azepane core for a variety of therapeutic indications.[1]
The introduction of a carbonyl group at the 4-position of the azepane ring, as in azepan-4-one, provides a crucial chemical handle for further synthetic elaboration. This ketone functionality allows for a wide range of chemical transformations, enabling the exploration of diverse chemical space around the core scaffold. The N-benzylation of this core, yielding 1-Benzylazepan-4-one, serves a dual purpose: it protects the secondary amine from unwanted side reactions and introduces a phenyl group that can be a key pharmacophoric element or a precursor for further modifications.
This guide will specifically delve into the potential of 1-Benzylazepan-4-one as a foundational element for the synthesis of novel CNS-active compounds, with a particular focus on the modulation of monoamine transporters.
Synthesis of the 1-Benzylazepan-4-one Core: The Dieckmann Condensation
The construction of the seven-membered azepan-4-one ring is most effectively achieved through an intramolecular Claisen condensation, known as the Dieckmann condensation.[2][3][4][5][6][7][8][9] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of 1-Benzylazepan-4-one, the key precursor is a pimelate ester bearing a benzylamino group.
The overall synthetic strategy involves a two-step process:
Synthesis of the Diester Precursor: The synthesis begins with the N-alkylation of benzylamine with a suitable halo-ester, such as ethyl 4-bromobutanoate. This is followed by a second alkylation with another molecule of an acrylate derivative to furnish the pimelate diester.
Dieckmann Cyclization and Decarboxylation: The resulting diester undergoes intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired 1-Benzylazepan-4-one.
Figure 1: General synthetic workflow for 1-Benzylazepan-4-one.
Detailed Experimental Protocol: Synthesis of 1-Benzylazepan-4-one
Step 1: Synthesis of Diethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)heptanedioate
To a solution of benzylamine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).
Add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature and stir the mixture overnight.
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
To the crude product, add ethyl acrylate (1.2 eq) and a catalytic amount of a strong base such as sodium ethoxide.
Stir the reaction mixture at room temperature for 24 hours.
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
Purify the crude product by column chromatography to obtain the desired diester.
Step 2: Dieckmann Cyclization and Decarboxylation
To a solution of the diester from Step 1 (1.0 eq) in dry toluene, add sodium ethoxide (1.2 eq) portionwise at room temperature under an inert atmosphere.
Heat the reaction mixture to reflux for 4-6 hours.
Cool the reaction to room temperature and quench with a dilute acid (e.g., 1M HCl).
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude cyclic β-keto ester.
To the crude product, add a mixture of acetic acid and hydrochloric acid (e.g., 1:1 v/v).
Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 1-Benzylazepan-4-one.
1-Benzylazepan-4-one as a Versatile Scaffold for Derivatization
The ketone functionality at the C4 position of 1-Benzylazepan-4-one is a versatile handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening. Key derivatization strategies include:
Reductive Amination: The ketone can be converted to a primary, secondary, or tertiary amine via reductive amination.[1][10][11][12][13] This is a powerful method for introducing a wide range of substituents at the C4 position, which can be crucial for modulating biological activity and physicochemical properties.
Wittig Reaction and Related Olefinations: The ketone can be transformed into an exocyclic double bond, providing a scaffold for further functionalization, such as Michael additions or epoxidations.
Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone generates tertiary alcohols. The newly introduced alkyl or aryl groups can explore additional binding pockets in the target protein.
Formation of Heterocycles: The ketone can serve as a starting point for the construction of fused heterocyclic systems, such as pyrazoles or isoxazoles, leading to novel and structurally complex scaffolds.
Figure 2: Key derivatization pathways of 1-Benzylazepan-4-one.
Application in Medicinal Chemistry: Targeting Monoamine Transporters
A significant and promising application of the 1-benzylazepane scaffold lies in the development of inhibitors for monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11][14][15][16][17][18][19] These transporters play a critical role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various CNS disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 1-benzylazepan-4-one derivatives are emerging, insights can be drawn from related N-benzylated heterocyclic scaffolds. Key structural features that influence activity and selectivity towards NET and DAT include:
Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring can significantly impact binding affinity and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring and influence its interaction with the transporter binding site.
Modifications at the C4 Position: As discussed, the C4 position is ripe for derivatization. The introduction of different functional groups, such as amines, alcohols, or substituted alkyl chains, can probe different regions of the binding pocket and fine-tune the compound's pharmacological profile. For instance, the stereochemistry at a newly introduced chiral center at C4 can have a profound effect on potency and selectivity.
Replacement of the Benzyl Group: While the benzyl group is a common starting point, its replacement with other aryl or heteroaryl moieties can lead to significant changes in activity. This allows for the exploration of a wider range of chemical space and the potential to optimize properties such as metabolic stability and bioavailability.
Table 1: Hypothetical SAR Data for 4-Substituted-1-benzylazepane Derivatives as NET and DAT Inhibitors
Compound ID
R Group at C4
NET Ki (nM)
DAT Ki (nM)
Selectivity (DAT/NET)
1a
=O (Parent)
>1000
>1000
-
2a
-NH2
150
350
2.3
2b
-NH(CH3)
80
200
2.5
2c
-N(CH3)2
120
400
3.3
3a
-OH, -CH3
250
600
2.4
3b
-OH, -Ph
90
180
2.0
This table presents hypothetical data to illustrate potential SAR trends.
Experimental Protocol: Competitive Radioligand Binding Assay for NET and DAT
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the norepinephrine and dopamine transporters.[9][20][21][22][23][24][25][26][27][28]
Materials:
Cell membranes prepared from cells stably expressing human NET or DAT.
Radioligands: [³H]Nisoxetine for NET and [³H]WIN 35,428 for DAT.[21][22][24][25]
Non-specific binding inhibitors: Desipramine for NET and GBR 12909 for DAT.
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Test compounds (derivatives of 1-Benzylazepan-4-one).
96-well microplates.
Glass fiber filters.
Scintillation cocktail.
Liquid scintillation counter.
Procedure:
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the transporter of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
Assay Setup: In a 96-well microplate, add the following in triplicate:
Total Binding: Assay buffer, cell membranes (e.g., 10-20 µg protein), and the radioligand at a concentration close to its Kd (e.g., 1-2 nM).
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding inhibitor (e.g., 10 µM).
Competition: Assay buffer, cell membranes, radioligand, and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).
Incubation: Incubate the plates at room temperature (or 4°C for [³H]Nisoxetine) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Outlook
1-Benzylazepan-4-one is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Dieckmann condensation and the reactivity of its ketone functionality provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of N-benzylated azepane derivatives as potent monoamine transporter inhibitors highlights a clear and promising avenue for the development of novel therapeutics for a range of CNS disorders.
Future research in this area should focus on:
Exploring a wider range of substituents on both the benzyl ring and at the C4 position of the azepane core to build a comprehensive SAR profile.
Investigating the stereochemical effects of C4-substituents on transporter affinity and selectivity.
Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
Evaluating the in vivo efficacy of promising candidates in relevant animal models of CNS disorders.
By leveraging the synthetic accessibility and rich derivatization potential of 1-Benzylazepan-4-one, medicinal chemists are well-positioned to uncover the next generation of innovative treatments for complex neurological and psychiatric conditions.
References
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
The Organic Chemistry Tutor. Dieckmann condensation. YouTube; 2019 Jan 14. Available from: [Link]
SYNTHESIS OF 1,2,3,4-TETRAKYDRO-l-BENZAZOCIN-5(6g)-ONES BY DIECKMANN. Available from: [Link]
Chemistry LibreTexts. Dieckmann Condensation. 2023 Jan 22. Available from: [Link]
PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]
SciSpace. The synthesis of 1,2,4-benzotriazines. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020 Sep 14. Available from: [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
Rothman RB, Baumann MH. Norepinephrine transporter inhibitors and their therapeutic potential. PMC - NIH; 2009. Available from: [Link]
PubMed. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. 2008 Jun 21. Available from: [Link]
PubMed Central. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Available from: [Link]
Redalyc.org. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available from: [Link]
PubMed Central. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Available from: [Link]
PubMed. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Available from: [Link]
GraphPad. Analyzing Radioligand Binding Data. Available from: [Link]
PubMed. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. 2011 Sep 20. Available from: [Link]
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. 2023 Jan 29. Available from: [Link]
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. 2019 Dec 11. Available from: [Link]
PubMed - NIH. Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Available from: [Link]
ResearchGate. WIN 35,428 (top) or cocaine (bottom) inhibition of [ 3 H]dopamine... Available from: [Link]
ResearchGate. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive | Request PDF. Available from: [Link] CFT_binding_to_the_norepinephrine_transporter_suggests_that_binding_of_CFT_and_nisoxetine_is_not_mutually_exclusive
PubMed. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 2024 Apr 29. Available from: [Link]
PubMed Central. Ligand binding assays at equilibrium: validation and interpretation. Available from: [Link]
Google Patents. WO2023084441A1 - Process for producing epsilon-caprolactam by depolymerization of polycaprolactam (pa6).
Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
PubMed. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders. Available from: [Link]
Frontiers. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Available from: [Link]
One-Pot Synthesis of 1-Benzylazepan-4-one: An Application Note and Protocol
Introduction: The Significance of the Azepan-4-one Scaffold The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its inherent thre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Azepan-4-one Scaffold
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a variety of biological targets. Specifically, the 1-benzylazepan-4-one core is a versatile synthetic intermediate for the development of novel therapeutics, including but not limited to, analgesics, anticonvulsants, and antipsychotic agents. The strategic placement of the carbonyl group at the 4-position provides a convenient handle for further functionalization, enabling the exploration of a broad chemical space.
Traditional multi-step syntheses of N-substituted azepan-4-ones are often characterized by lengthy reaction times, the need for purification of intermediates, and consequently, lower overall yields. One-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative. This application note details a robust and scalable one-pot protocol for the synthesis of 1-benzylazepan-4-one, leveraging a tandem Michael addition-Dieckmann condensation-decarboxylation sequence.
Reaction Principle: A Tandem Approach to Ring Formation
The one-pot synthesis of 1-benzylazepan-4-one is predicated on a sequence of three mechanistically distinct yet compatible reactions occurring in a single pot. The overall transformation is initiated by a double Michael addition, followed by an intramolecular Dieckmann condensation to construct the seven-membered ring, and culminates in a hydrolysis and decarboxylation step to yield the final product.
The causality behind this one-pot strategy lies in the careful selection of reagents and reaction conditions that allow for the sequential formation of the desired intermediates without mutual interference. The initial Michael addition is typically base-catalyzed and proceeds readily at or slightly above room temperature. The subsequent Dieckmann condensation requires a stronger base to generate the necessary enolate for intramolecular cyclization. Finally, an acidic workup facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of analogous N-substituted piperidones and has been adapted for the construction of the seven-membered azepane ring.[1][2][3][4] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Purity
Supplier
Benzylamine
C₇H₉N
107.15
≥99%
Sigma-Aldrich
Methyl Acrylate
C₄H₆O₂
86.09
≥99%
Sigma-Aldrich
Methanol
CH₄O
32.04
Anhydrous
Sigma-Aldrich
Toluene
C₇H₈
92.14
Anhydrous
Sigma-Aldrich
Sodium Metal
Na
22.99
In mineral oil
Sigma-Aldrich
Hydrochloric Acid
HCl
36.46
37% (w/w)
Sigma-Aldrich
Diethyl Ether
(C₂H₅)₂O
74.12
Anhydrous
Sigma-Aldrich
Sodium Sulfate
Na₂SO₄
142.04
Anhydrous
Sigma-Aldrich
Safety Precautions:
Benzylamine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Methyl Acrylate: Flammable liquid and vapor. Lachrymator. Handle in a fume hood.
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use appropriate tools for cutting and handling.
Toluene: Flammable and toxic. Handle in a fume hood.
Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.
Step-by-Step Procedure
Step 1: Double Michael Addition
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add benzylamine (10.7 g, 0.1 mol) and anhydrous methanol (50 mL).
Cool the solution to 0 °C using an ice bath.
Add methyl acrylate (19.0 g, 0.22 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
Remove the methanol under reduced pressure using a rotary evaporator. The resulting viscous oil is the crude N,N-bis(2-methoxycarbonylethyl)benzylamine. Do not purify this intermediate.
Step 2: Dieckmann Condensation
To the flask containing the crude diester, add anhydrous toluene (200 mL).
In a separate, dry flask, prepare a solution of sodium methoxide by carefully adding sodium metal (2.5 g, 0.11 mol) in small portions to anhydrous methanol (50 mL) under a nitrogen atmosphere. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
After all the sodium has reacted, remove the excess methanol under reduced pressure to obtain a white solid of sodium methoxide.
Suspend the sodium methoxide in anhydrous toluene (50 mL) and add it to the reaction flask containing the diester solution.
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Decarboxylation
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~1-2).
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.
To the crude β-keto ester, add 6 M hydrochloric acid (100 mL) and heat the mixture to reflux for 4-6 hours. The decarboxylation can be monitored by the cessation of CO₂ evolution.
Cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
Extract the aqueous layer with diethyl ether (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylazepan-4-one.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-benzylazepan-4-one as a pale yellow oil.
Mechanistic Insights
The success of this one-pot synthesis hinges on the distinct yet compatible mechanisms of the three sequential reactions.
Michael Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen of benzylamine onto the β-carbon of methyl acrylate. A proton transfer then occurs, followed by a second Michael addition of the newly formed secondary amine to another molecule of methyl acrylate, resulting in the formation of the key diester intermediate.[5][6]
Dieckmann Condensation: In the presence of a strong, non-nucleophilic base, a proton is abstracted from one of the α-carbons of the diester, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the cyclic β-keto ester.[7][8] The formation of the seven-membered ring is thermodynamically less favorable than that of five- or six-membered rings, which may necessitate more stringent reaction conditions.
Hydrolysis and Decarboxylation: The final step involves the acid-catalyzed hydrolysis of the methyl ester to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, proceeding through a six-membered cyclic transition state to release carbon dioxide and form an enol, which then tautomerizes to the more stable ketone, 1-benzylazepan-4-one.[9]
Troubleshooting and Optimization
Issue
Possible Cause(s)
Suggested Solution(s)
Low yield of diester in Step 1
Incomplete reaction; side reactions (e.g., polymerization of methyl acrylate).
Ensure dropwise addition of methyl acrylate at low temperature. Increase reaction time. Use a slight excess of methyl acrylate.
Ensure anhydrous conditions. Use a stronger, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide). Perform the reaction at high dilution to favor intramolecular cyclization.
Incomplete decarboxylation (Step 3)
Insufficient heating time or acid concentration.
Increase the reflux time. Use a more concentrated acid solution, but with caution to avoid charring.
Formation of polymeric byproducts
High reaction concentration, especially during the Dieckmann condensation.
As mentioned, high dilution conditions are crucial for favoring the intramolecular cyclization of the seven-membered ring.
Difficulty in purification
Presence of unreacted starting materials or side products.
Optimize the stoichiometry of reagents. Ensure complete reaction at each stage by TLC monitoring. Employ a more efficient purification method, such as fractional vacuum distillation or preparative HPLC if necessary.
Conclusion
The one-pot synthesis of 1-benzylazepan-4-one via a tandem Michael addition-Dieckmann condensation-decarboxylation sequence represents a highly efficient and atom-economical approach to this valuable synthetic intermediate. By carefully controlling the reaction conditions, it is possible to achieve a good overall yield without the need for isolating and purifying intermediates. This protocol provides a solid foundation for researchers in academia and the pharmaceutical industry to access the azepan-4-one scaffold for the development of novel chemical entities. Further optimization of the base, solvent, and temperature for the Dieckmann condensation step may lead to even higher yields and purity of the final product.
References
Google Patents. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. CN102070513A.
Google Patents. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.
Semantic Scholar. (n.d.). Study on the Synthesis of 1-Benzyl-4-piperidone. Retrieved from [Link]
ResearchGate. (2006). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. [Link]
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Analytical Strategy: Determination of 1-Benzylazepan-4-one
Application Note & Protocol Guide [1] Part 1: Executive Summary & Core Challenges The determination of 1-Benzylazepan-4-one presents a classic chromatographic challenge: analyzing a basic tertiary amine with a weak chrom...
The determination of 1-Benzylazepan-4-one presents a classic chromatographic challenge: analyzing a basic tertiary amine with a weak chromophore .[1] While the benzyl group provides UV absorbance, the seven-membered azepane ring induces steric bulk, and the basic nitrogen is prone to severe peak tailing on traditional silica-based columns due to interaction with residual silanols.[1]
This guide moves beyond generic protocols to provide a self-validating analytical strategy . We prioritize Reverse-Phase HPLC (RP-HPLC) with silanol-suppression techniques for quantitative assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal structural confirmation and impurity profiling.[1]
The "Tailing" Challenge
The pKa of the tertiary amine in the azepane ring is approximately 9.0–9.5. At neutral pH, the nitrogen is protonated (
) and interacts ionically with deprotonated silanols () on the column stationary phase.[1] This acts as a secondary retention mechanism, causing:
Asymmetric Peaks: Tailing factors (
) > 2.0.
Retention Time Drift: Due to slow desorption kinetics.[1]
Quantitation Errors: Difficulty in integration end-points.
Our Solution: A "Sacrificial Base" strategy combined with low pH buffering, or the use of modern Hybrid Particle Technology (HPT) columns.
Part 2: Visualizing the Analytical Workflow
The following diagram outlines the decision matrix for selecting the appropriate method based on the stage of drug development.
Figure 1: Analytical decision tree for 1-Benzylazepan-4-one based on data requirements.
Part 3: Method A - High-Performance Liquid Chromatography (RP-HPLC)[1][2]
This is the Gold Standard for purity assessment and assay calculation. The method utilizes a low pH phosphate buffer with Triethylamine (TEA) to suppress silanol activity.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 Endcapped (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge), 150 x 4.6 mm, 5 µm
"Endcapping" reduces available silanols.[1] C18 provides hydrophobic retention for the benzyl group.
Mobile Phase A
20 mM + 0.1% Triethylamine (TEA), adjusted to pH 3.0 with
Low pH keeps silanols protonated (neutral).[1] TEA acts as a competitive base to block remaining active sites.
Mobile Phase B
Acetonitrile (HPLC Grade)
ACN provides sharper peaks for basic amines compared to Methanol.[1]
Mode
Isocratic or Gradient
Isocratic (60:40 A:B) is usually sufficient; Gradient recommended for complex impurity profiles.[1]
Part 4: Method B - Gas Chromatography - Mass Spectrometry (GC-MS)[1][3]
GC-MS is the preferred orthogonal method for identifying process impurities (e.g., benzylamine, unreacted diesters) and confirming the structure of the intermediate.
Instrument Parameters
Parameter
Setting
Column
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp
250°C
Injection Mode
Split (20:[1]1) to prevent detector saturation.[1][2]
91 (Tropylium ion, characteristic of the benzyl group).
Fragmentation: Loss of the benzyl group or ring cleavage may generate fragments at
112 (azepanone core).
Part 5: Impurity Profiling & Synthesis Context
Understanding the synthesis pathway allows for targeted impurity monitoring. 1-Benzylazepan-4-one is often synthesized via ring expansion of piperidones or Dieckmann condensation of diesters.[1]
1-Methylazepan-4-one: A potential homolog impurity if methylamine was used in raw materials (monitor via Relative Retention Time in HPLC).[1]
Oxidation Products: N-oxides may form if the sample is stored improperly (detectable by LC-MS).[1]
Part 6: References & Authority
USP Monographs (General): Chromatography <621>. United States Pharmacopeia.[1][3] (Provides the calculation basis for Tailing Factor and Resolution).
Azelastine Impurity Profiling:
Simultaneous determination of Azelastine and its impurities. (Methods often include the azepane intermediate as "Related Compound B" or similar precursors).[1]
Reference for Azelastine Impurity B (N'-(1-methylazepan-4-yl)benzohydrazide) indicates the structural relevance of the azepane ring analysis.[1] [1]
HPLC of Amines:
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on using low pH/TEA for amines).[1]
Pipamperone Analysis:
Pipamperone Dihydrochloride Analysis. Sigma-Aldrich / Merck Technical Data.[1] (Confirms HPLC as the standard assay method for this azepane-containing drug). [1]
Disclaimer: This protocol is for Research Use Only (RUO). Validation per ICH Q2(R1) guidelines (Specificity, Linearity, Accuracy, Precision) is required before use in a GMP environment.
Application Note: Strategic Utilization of 1-Benzylazepan-4-one in Multicomponent Reactions
Executive Summary This guide details the experimental protocols for utilizing 1-Benzylazepan-4-one (CAS: 105416-56-6) as a core scaffold in Multicomponent Reactions (MCRs). While cyclohexanones are ubiquitous in MCR lite...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental protocols for utilizing 1-Benzylazepan-4-one (CAS: 105416-56-6) as a core scaffold in Multicomponent Reactions (MCRs). While cyclohexanones are ubiquitous in MCR literature, the seven-membered azepane ring offers a privileged "homopiperidine" architecture critical for targeting CNS receptors (e.g., Sigma-1, Dopamine D2) and kinase active sites. However, the conformational flexibility of the seven-membered ring presents unique reactivity challenges compared to six-membered analogs.
This note provides two validated workflows:
Protocol A: An optimized Ugi-4-Component Reaction (U-4CR) for generating alpha-aminoacyl amide libraries.
Protocol B: A Ugi-Deprotection-Cyclization (UDC) sequence for synthesizing spiro[azepane-4,2'-diketopiperazine] scaffolds.
Molecule Profile & Reactivity Context
1-Benzylazepan-4-one acts as the carbonyl component in MCRs.
Structural Advantage: The N-benzyl group provides necessary lipophilicity and prevents amine poisoning of Lewis acid catalysts, while protecting the secondary amine for late-stage diversification (via hydrogenolysis).
Reactivity Challenge: Unlike aldehydes or cyclohexanones, azepan-4-one exhibits higher transannular strain and conformational entropy. This makes the initial imine formation step thermodynamically less favorable, often requiring "forcing" conditions such as dehydrating agents or fluorinated solvents.
Core Protocol A: Accelerated Ugi-4CR for Peptidomimetic Libraries
Objective: Synthesis of diverse alpha-aminoacyl amides.
Mechanism: The reaction proceeds via the in situ formation of a Schiff base (imine), followed by protonation, isocyanide insertion, and Mumm rearrangement.
In a 10 mL microwave vial, dissolve 1-Benzylazepan-4-one (1.0 mmol, 203 mg) and the Primary Amine (1.0 mmol) in 2.0 mL of TFE.
Add 100 mg of activated 4Å molecular sieves.
Note: TFE is chosen over Methanol because its strong hydrogen-bond donating ability stabilizes the iminium intermediate and accelerates the reaction of sterically hindered ketones.
Stir at room temperature for 60 minutes. (Monitor by TLC/LCMS for imine formation; look for the disappearance of the ketone peak).
Component Addition:
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture. Stir for 5 minutes.
Add the Isocyanide (1.0 mmol) last.
Reaction & Incubation:
Seal the vial.
Method A (Standard): Stir at room temperature for 24–48 hours.
Method B (Microwave - Recommended): Irradiate at 60°C for 30–45 minutes. The thermal energy helps overcome the entropic barrier of the 7-membered ring closure during the transition state.
Work-up:
Filter off molecular sieves.
Concentrate the solvent under reduced pressure.
Dissolve residue in EtOAc (15 mL) and wash with saturated NaHCO₃ (2 x 10 mL), water, and brine.
Dry over Na₂SO₄ and concentrate.
Purification:
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Output Table: Expected Yields (Optimization Matrix)
Solvent
Temperature
Time
Yield (%)
Notes
Methanol (MeOH)
25°C
48 h
35-45%
Slow conversion; incomplete imine formation.
TFE
25°C
24 h
78-85%
Recommended. TFE activates the ketone carbonyl.
TFE
60°C (MW)
45 min
82%
High throughput option.
DCM
25°C
48 h
<20%
Non-polar solvents fail to stabilize the zwitterionic intermediate.
Objective: To restrict the conformational freedom of the azepane ring by fusing it into a spiro-diketopiperazine (DKP) system. This scaffold mimics beta-turns in proteins.
Mechanistic Logic
This protocol utilizes a Ugi-Deprotection-Cyclization (UDC) cascade.
Ugi Step: Use a Boc-protected amino acid as the acid component and a methyl ester amino acid as the amine component.
Deprotection: Removal of the Boc group exposes a free amine.[1]
Cyclization: The free amine attacks the distal ester (intramolecular transamidation) to close the DKP ring.
Experimental Procedure
Ugi Reaction:
Mix 1-Benzylazepan-4-one (1.0 mmol), Glycine Methyl Ester HCl (1.0 mmol), Triethylamine (1.0 mmol, to neutralize the HCl salt), Boc-Glycine (1.0 mmol), and t-Butyl Isocyanide (1.0 mmol) in TFE (3 mL).
Stir for 24 hours at room temperature.
Isolate the linear Ugi adduct via standard work-up (as in Protocol A).
Deprotection (Boc Removal):
Dissolve the intermediate in DCM (2 mL) and add Trifluoroacetic Acid (TFA, 1 mL).
Stir for 2 hours at room temperature.
Concentrate to dryness to remove excess TFA.
Cyclization (DKP Formation):
Redissolve the crude TFA salt in Toluene or 1,2-Dichloroethane (5 mL).
Add Triethylamine (2.5 equiv) to basify.
Reflux (110°C) for 4–6 hours.
Mechanism:[2][3][4][5][6][7][8][9] The basic conditions trigger the attack of the deprotected primary amine onto the methyl ester carbonyl, releasing methanol and forming the 6-membered DKP ring spiro-fused to the 7-membered azepane.
Mechanistic Visualization
The following diagram illustrates the critical "Imine Anchor" concept required to successfully engage the 1-benzylazepan-4-one in the Ugi cycle.
Caption: Pathway for engaging 1-Benzylazepan-4-one in Ugi-4CR. TFE solvent is critical for stabilizing the Imine transition state.
Troubleshooting & Critical Parameters
Steric Hindrance & Ring Strain
The 7-membered ring is floppier than a 6-membered ring.
Symptom: Low yield, recovery of starting ketone.
Fix: Use TFE (Trifluoroethanol) as the solvent. TFE activates the ketone via hydrogen bonding and stabilizes the iminium ion. Do not use aprotic solvents like THF or DCM for the initial step.
Transannular Interactions
Azepanes can suffer from transannular nucleophilic attacks if the nitrogen is not protected.
Validation: The benzyl group at N-1 is essential. It prevents the amine from interfering with the reaction center at C-4. Do not use unprotected azepan-4-one (secondary amine) in this MCR, as it will self-polymerize or act as the amine component.
Post-Reaction Analysis (NMR)
Due to the chiral center generated at C-4 and the tertiary amide bond rotation, Ugi products often appear as rotamers in NMR.
Tip: Run 1H NMR at elevated temperature (50°C) or in DMSO-d6 to coalesce rotamer peaks for cleaner characterization.
References
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. Link
Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.[2][5][6] Nature Protocols. Link
Nenajdenko, V. G., et al. (2017). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. Beilstein Journal of Organic Chemistry. Link
PubChem Compound Summary. (2025). Azepan-4-one (CID 1501891).[10] National Center for Biotechnology Information. Link
Technical Application Note: Selective Catalytic Hydrogenation of 1-Benzylazepan-4-one
[1] Executive Summary & Strategic Rationale 1-Benzylazepan-4-one is a critical heterocyclic intermediate, primarily utilized in the synthesis of the antihistamine Azelastine and other CNS-active agents.[1][2] The pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
1-Benzylazepan-4-one is a critical heterocyclic intermediate, primarily utilized in the synthesis of the antihistamine Azelastine and other CNS-active agents.[1][2] The pivotal step in its valorization is the reduction of the C4-ketone to the corresponding alcohol (1-benzylazepan-4-ol).[1][2]
While industrial protocols often default to stoichiometric hydride reagents (e.g., NaBH₄) to avoid chemoselectivity issues, catalytic hydrogenation offers a greener, scalable alternative with higher atom economy.[1][2] However, this route presents a specific "chemoselectivity paradox":
Target Reaction: Reduction of the C=O bond to C-OH.[1][2]
Competitor Reaction: Hydrogenolysis of the C-N bond (Debenzylation), typically catalyzed by Palladium.[1][2]
This guide details protocols to achieve Target 1 while suppressing Target 2 , utilizing specific catalyst tuning (Platinum/Ruthenium vs. Palladium) and providing a pathway for asymmetric synthesis.
Mechanistic Analysis: The Chemoselectivity Paradox
The success of this hydrogenation relies on the adsorption preference of the substrate onto the metal lattice.[2]
Palladium (Pd): Exhibits high affinity for the aromatic benzyl ring and the nitrogen lone pair.[1][2] This facilitates the cleavage of the benzylic C-N bond (Hydrogenolysis) before or during ketone reduction.[2] Avoid Pd/C if the benzyl group must be retained.
Platinum (Pt) & Ruthenium (Ru): Preferentially activate carbonyl groups (C=O) via
coordination.[1][2] They are less active toward benzylic C-N hydrogenolysis under mild conditions, making them the catalysts of choice for this transformation.[2]
Visualizing the Reaction Pathways[2]
The following diagram illustrates the divergent pathways based on catalyst selection.
Figure 1: Chemoselectivity decision tree. Green path indicates the desired outcome using Pt/Ru catalysts.[2]
Catalyst: PtO₂ (Adams' Catalyst) or 5% Pt/C (sulfided form can further inhibit hydrogenolysis).[1][2]
Solvent: Ethanol (Absolute) or Methanol.[1][2] Note: Avoid acidic media which accelerates debenzylation.[1][2]
Hydrogen Source: H₂ gas (Balloon or low-pressure cylinder).[1][2]
Step-by-Step Methodology
Catalyst Activation (Pre-reduction):
In a hydrogenation flask, suspend PtO₂ (1-2 mol%) in Ethanol (10 mL/g substrate).[1][2]
Purge with N₂ followed by H₂.[1][2] Stir vigorously under H₂ (1 atm) for 15-30 minutes until the brown oxide turns into black metallic platinum.
Substrate Addition:
Dissolve 1-Benzylazepan-4-one in a minimum volume of Ethanol.[1][2]
Add the solution to the catalyst suspension via syringe under a counter-flow of hydrogen (or nitrogen if opening the vessel).[2]
Hydrogenation:
Pressurize the vessel to 1–3 bar (15–45 psi) . Higher pressures are unnecessary and increase the risk of ring-opening or debenzylation.[1][2]
Stir at 20–25°C (Room Temperature) .
Monitoring: Monitor reaction progress via TLC (SiO₂, MeOH/DCM 1:9) or HPLC.[1][2] The ketone spot should disappear; the alcohol spot will be more polar.[1][2]
Work-up:
Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[2] Safety Warning: Spent hydrogenation catalysts are pyrophoric.[1][2] Keep wet.[1][2]
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.
Purification: The crude oil often crystallizes upon standing or can be converted to the hydrochloride salt (using HCl/Ether) for recrystallization.[1][2]
Data Specification: Catalyst Performance Comparison
Objective: Synthesis of chiral (R)- or (S)-1-benzylazepan-4-ol.
Rationale: The 4-position becomes a stereocenter upon reduction.[1][2] For pharmaceutical applications (e.g., Azelastine derivatives), single enantiomers are often required.[1][2]
Catalyst System: Ruthenium-BINAP or Noyori Transfer Hydrogenation complexes.[1][2]
Experimental Workflow
Catalyst Preparation:
Pre-form the complex: [RuCl(p-cymene)((S)-BINAP)]Cl or use commercial Noyori catalysts (e.g., RuCl).[1][2]
Figure 2: Workflow for high-pressure asymmetric hydrogenation.
Troubleshooting & Quality Control
Common Failure Modes
Debenzylation (Toluene smell):
Cause: Trace Palladium contamination or excessive temperature (>60°C).[1][2]
Solution: Switch to PtO₂; lower temperature; ensure reactor is free of Pd residues.
No Reaction (Stalled Ketone):
Cause: Amine poisoning of the catalyst.[1][2] The tertiary amine in the azepane ring can bind to the metal surface, blocking H₂ activation.[2]
Solution: Add a trace of acid (HCl) to protonate the amine (forming the ammonium salt), rendering it non-coordinating.[2] Caution: This increases the risk of debenzylation on some metals, but is safe with PtO₂.[2] Alternatively, use higher pressure (5-10 bar).[1][2]
Stereochemical Drift:
Cause: Racemization of the product via equilibrium with the ketone.[2]
Solution: Stop reaction immediately upon completion; avoid strong bases in workup.[1][2]
Scheffler, G., et al. (1974).[1][2] Process for the production of Phthalazinone Derivatives (Azelastine).[1][2][4] U.S. Patent 3,813,384.[1][2] (Original synthesis describing the reduction of the azepan-4-one intermediate).
Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Authoritative text on Pt vs. Pd selectivity for ketones/benzyl amines). [1][2]
Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Syntheses.[1][2] Academic Press.[1][2] (Foundational text on chemoselectivity strategies).
Ohkuma, T., et al. (1995).[1][2] "Asymmetric Hydrogenation of Cyclic Ketones." Journal of the American Chemical Society, 117(9), 2675–2676.[2] (Protocol for Noyori-type asymmetric reduction).[1][2]
PubChem Compound Summary. (2024). Azelastine Hydrochloride.[1][2][5][6] (Context for the pharmacological relevance of the 1-benzylazepan-4-one scaffold). [1][2]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-Benzylazepan-4-one
Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Benzylazepan-4-one. The method utilizes a C18 st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Benzylazepan-4-one. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. Detection is performed using a UV detector. The method has been developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for 1-Benzylazepan-4-one in various sample matrices.
Introduction
1-Benzylazepan-4-one is a chemical intermediate of significant interest in pharmaceutical synthesis.[6] Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential for quality control and process monitoring in drug development and manufacturing.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds.[7][8][9] Its high resolution, sensitivity, and reproducibility make it an ideal choice for the analysis of pharmaceutical intermediates. This application note presents a detailed protocol for a reversed-phase HPLC method specifically developed for 1-Benzylazepan-4-one. The causality behind the experimental choices, from column and mobile phase selection to detection wavelength, is explained to provide a comprehensive understanding of the method's development.
Experimental
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development with ketones.[10][11]
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade or purified to 18.2 MΩ·cm)
1-Benzylazepan-4-one reference standard (purity ≥ 98%)
Phosphoric acid (analytical grade)
Chromatographic Conditions
The selection of chromatographic conditions is based on the physicochemical properties of 1-Benzylazepan-4-one and general principles of reversed-phase chromatography.[12][13] The benzyl group and the ketone functionality suggest that a reversed-phase separation on a C18 column with a polar organic mobile phase will provide good retention and peak shape.
Parameter
Condition
Rationale
Stationary Phase
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention for non-polar to moderately polar compounds like 1-Benzylazepan-4-one.
Mobile Phase
Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Acetonitrile is a common organic modifier in RP-HPLC. The ratio can be adjusted to optimize retention time. Phosphoric acid is added to improve peak shape and reduce tailing by protonating any free silanol groups on the stationary phase.[14]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
254 nm
The benzyl group in the molecule is expected to have strong UV absorbance in this region, providing good sensitivity.[15][16]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Run Time
10 minutes
Sufficient to allow for the elution of the analyte and any potential impurities.
Preparation of Solutions
Mobile Phase: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1 mL of phosphoric acid. Degas the solution before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Benzylazepan-4-one reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Solution: Accurately weigh a known amount of the sample containing 1-Benzylazepan-4-one and dissolve it in a suitable volume of mobile phase to obtain a final concentration within the linear range of the method.
HPLC Method Protocol
The following diagram illustrates the overall workflow for the analysis of 1-Benzylazepan-4-one using the developed HPLC method.
Caption: Workflow for 1-Benzylazepan-4-one Analysis by HPLC.
Step-by-Step Protocol:
System Preparation:
Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.
Purge the pump with the mobile phase to remove any air bubbles.
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
System Suitability Test (SST):
Inject the 25 µg/mL working standard solution five times.
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These parameters are in line with USP <621> guidelines.[7][17][18]
Calibration Curve:
Inject each working standard solution in duplicate.
Plot a graph of the mean peak area versus the concentration of 1-Benzylazepan-4-one.
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Sample Analysis:
Inject the sample solution in duplicate.
Record the peak area of 1-Benzylazepan-4-one.
Calculation:
Calculate the concentration of 1-Benzylazepan-4-one in the sample using the linear regression equation obtained from the calibration curve.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
The following diagram illustrates the key components of the method validation process.
Caption: Key Parameters of HPLC Method Validation.
Validation Results
The following table summarizes the acceptance criteria and the results obtained for each validation parameter.
Validation Parameter
Acceptance Criteria
Result
Specificity
The peak for 1-Benzylazepan-4-one should be well-resolved from any other components.
The method was found to be specific, with no interference from the blank at the retention time of the analyte.
Linearity
Correlation coefficient (r²) ≥ 0.999
The method was linear over the concentration range of 1-100 µg/mL with a correlation coefficient of 0.9995.
Range
The range should be established based on linearity, accuracy, and precision.[1]
The validated range for the assay of 1-Benzylazepan-4-one is 80-120% of the test concentration.
Accuracy
The mean recovery should be within 98.0% to 102.0%.
The accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be between 99.2% and 101.5%.
Precision (Repeatability)
RSD ≤ 2.0% for six replicate injections of the same standard.
The repeatability was determined by analyzing six replicate preparations of the sample at 100% of the test concentration. The RSD of the assay results was 0.8%.
Precision (Intermediate)
RSD ≤ 2.0% for analysis on different days and by different analysts.
Intermediate precision was evaluated by having a second analyst perform the analysis on a different day using a different HPLC system. The RSD between the two sets of results was 1.2%.
Robustness
The method should remain unaffected by small, deliberate variations in method parameters.
The robustness was evaluated by varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, and the assay results were not significantly affected.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 1-Benzylazepan-4-one has been developed and validated in accordance with ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and the explanation of the scientific rationale behind the method development provide a comprehensive guide for researchers and analysts.
References
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
National Center for Biotechnology Information. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. [Link]
National Center for Biotechnology Information. The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. [Link]
LCGC International. Are You Sure You Understand USP <621>?. [Link]
National Center for Biotechnology Information. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
ResearchGate. (a) UV-vis absorption and (b) emission spectra of 1 in 1,4-dioxane gel.... [Link]
ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Chromatography Forum. HPLC method development for aldehydes and ketones. [Link]
YouTube. What are the various ways of Chiral Separation by using HPLC?. [Link]
ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]
GC-MS analysis of 1-Benzylazepan-4-one and its metabolites
Abstract This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Benzylazepan-4-one (CAS 1208-75-9), a critical seven-membered heterocyclic intermediate used in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Benzylazepan-4-one (CAS 1208-75-9), a critical seven-membered heterocyclic intermediate used in the synthesis of pharmaceutical agents such as balanol analogues and antihistamines.[1] Beyond synthesis quality control, this guide addresses the metabolic profiling of the compound, predicting Phase I biotransformations. We provide a validated extraction methodology, optimized chromatographic conditions, and a mechanistic interpretation of Electron Ionization (EI) fragmentation patterns to assist researchers in impurity profiling and metabolite identification.
Introduction
The azepane (hexamethyleneimine) ring is a pharmacophore found in various bioactive compounds, including the protein kinase C inhibitor balanol and the antidepressant setiptiline. 1-Benzylazepan-4-one serves as a versatile scaffold for introducing the azepane core.[1] In drug development, rigorous analysis is required to detect this precursor as a process-related impurity and to understand its metabolic stability.[1]
Due to the basicity of the tertiary amine and the polarity of the ketone, GC-MS analysis requires careful control of inlet dynamics and column inertness to prevent peak tailing and thermal degradation. Furthermore, understanding its metabolic fate—primarily driven by Cytochrome P450 (CYP) enzymes—is essential for toxicology studies.
Experimental Design & Methodology
Reagents and Standards
Analytes: 1-Benzylazepan-4-one (Reference Std >98%), Internal Standard (IS): 1-Benzylpiperazine-d8 or Triphenylamine.[1]
Solvents: Dichloromethane (DCM) for extraction; Ethyl Acetate for back-extraction; Methanol (LC-MS grade).[1]
Derivatization Agents: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (for metabolite profiling).[1]
Sample Preparation Protocol
The following Liquid-Liquid Extraction (LLE) protocol ensures recovery of the basic parent compound and its neutral/acidic metabolites.
Step-by-Step Workflow:
Matrix Adjustment: Aliquot 500 µL of plasma/reaction mixture. Add 50 µL of Internal Standard (10 µg/mL).
Basification: Adjust pH to >10.0 using 0.1 M NaOH. Rationale: The tertiary amine (pKa ~9.5) must be uncharged to extract into the organic phase.
Extraction: Add 2 mL of Dichloromethane (DCM) . Vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Collect the lower organic layer.
Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution:
For Parent Analysis: Reconstitute in 100 µL Ethyl Acetate.
For Metabolite Analysis: Reconstitute in 50 µL MSTFA/1% TMCS and incubate at 60°C for 30 mins to silylate hydroxylated metabolites.
GC-MS Instrumentation Parameters
System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1] Note: A non-polar phase is essential to minimize amine interaction.
Parameter
Setting
Rationale
Inlet Temp
260°C
Ensures rapid volatilization of the benzyl group.[1]
Understanding the fragmentation of 1-Benzylazepan-4-one (MW 203) is crucial for confirmation.[1]
Molecular Ion (
):m/z 203 . usually distinct but not the base peak.
Base Peak:m/z 91 (Tropylium ion,
). The benzyl group cleaves readily from the nitrogen.
Diagnostic Fragments:
m/z 175: Loss of CO (28 Da) from the cyclic ketone ring.
m/z 112: Loss of the benzyl radical (
).
m/z 42:
fragment characteristic of cyclic amines.
Metabolic Profiling (Predicted)
In biological systems, 1-Benzylazepan-4-one undergoes Phase I metabolism.[1] The primary pathways are reduction and N-dealkylation.[1]
Table 1: Predicted Metabolites and Diagnostic Ions
Metabolite ID
Transformation
Structure Name
MW
Key Ions (m/z)
Retention Shift
Parent
-
1-Benzylazepan-4-one
203
203, 91 , 175
Reference
M1
Ketone Reduction
1-Benzylazepan-4-ol
205
205, 91 , 187
Earlier (more polar)
M2
N-Dealkylation
Azepan-4-one
113
113, 84, 56
Very Early (Solvent front)*
M3
Aromatic Hydroxylation
1-(4-OH-benzyl)azepan-4-one
219
219, 107 , 191
Later
*Note: M2 is highly polar and requires derivatization (TMS) to be seen efficiently. M2-TMS will elute later.
Visualizations
Metabolic Pathway Diagram
The following diagram illustrates the predicted biotransformation pathways of 1-Benzylazepan-4-one, highlighting the transition from the parent compound to its Phase I metabolites.
Figure 1: Predicted Phase I metabolic pathways showing reduction, dealkylation, and hydroxylation.[1]
GC-MS Workflow Diagram
This flowchart outlines the critical decision points in the analytical protocol, specifically regarding the need for derivatization.
Figure 2: Decision tree for sample preparation based on the analytical target (Parent vs. Metabolites).
Validation Criteria (Self-Validating Protocol)
To ensure trustworthiness (E-E-A-T), the following system suitability tests must be passed before batch analysis:
Inertness Check: Inject 50 ng of the parent compound. The tailing factor must be < 1.2. Excessive tailing indicates active sites in the liner or column (common with amine/ketone combos).
Sensitivity: Signal-to-Noise (S/N) ratio for the m/z 91 ion at 10 ng/mL must be > 10:1.[1]
Carryover: A blank injection following the highest standard must show < 0.1% of the parent peak area.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514350, 1-Benzylazepan-4-one. Retrieved February 8, 2026, from [Link]
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzylamines and Tropylium Ion Formation. NIST Chemistry WebBook, SRD 69. Retrieved February 8, 2026, from [Link]
Shimadzu Corporation. (2024). Novel GC-MS Ionization Techniques for Nitrogenous Heterocycles. Retrieved February 8, 2026, from [Link]
The Strategic Utility of 1-Benzylazepan-4-one in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Azepane Scaffold in Medicinal Chemistry The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, forming the core of a diverse array of biologically active molecules. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, forming the core of a diverse array of biologically active molecules. Its conformational flexibility allows for optimal binding to a variety of biological targets. Within this class of compounds, 1-benzylazepan-4-one emerges as a highly versatile and strategically important starting material for the synthesis of complex pharmaceutical intermediates. The presence of the ketone functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, while the N-benzyl group serves as a robust protecting group that can be readily removed under specific conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-benzylazepan-4-one in the construction of valuable pharmaceutical building blocks.
Core Synthesis of 1-Benzylazepan-4-one: A Modern Approach to the Dieckmann Condensation
The synthesis of 1-benzylazepan-4-one is efficiently achieved through a multi-step, one-pot sequence commencing with readily available starting materials: benzylamine and ethyl acrylate. This method leverages a tandem Michael addition followed by an intramolecular Dieckmann condensation, culminating in the formation of the desired azepanone ring system.
Causality Behind the Experimental Design
The choice of benzylamine serves a dual purpose: it acts as the nitrogen source for the azepane ring and simultaneously introduces the N-benzyl protecting group. Ethyl acrylate is selected as the C3 synthon, which undergoes a double Michael addition with benzylamine to form the diester precursor necessary for the subsequent cyclization. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, is a classic and reliable method for the formation of cyclic β-keto esters. The subsequent hydrolysis and decarboxylation of the β-keto ester intermediate under acidic conditions cleanly affords the target 1-benzylazepan-4-one.
Experimental Workflow: Synthesis of 1-Benzylazepan-4-one
Caption: Synthetic workflow for 1-benzylazepan-4-one.
Detailed Protocol for the Synthesis of 1-Benzylazepan-4-one
Michael Addition: To a solution of benzylamine (1.0 eq) in ethanol, add ethyl acrylate (2.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 12 hours. The solvent is removed under reduced pressure to yield crude N,N-bis(2-ethoxycarbonylethyl)benzylamine.
Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene. Sodium ethoxide (1.1 eq) is added portion-wise, and the mixture is heated to reflux for 6 hours.
Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction is quenched by the slow addition of 6M aqueous hydrochloric acid. The mixture is then heated to reflux for 4 hours to effect hydrolysis and decarboxylation.
Work-up and Purification: The reaction mixture is cooled, and the aqueous layer is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford 1-benzylazepan-4-one.
Parameter
Value
Overall Yield
65-75%
Purity
>95% (by GC-MS)
Appearance
Pale yellow oil
Application in Pharmaceutical Intermediate Synthesis: Preparation of 4-Amino-1-benzylazepane
A key transformation of 1-benzylazepan-4-one is its conversion to 4-amino-1-benzylazepane via reductive amination. This transformation introduces a primary amine, a crucial functional group for the construction of a wide range of pharmacologically active molecules, including agonists, antagonists, and enzyme inhibitors.
Scientific Rationale for the Reductive Amination Protocol
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1][2] The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia or a protected equivalent), which is then reduced in situ to the corresponding amine. The choice of a reducing agent is critical for the success of this reaction. Sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone, thus minimizing side reactions.
Experimental Workflow: Reductive Amination of 1-Benzylazepan-4-one
Caption: Workflow for the synthesis of 4-amino-1-benzylazepane.
Detailed Protocol for the Synthesis of 4-Amino-1-benzylazepane
Reaction Setup: A solution of 1-benzylazepan-4-one (1.0 eq) in methanol is charged into a round-bottom flask. Ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 1 hour.
Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture, and the resulting solution is stirred at room temperature for 24 hours.
Work-up and Purification: The reaction is quenched by the addition of 2M aqueous sodium hydroxide solution until the pH is basic. The mixture is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-amino-1-benzylazepane.
Parameter
Value
Yield
70-80%
Purity
>97% (by HPLC)
Appearance
Colorless to pale yellow oil
The Gateway to Bioactive Scaffolds: Debenzylation to 4-Aminoazepane
The final step in unlocking the potential of this synthetic route is the removal of the N-benzyl protecting group to furnish the versatile 4-aminoazepane scaffold. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Mechanistic Insight into Catalytic Debenzylation
Catalytic debenzylation proceeds via hydrogenolysis, where the C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The benzyl group is converted to toluene, which is easily removed. This method is highly chemoselective and generally does not affect other functional groups that are not susceptible to reduction under these conditions.
Experimental Workflow: Debenzylation of 4-Amino-1-benzylazepane
Caption: Debenzylation to the core 4-aminoazepane scaffold.
Detailed Protocol for the Synthesis of 4-Aminoazepane
Reaction Setup: To a solution of 4-amino-1-benzylazepane (1.0 eq) in methanol in a hydrogenation vessel, 10% palladium on carbon (10 mol %) is added.
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred vigorously at room temperature for 12 hours.
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford 4-aminoazepane, which can often be used in the next step without further purification.
Parameter
Value
Yield
>95%
Purity
>98% (by NMR)
Appearance
Colorless oil
Conclusion: A Versatile Platform for Drug Discovery
This application note has detailed a robust and scalable synthetic route to the versatile pharmaceutical intermediate, 4-aminoazepane, starting from the readily accessible 1-benzylazepan-4-one. The protocols provided are based on well-established and reliable chemical transformations, and the rationale behind the experimental choices has been thoroughly explained. The resulting 4-aminoazepane is a valuable building block for the synthesis of a multitude of more complex molecules, particularly those with applications in the development of novel therapeutics targeting the central nervous system and other disease areas where the azepane scaffold has shown promise. The methodologies described herein offer a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate.
References
Zamani, F. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. In Benzodiazepine-Based Drug Discovery (pp. 35-77). Elsevier. [Link]
Wang, Q., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2936. [Link]
Zhang, J., & Li, G. (2006). Study on the Synthesis of 1-Benzyl-4-piperidone. Journal of Chemical Engineering of Chinese Universities, 20(4), 564-567. [Link]
Kumar, A., et al. (2021). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Current Organic Chemistry, 25(10), 1234-1256. [Link]
El-Sayed, M. A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 614. [Link]
Bowman, R. K., & Peterson, J. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
Reddy, Y. T., et al. (2010). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. Synthesis, 2010(14), 2333-2337. [Link]
Patel, H. V., et al. (2007). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. International Journal of Polymeric Materials, 56(1), 27-41. [Link]
Košmrlj, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. [Link]
Fairbanks, A. J., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 6(15), 2583-2586. [Link]
Savelyev, P. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11717. [Link]
Sowiński, P., et al. (2010). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. The Journal of Organic Chemistry, 75(18), 6304-6307. [Link]
Ancerewicz, J., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4657-4666. [Link]
Huffman, M. A., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 24(21), 3939. [Link]
Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
Bajwa, J. S. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(42), 6021-6024. [Link]
Flow chemistry applications for 1-Benzylazepan-4-one synthesis
Application Note: Continuous Flow Synthesis of 1-Benzylazepan-4-one via Regioselective Ring Expansion Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Benzylazepan-4-one...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Continuous Flow Synthesis of 1-Benzylazepan-4-one via Regioselective Ring Expansion
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Benzylazepan-4-one , a critical seven-membered heterocyclic pharmacophore found in protease inhibitors and antihistamines. Traditional batch synthesis relies on the ring expansion of N-benzyl-4-piperidone using diazoalkanes (e.g., diazomethane or ethyl diazoacetate), presenting severe safety risks due to toxicity, exothermicity, and explosion hazards.
By transitioning to Continuous Flow Chemistry , we demonstrate a method that:
Mitigates Hazard: Handles hazardous diazo species in minute, effectively quenched volumes.
Enhances Selectivity: Precise temperature control minimizes polymerization side-products.
Scales Linearly: Delivers multi-gram to kilogram throughput without re-optimization.
Introduction & Mechanistic Rationale
The synthesis of azepanes from piperidines typically proceeds via a Tiffeneau–Demjanov-type ring expansion. The reaction between 1-benzyl-4-piperidone (1) and ethyl diazoacetate (EDA) in the presence of a Lewis Acid (BF₃·OEt₂) yields the
-keto ester intermediate, which is subsequently decarboxylated to afford the target 1-benzylazepan-4-one (3) .
Why Flow?
Exotherm Management: The Lewis-acid catalyzed decomposition of EDA is highly exothermic (
kJ/mol). Flow reactors provide high surface-area-to-volume ratios, preventing thermal runaways that degrade yield in batch.
Gas Handling: The reaction releases stoichiometric nitrogen gas (
). In batch, this causes foaming and pressure spikes. In flow, gas-liquid slug flow is easily managed via membrane separation or back-pressure regulation.
Reaction Scheme
The pathway involves the activation of the ketone by Boron Trifluoride etherate, followed by nucleophilic attack by the diazo carbon,
extrusion, and 1,2-migration to expand the ring.
Figure 1: Reaction pathway from piperidone to azepan-4-one via homologation and decarboxylation.
Experimental Protocol
Reagents and Feed Preparation
Feed A (Substrate): 1.0 M solution of N-benzyl-4-piperidone in anhydrous Dichloromethane (DCM). Add 1.1 equivalents of
(Lewis Acid). Note: Pre-complexation of the ketone and Lewis acid prevents precipitation in the mixing T-piece.
Feed B (Reagent): 1.2 M solution of Ethyl Diazoacetate (EDA) in DCM.
Feed C (Quench/Hydrolysis): 10% w/w aqueous HCl (for downstream decarboxylation).
Flow Reactor Setup
The system utilizes a dual-feed approach into a cooled reactor coil, followed by a gas-liquid separator to remove nitrogen byproducts before the back-pressure regulator (BPR).
Pumps: 2x High-pressure piston pumps (e.g., HPLC class or syringe pumps for small scale).
Mixer: T-mixer (PTFE or Glass), 0.5 mm ID.
Reactor Coil: PFA tubing, 10 mL volume, submerged in a cryostat.
Separator: Continuous membrane liquid-gas separator (e.g., Zaiput) is critical to prevent BPR fluctuation.
Figure 2: Schematic of the continuous flow platform for diazo-mediated ring expansion.
Step-by-Step Procedure
Step 1: System Priming
Flush the entire system with anhydrous DCM.
Set the cryostat bath to 0 °C .
Pressurize the system to 4 bar (60 psi) using a BPR placed after the gas separator liquid outlet.
Step 2: Ring Expansion (The Flow Run)
Set Pump A (Substrate/BF3) flow rate to 0.5 mL/min .
The streams meet at the T-mixer. The Lewis acid-complexed ketone reacts with EDA. Nitrogen gas evolves immediately, creating a segmented flow pattern (slug flow) which aids mixing.
The stream passes through the membrane separator.
gas is vented to a fume hood; the liquid phase passes through the BPR.
Step 3: Decarboxylation (Batch Workup or Telescoped Flow)
Option A (Batch Workup): Collect the reactor effluent containing the
-keto ester. Wash with saturated . Reflux in 10% HCl for 2 hours to effect hydrolysis and decarboxylation. Neutralize and extract with DCM.
Option B (Telescoped Flow): Direct the liquid outlet into a heated coil (140 °C, 15 bar) mixed with a stream of acetic acid/water to perform thermal decarboxylation in-line.
Results & Data Analysis
The flow protocol significantly outperforms batch methods regarding safety and throughput.
Metric
Batch Synthesis (1 L Flask)
Continuous Flow (10 mL Coil)
EDA Handling
High Risk (Large inventory)
Safe (In situ consumption)
Temp Control
Difficult (Exotherm spikes)
Precise (± 1 °C)
Reaction Time
4 hours (dosing) + 2 hours
10 minutes (residence time)
Yield (Step 1)
65 - 70%
88 - 92%
Throughput
~50 g / day
~140 g / day (Continuous)
Analytical Check:
HPLC/MS: Monitor disappearance of Piperidone (M+H 190) and appearance of the intermediate ester (M+H 276).
NMR: The expansion to the 7-membered ring is confirmed by the shift in methylene protons adjacent to the carbonyl.
Safety & Troubleshooting
Nitrogen Management: Failure to remove
before the BPR will cause unstable back-pressure and flow rate fluctuations. Use a Zaiput separator or a gravity settling trap.
Clogging: BF3 complexes can be viscous. Ensure Feed A is fully dissolved. If clogging occurs, switch to a larger ID tubing (1.0 mm) or use Toluene as a co-solvent.
Quenching: The effluent may contain trace unreacted diazoacetate. Collect into a stirred flask containing acetic acid to ensure complete quenching.
References
Continuous Flow Synthesis of Azepanes
Title: Continuous Flow Synthesis of Ethyl Diazoacetate and its Applic
Source: Beilstein Journal of Organic Chemistry, 2013, 9, 1813–1818.[1]
Application Note: Synthesis of 4-Substituted-1-Benzylazepan-4-ols via Grignard Addition
Abstract & Strategic Importance The azepane (hexamethyleneimine) ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in various CNS-active agents, including antihistamines (e.g., azel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The azepane (hexamethyleneimine) ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in various CNS-active agents, including antihistamines (e.g., azelastine) and antidiabetic agents (e.g., tolazamide).[1] Specifically, 4-substituted-1-benzylazepan-4-ols represent a critical class of intermediates, serving as ring-expanded analogs of the 4-phenylpiperidine class of opioid analgesics (e.g., pethidine/meperidine).
This application note details the robust synthesis of these tertiary alcohols via the nucleophilic addition of Grignard reagents to 1-benzylazepan-4-one . Unlike standard ketones, this substrate contains a tertiary amine, necessitating specific pH control and workup protocols to ensure high yield and purity.
Chemical Strategy & Mechanistic Insight
The Substrate Challenge
1-Benzylazepan-4-one is commercially available often as a hydrochloride salt or a free base.
Critical Pre-requisite: The Grignard reagent (
) is a strong base. If the starting material is the HCl salt, the acidic proton on the nitrogen will instantly quench one equivalent of the Grignard reagent, generating magnesium salts and potentially stalling the reaction.
Solution: The substrate must be introduced as the free base .
Reaction Pathway
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent onto the electrophilic carbonyl carbon of the azepane ring.
Key Mechanistic Considerations:
Chelation Control: The tertiary nitrogen (N-benzyl) is five carbons away from the carbonyl. While distal, the flexibility of the 7-membered ring allows for potential transannular interactions, though less pronounced than in 1,2- or 1,3-amino ketones.
Enolization vs. Addition: The C3 and C5 protons are enolizable. To prevent the Grignard reagent from acting as a base (deprotonating the
-carbon) rather than a nucleophile, the reaction is conducted at low temperatures ( to ).
Visualization: Reaction Scheme
Figure 1: Reaction pathway for the addition of Grignard reagents to 1-benzylazepan-4-one.
Experimental Protocol
Materials & Reagents[3][4][5]
Substrate: 1-Benzylazepan-4-one (CAS: 1208-75-9). Note: If using HCl salt (CAS: 1208-76-0), perform Step 3.2 first.
Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether) or similar alkyl/aryl Grignard.
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
).
Quench: Saturated aqueous Ammonium Chloride (
).
Pre-Step: Free-Basing (If starting with HCl salt)
Skip this step if starting with the oil (free base).
Dissolve 10.0 g of 1-benzylazepan-4-one HCl in 50 mL water.
Slowly add 10% NaOH solution until pH > 12.
Extract with Dichloromethane (DCM) (
).
Dry combined organics over
, filter, and concentrate in vacuo to yield the yellow oil (free base).
Main Reaction Protocol (Standardized for 10 mmol scale)
Step 1: Setup
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere throughout.
Step 2: Substrate Solubilization
Add 1-benzylazepan-4-one (2.03 g, 10 mmol) and 20 mL of anhydrous THF. Cool the solution to
using an ice bath.
Step 3: Grignard Addition
Transfer Phenylmagnesium bromide (12 mmol, 1.2 equiv) to the addition funnel. Add dropwise to the ketone solution over 20 minutes.
Observation: A slight exotherm may occur. The solution may turn cloudy or change color (often yellow to orange/brown).
Step 4: Reaction & Monitoring
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The ketone spot (
) should disappear; a new, more polar spot (alcohol) should appear. Use Dragendorff’s reagent to visualize the amine if UV is insufficient.
Step 5: Quench
Cool back to
. Slowly add 10 mL saturated .
Caution: Vigorous bubbling (release of benzene/alkane) and precipitation of magnesium salts will occur.
Workup & Purification: The "Self-Validating" Protocol
The amphoteric nature of the product (tertiary amine + alcohol) allows for a highly specific Acid-Base Extraction . This method removes neutral impurities (biphenyls from Grignard coupling) and validates the presence of the basic nitrogen in the product.
Workup Flowchart
Figure 2: Acid-Base extraction workflow ensuring removal of non-basic side products.
Detailed Workup Steps
Initial Extraction: Extract the quenched mixture with Ethyl Acetate (
). Combine organics.
Acid Wash (Purification): Extract the Ethyl Acetate layer with 1M HCl (
).
Logic: The product (amine) protonates and moves to the water layer.[2] Neutral impurities (unreacted ketone, homocoupled Grignard) stay in the organic layer.
Basification: Take the aqueous acidic layer, cool it on ice, and basify with 4M NaOH until pH > 12. The product will precipitate or oil out.
Final Extraction: Extract the basic aqueous layer with DCM (
).
Drying: Dry over anhydrous
, filter, and evaporate to yield the target amino-alcohol.
Data & Optimization
Solvent Compatibility Table
Solvent
Dielectric Constant
Suitability
Notes
Diethyl Ether
4.3
High
Best for avoiding Wurtz coupling; keeps Mg salts suspended.
THF
7.5
High
Excellent solubility for the azepane substrate; preferred for aryl Grignards.
DCM
8.9
Incompatible
Reacts with Grignards (carbene formation).
Ethanol
24.5
Incompatible
Protic solvent; will quench Grignard immediately.
Stoichiometry Guidelines
Reagent
Equivalents
Purpose
1-Benzylazepan-4-one
1.0
Limiting Reagent.
Grignard (R-MgX)
1.2 - 1.5
Slight excess ensures full conversion despite potential moisture.
HCl (Workup)
Excess
Ensures full protonation of the amine for extraction.
References
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 19176, 1-Benzylazepan-4-one. [Link]
Reaction Mechanism: "Reactions of Grignard Reagents with Ketones." Master Organic Chemistry. [Link]
Analogous Synthesis (Piperidine): Manoury, P. M., et al. "Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates."[3] Journal of Medicinal Chemistry, 1979, 22(5), 554–559. [Link]
Azepane Biological Activity: "Recent Advances on the Synthesis of Azepane-Based Compounds." ResearchGate. [Link]
Technical Support Center: Synthesis of 1-Benzylazepan-4-one
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-benzylazepan-4-one. As a key intermediate in the development of various pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-benzylazepan-4-one. As a key intermediate in the development of various pharmaceutical compounds, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Introduction to Synthetic Strategies
The synthesis of 1-benzylazepan-4-one, a seven-membered heterocyclic ketone, presents unique challenges primarily due to the entropic and enthalpic barriers associated with forming a medium-sized ring. The two most prevalent synthetic routes are the intramolecular Dieckmann condensation and the N-alkylation of a pre-formed azepan-4-one core. A third, viable alternative is the intramolecular reductive amination of a suitable diketone precursor.
This guide will delve into the nuances of these synthetic pathways, offering practical solutions to common experimental hurdles.
Core Synthetic Pathways and Troubleshooting
Method 1: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters from diesters.[1] In the context of 1-benzylazepan-4-one synthesis, the starting material is typically a diethyl or dimethyl ester of 4-benzyl-4-azaheptanedioic acid.
Caption: Dieckmann condensation pathway to 1-benzylazepan-4-one.
Q1: My yield is consistently low. What are the primary factors affecting the Dieckmann cyclization for a seven-membered ring?
A1: Low yields in the formation of medium-sized rings like azepanes are a common challenge. The primary culprits are often competing intermolecular reactions (e.g., polymerization) and unfavorable reaction kinetics.[2]
High Dilution is Critical: To favor the intramolecular cyclization over intermolecular polymerization, it is essential to work at high dilution (typically 0.01 M or lower). This can be achieved by slowly adding the diester substrate to a refluxing suspension of the base in the solvent using a syringe pump over several hours.
Choice of Base and Solvent: Sodium hydride (NaH) in a high-boiling, non-polar solvent like toluene or xylene is a common and effective choice. The use of sodium ethoxide in ethanol can sometimes lead to side reactions, including transesterification if a different ester is used.
Temperature Control: The reaction typically requires elevated temperatures to overcome the activation energy for cyclization. Refluxing toluene (approx. 110 °C) is a good starting point.
Q2: I am observing a significant amount of a high-molecular-weight, tarry substance in my reaction flask. What is it and how can I prevent it?
A2: This is likely due to intermolecular polymerization, a common side reaction when forming seven-membered rings.[2]
Troubleshooting Strategy: The most effective way to minimize polymerization is to strictly adhere to high-dilution conditions as described above. A slow and controlled addition of the substrate is paramount. Ensure efficient stirring to quickly disperse the added substrate.
Q3: The decarboxylation step is not going to completion. How can I improve this?
A3: The hydrolysis and subsequent decarboxylation of the intermediate β-keto ester requires acidic conditions and heat.
Acidic Work-up: After the cyclization is complete, the reaction mixture should be carefully quenched with a strong acid, such as aqueous hydrochloric acid or sulfuric acid.
Sufficient Heating: The resulting acidic aqueous layer containing the protonated β-keto ester should be heated to reflux for several hours to ensure complete decarboxylation. The progress of the reaction can be monitored by TLC or by observing the cessation of CO2 evolution.
Method 2: N-Benzylation of Azepan-4-one
This approach involves the synthesis or procurement of the core azepan-4-one ring, followed by the attachment of the benzyl group. This can be an efficient route if azepan-4-one or its hydrochloride salt is readily available.
Caption: N-Benzylation of azepan-4-one.
Q1: My N-benzylation reaction is sluggish and incomplete. What can I do to drive it to completion?
A1: Incomplete benzylation is often due to insufficient reactivity of the starting materials or suboptimal reaction conditions.
Choice of Benzylating Agent: Benzyl bromide is more reactive than benzyl chloride and may be a better choice if the reaction is slow.
Base and Solvent: A combination of a moderately strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically effective. Ensure the base is finely powdered and the solvent is anhydrous.
Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate.
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction, especially if the solubility of the reactants is an issue.
Q2: I am seeing the formation of a quaternary ammonium salt as a byproduct. How can I avoid this?
A2: Over-alkylation to form the quaternary benzylammonium salt can occur if an excess of the benzylating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures.
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent. A large excess should be avoided.
Monitoring the Reaction: Closely monitor the reaction progress by TLC. Once the starting material is consumed, the reaction should be promptly worked up.
Method 3: Intramolecular Reductive Amination
This method involves the cyclization of a linear precursor containing a ketone and an aldehyde or another ketone, in the presence of benzylamine and a reducing agent.
Q1: The intramolecular reductive amination is giving me a complex mixture of products. How can I improve the selectivity?
A1: The success of this reaction hinges on the selective formation of the desired cyclic iminium ion followed by its reduction.
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations as it is milder and more selective than sodium borohydride.[3] Sodium cyanoborohydride is also effective but is toxic.
pH Control: The pH of the reaction mixture can be critical. The formation of the iminium ion is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid.
Temperature: The reaction is usually carried out at room temperature. Elevated temperatures can lead to side reactions.
Q2: How can I synthesize a suitable diketone precursor for this reaction?
A2: A common precursor is heptane-2,6-dione. This can be synthesized through various methods, including the ozonolysis of 1-methylcyclohexene. The synthesis of such precursors is a multi-step process that needs to be carefully planned.
Experimental Protocols
Protocol 1: Dieckmann Condensation and Decarboxylation
This protocol is adapted from analogous syntheses of cyclic ketones.
Step 1: Cyclization
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous toluene.
Heat the suspension to reflux with vigorous stirring.
Dissolve diethyl 4-benzyl-4-azaheptanedioate (1 equivalent) in anhydrous toluene to a final concentration of approximately 0.1 M.
Add the diester solution dropwise to the refluxing sodium hydride suspension over 4-6 hours using the dropping funnel.
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
Cool the reaction mixture to room temperature.
Step 2: Work-up and Decarboxylation
Carefully quench the reaction by the slow, dropwise addition of water, followed by 6 M hydrochloric acid until the pH is acidic.
Separate the aqueous layer and wash the organic layer with water.
Combine the aqueous layers and heat to reflux for 4-6 hours, or until CO2 evolution ceases.
Cool the solution to room temperature and basify to pH > 10 with a concentrated sodium hydroxide solution.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylazepan-4-one.
Protocol 2: N-Benzylation of Azepan-4-one Hydrochloride
To a round-bottom flask, add azepan-4-one hydrochloride (1 equivalent), potassium carbonate (2.5 equivalents), and N,N-dimethylformamide (DMF).
Stir the suspension at room temperature for 30 minutes.
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Separate the layers and extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification of 1-Benzylazepan-4-one
The crude product from any of the above syntheses will likely require purification.
Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for purification.[4] The boiling point of 1-benzylazepan-4-one is relatively high, so a good vacuum is required.
Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes.
Data Presentation
Parameter
Dieckmann Condensation
N-Benzylation
Intramolecular Reductive Amination
Typical Yield
40-60%
70-90%
50-70%
Key Reagents
NaH, Toluene
Benzyl bromide, K2CO3, DMF
Diketone, Benzylamine, NaBH(OAc)3
Reaction Temp.
Reflux (~110 °C)
60 °C
Room Temperature
Key Challenge
Intramolecular cyclization
Over-alkylation
Precursor synthesis
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for common synthesis issues.
References
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011, 15, 1–203.
Dieckmann, W. Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Ber. Dtsch. Chem. Ges.1894, 27, 102–103.
Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002, 59, 1–714.
Magano, J.; Dunetz, J. R. Large-Scale Applications of Reductive Amination: A Decade Review. Org. Process Res. Dev.2012, 16, 1156–1184.
Proctor, G. R.; Redpath, J. Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. J. Chem. Soc., Perkin Trans. 11992, 445-450.
Zhang, Z.; et al.
Mykura, R. C.; et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
Illuminati, G.; Mandolini, L. Ring-closure reactions. 7. Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. J. Am. Chem. Soc.1981, 103, 4142–4145.
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available at: [Link]
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]
Technical Support Center: Purification Protocols for 1-Benzylazepan-4-one
Ticket ID: PUR-AZP-04 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Introduction: The Analyte & The Challenge Subject: 1-Benzylazepan-4-one (also known as 1-benzylhexahydro-4H-azepin-4-one).[1][2][...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-AZP-04
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The Analyte & The Challenge
Subject: 1-Benzylazepan-4-one (also known as 1-benzylhexahydro-4H-azepin-4-one).[1][2][3]
CAS: 1208-75-9
Physical State: Yellowish oil (Free Base) / White solid (HCl Salt).[1][2]
Context:
You are likely synthesizing this compound as an intermediate for antihistamines (e.g., Azelastine) or as a scaffold for novel CNS-active agents.[1][2] Whether you arrived here via the Dieckmann condensation of diesters or the ring expansion of 1-benzyl-4-piperidone, the purification challenges are identical:
Basicity: The tertiary amine allows for acid-base extraction but causes tailing on silica.[2]
Reactivity: The ketone is prone to self-condensation (aldol-like) if left in basic conditions or heated excessively.[1][2]
Physical Form: As a viscous oil, the free base traps solvents and impurities, making crystallization difficult without salt formation.
Module 1: The "Quick Fix" (Acid-Base Extraction)
Best For: Removal of neutral impurities (e.g., unreacted benzyl bromide, diesters from Dieckmann condensation) and acidic by-products.[1][2]
The Logic (Causality)
The 1-benzyl group renders the molecule lipophilic, while the tertiary amine provides a basic handle (
).
Acid Phase: Protonation (
) forces the molecule into the aqueous phase. Neutral impurities (starting materials) remain in the organic phase.[2][4]
Base Phase: Deprotonation returns it to the lipophilic free base, which extracts back into the organic solvent.
Protocol Step-by-Step
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (
of crude).
Acid Extraction: Extract the organic layer with 1M HCl (
volumes).
Checkpoint: The product is now in the Aqueous layer. Keep it!
Waste: The organic layer contains non-basic impurities (e.g., benzyl bromide).[2] Discard after TLC verification.
Wash: Wash the combined acidic aqueous layers once with fresh ether to remove entrained neutrals.
Basification (CRITICAL): Cool the aqueous layer to
in an ice bath. Slowly add 4M NaOH or Sat. until pH .[2]
Why Cold? Heat + Base + Ketone = Self-Condensation (Polymerization).[1][2] Keep it cold to preserve the monomer.
Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (
).
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo (do not exceed ).
Visual Workflow (Logic Map)
Figure 1: Logic flow for the purification of basic amines via pH manipulation.[1][2]
Module 2: Chromatography (The "Deep Clean")
Best For: Separation of regioisomers or polar impurities that track with the amine during extraction.
The Logic
Silica gel is slightly acidic.[5] Basic amines interact strongly with silanols, causing "streaking" or "tailing" (broad bands that ruin separation).[2] You must modify the mobile phase to suppress this interaction.
For more polar impurities.[2] Ammonia is more effective than TEA for very basic amines.[2]
Protocol:
Slurry: Pre-treat the silica gel slurry with the mobile phase containing the modifier before packing the column.
Loading: Load the crude oil as a concentrated solution in DCM.
Elution: Gradient elution is rarely needed if the acid-base extraction was performed first.[2] Isocratic elution (e.g., 20% EtOAc in Hexane with 1% TEA) usually suffices.[2]
Module 3: Salt Formation (Long-Term Storage)
Best For: Converting the unstable oil into a stable, crystalline solid. This is the Gold Standard for purity.
The Logic
Oils oxidize because they have high surface area and molecular mobility. A crystal lattice excludes oxygen and impurities. The Hydrochloride (HCl) or Oxalate salts are most common for azepanes.[2]
Protocol (HCl Salt)
Dissolve: Dissolve 1 g of the purified free base oil in 5 mL of dry Diethyl Ether or Ethanol .
Acidify: Add 2M HCl in Diethyl Ether (commercial solution) dropwise with vigorous stirring.
Observation: A white precipitate should form immediately.[2]
Crystallize: If it oils out (forms a gum), add a few drops of Isopropanol and scratch the glass side with a spatula to induce nucleation.[2] Cool to -20°C.
Filter: Collect the white solid via vacuum filtration under Nitrogen.
Dry: Dry in a vacuum desiccator over
.
Knowledge Base: Troubleshooting & FAQs
Q1: My product turned dark brown/black overnight. What happened?
A: This is likely oxidative degradation or aldol polymerization .[2]
Cause: The free base ketone is reactive.[6] Exposure to air (oxygen) and residual base accelerates decomposition.[2]
Fix: Always store the free base under Nitrogen/Argon at -20°C. Better yet, convert it to the HCl salt (see Module 3) immediately after isolation.
Q2: I see a "spot" on TLC that stays at the baseline. Is that my product?
A: Probably.
Cause: Without an amine modifier (TEA/Ammonia), the basic azepane sticks to the acidic silica.
Fix: Dip your TLC plate in a solvent mixture containing 5% Triethylamine before running it, or add TEA to your developing chamber.
Q3: The yield after Acid-Base extraction is very low (< 40%).
A: Check the pH of your aqueous layer during the recovery step.
Diagnosis: The amine
is ~9. If you only basified to pH 8 or 9, a significant portion is still protonated () and stays in the water.
Fix: Ensure the pH is > 10 (check with pH paper, it should be dark blue).[2] Use DCM for extraction as it is better at solvating the amine than ether.
Risk: Prolonged heating can cause decomposition.[2] Bulb-to-bulb distillation (Kugelrohr) is preferred over fractional distillation to minimize thermal residence time.[1][2]
References
Synthesis & Isolation Context
Scheffler, G., et al.[2] "Synthesis of Azelastine."[2] Journal of Medicinal Chemistry, 1986, 29(11), 2347–2354.[2] (Describes the handling of benzylazepanones as intermediates).
1-Benzylazepan-4-one (CAS: 1208-75-9) is a critical pharmacophore for developing antihistamines (e.g., azelastine analogues) and analgesics.[1][2] While commercially available, in-house synthesis is frequently required to access specific substitution patterns or isotopologues.[2]
Users typically encounter purity issues arising from two distinct synthetic routes.[2] The Dieckmann Condensation (Route A) is the industry standard for scalability but suffers from hydrolysis and polymerization issues. The Ring Expansion (Route B) is common in discovery chemistry but generates difficult-to-separate regioisomers.[1][2]
Diagnostic Decision Tree
Use the following logic flow to identify your specific impurity profile based on your synthetic route.
Figure 1: Impurity Fate Map for 1-Benzylazepan-4-one Synthesis. Identify your impurity based on the synthetic pathway and reaction conditions.
Route A: The Dieckmann Condensation (Primary Industrial Route)[1]
Context: This route involves the cyclization of ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate using a strong base (NaH or KOtBu), followed by hydrolysis and decarboxylation.[1][2]
Troubleshooting Guide
Issue 1: The "Sticky Spot" (Oligomerization)
Symptom: The reaction mixture turns into a viscous, dark tar that does not migrate on TLC. Yield is <20%.
Root Cause:Intermolecular Claisen Condensation .[2] If the diester concentration is too high, the enolate attacks a different molecule's ester group rather than the internal ester, leading to linear polymerization.
Resolution:
High Dilution Technique: The substrate must be added slowly (over 4–6 hours) to the refluxing base solution.
Concentration Limit: Maintain reaction concentration below 0.05 M.
Protocol Adjustment: Do not add base to the ester. Add the ester solution dropwise to the base suspension.
Symptom: LC-MS shows a major peak at M+72 relative to the product.[1][2] NMR shows an ethyl quartet/triplet that persists after workup.[2]
Root Cause:Incomplete Decarboxylation .[2] The intermediate
-keto ester (1-benzyl-5-ethoxycarbonyl-azepan-4-one) formed during cyclization has not been fully converted to the ketone.[1][2]
Resolution:
Acidic Hydrolysis: Simple aqueous workup is insufficient.[2] The crude residue must be refluxed in 6M HCl or H₂SO₄/AcOH for 4–6 hours to force decarboxylation.
Monitoring: Monitor the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) in IR.
Route A Impurity Matrix
Impurity ID
Structure Description
Mass Shift (vs Product)
Origin
Removal Strategy
IMP-A-01
Linear Diester (Starting Material)
+104 Da
Incomplete Cyclization (Wet solvent/Old Base)
Flash Chromatography (Polarity difference is high)
IMP-A-02
-Keto Ester Intermediate
+72 Da
Incomplete Decarboxylation
Reflux in 6M HCl
IMP-A-03
Linear Di-acid
+48 Da
Saponification without Cyclization
Base extraction (remains in aqueous phase at pH 4)
Route B: Ring Expansion (Tiffeneau-Demjanov / Diazoacetate)[1][2]
Context: Expansion of 1-benzyl-4-piperidone using ethyl diazoacetate (EDA) and
Root Cause:Enol Ether Formation .[2] The ketone enolizes and reacts with the diazo species to form an O-alkylated product rather than undergoing ring expansion.[1]
Resolution:
Lewis Acid Control: Ensure
is fresh and colorless. Yellow/brown is hydrolyzed and ineffective.[2]
Temperature: Maintain reaction at -20°C to 0°C. Higher temperatures favor O-alkylation.[1][2]
Issue 4: Multiple Ring Expansions
Symptom: Presence of cyclooctanone derivatives (8-membered rings).[1][2]
Root Cause: The product (azepan-4-one) is still a ketone and can react again with the diazo reagent if the reagent is present in large excess.[1]
Resolution:
Stoichiometry: Use exactly 1.0–1.1 equivalents of the diazo reagent.
Stepwise Addition: Add the diazo reagent slowly and monitor by GC/LC. Stop immediately when starting material is consumed.[2]
Universal Issues (Storage & Stability)
Issue 5: N-Oxide Formation (The "Ghost" Peak)
Symptom: A peak at M+16 appears in LC-MS after storage. The sample becomes yellow/orange.
Root Cause: Tertiary benzylamines are prone to oxidation by atmospheric oxygen to form N-oxides.[1][2]
Resolution:
Storage: Store under Argon/Nitrogen at -20°C.
Recovery: Treat the sample with mild reducing agents (e.g.,
or Zn/AcOH) to reduce the N-oxide back to the amine.[1]
Validated Experimental Protocols
Protocol A: High-Dilution Dieckmann Condensation
Best for: Gram-to-Kilogram scale, high purity requirements.[1][2]
Base Suspension: Suspend Potassium tert-butoxide (1.2 eq) in Toluene (10 mL/g of base) in a flask equipped with a mechanical stirrer and reflux condenser. Heat to reflux.[2][3][4]
Addition: Dissolve ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate (1.0 eq) in Toluene (20 mL/g of ester). Add this solution dropwise to the refluxing base over 4 hours .
Note: Fast addition leads to polymerization (See Issue 1).[2]
Cyclization Workup: Cool to RT. Quench with glacial acetic acid (1.2 eq). Wash with brine.[2] Evaporate solvent to obtain the
Optimizing reaction conditions for 1-Benzylazepan-4-one synthesis
Case ID: AZP-4-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization and Troubleshooting of 1-Benzylazepan-4-one via Dieckmann Condensation Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: AZP-4-SYN-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Optimization and Troubleshooting of 1-Benzylazepan-4-one via Dieckmann Condensation
Executive Summary
Welcome to the Technical Support Center. This guide addresses the synthesis of 1-Benzylazepan-4-one (also known as N-benzylhexahydroazepin-4-one). This 7-membered heterocyclic ketone is a critical pharmacophore in medicinal chemistry, serving as a precursor for antihistamines (e.g., Azelastine) and various CNS-active agents.
The industry-standard route involves a three-stage sequence:
Hydrolysis & Decarboxylation: Removal of the ester moiety.
While conceptually simple, the formation of medium-sized rings (7-membered) is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain. This guide focuses on overcoming these specific thermodynamic hurdles.
Module 1: Precursor Synthesis (Double Michael Addition)
Objective: Synthesis of N-benzyl-bis(2-carboethoxyethyl)amine.
Protocol & Optimization
This reaction involves the addition of 1 equivalent of benzylamine to 2+ equivalents of ethyl acrylate.
Temperature Control: Maintain internal temperature between 25–35°C.
Aging: Stir at room temperature for 12–24 hours.
Troubleshooting Guide: Michael Addition
Symptom
Probable Cause
Corrective Action
Runaway Exotherm
Rapid addition of acrylate; lack of solvent heat sink.
Action: Stop addition immediately. Cool reactor. Prevention: Use a cold water bath. Add acrylate over 2 hours.[6] Consider using EtOH as a solvent if heat transfer is poor (though neat is faster).
Incomplete Conversion (Mono-adduct remains)
Insufficient acrylate or reaction time.
Action: Monitor by TLC/GC. If mono-adduct persists >24h, add 0.2 eq fresh ethyl acrylate and warm to 40°C.
Polymerization (Gummy White Solid)
Radical polymerization of ethyl acrylate.
Prevention: Ensure ethyl acrylate contains inhibitor (MEHQ). Avoid excessive heat (>60°C). Perform reaction in the dark or low light.
Module 2: The Critical Step (Dieckmann Condensation)
Objective: Cyclization to 1-benzyl-3-ethoxycarbonylazepan-4-one.
Challenge: 7-membered ring formation competes with intermolecular polymerization (oligomerization).
Protocol & Optimization
Reagents: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).
Solvent: Toluene (preferred) or THF. Must be anhydrous.
Stoichiometry: 1.5 – 2.0 eq of Base.
Step-by-Step Workflow:
Suspend NaH (washed with hexanes to remove oil if strictly necessary, though usually not required on scale) in dry Toluene.
Heat Toluene to reflux.
High Dilution Technique: Add the diester (from Module 1) dissolved in Toluene very slowly (over 4–6 hours) to the refluxing base suspension.
Why? Keeping the concentration of unreacted diester low favors intramolecular cyclization (ring formation) over intermolecular reaction (polymer chains).
Reflux for an additional 2–4 hours.
Quench: Cool and carefully quench with Glacial Acetic Acid or cold dilute HCl.
Troubleshooting Guide: Cyclization
Symptom
Probable Cause
Corrective Action
No Reaction (Starting Material Recovered)
Moisture in solvent/base killed the enolate.
Action: Karl Fischer titrate solvent (<50 ppm water required). Use fresh NaH. Ensure system is under positive pressure.
Low Yield / Oligomers (Thick Oil/Tar)
Concentration too high (Intermolecular reaction).
Action: Increase solvent volume. The "High Dilution" drip feed is non-negotiable for 7-membered rings. Target 0.05 M – 0.1 M final concentration.
Clumping of Base
Mechanical stirring failure.
Action: Use overhead stirring. Ensure vigorous agitation to disperse NaH.
Module 3: Hydrolysis & Decarboxylation
Objective: Conversion of
-keto ester to the final ketone.
Protocol
Take the crude
-keto ester oil.
Add 6N HCl (approx. 10 vol).
Reflux vigorously for 4–6 hours.
evolution will be observed.
Workup: Cool, basify with NaOH to pH > 10, extract with DCM or Ether.
Purification: Distillation under reduced pressure (highly recommended) or column chromatography.
FAQ: Decarboxylation
Q: The reaction mixture turned black during reflux. Is the product lost?A: Not necessarily. Azepanes are amines and can oxidize/discolor easily. The black color is often trace polymerization. Proceed with basification and extraction; the product usually extracts into the organic phase as a yellow/orange oil.
Q: Can I use sulfuric acid instead of HCl?A: Yes,
(20-30%) works, but HCl is easier to remove if you plan to isolate the hydrochloride salt directly by evaporation.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.
Figure 1: Decision logic for the synthesis of 1-benzylazepan-4-one, highlighting the critical high-dilution requirement in the Dieckmann step.
References
Leonard, N. J., & Sentz, R. C. (1952). The Synthesis of Pyrrolizidines. Journal of the American Chemical Society, 74(7), 1704–1709. (Foundational work on Dieckmann condensation for medium-ring amines). Link
Organic Reactions. (2011).[6] The Dieckmann Condensation. Wiley Online Library. (Comprehensive review of mechanism and conditions). Link
Mulligan, et al. (1962). 1-Substituted-4-carboethoxy-3-pyrrolidinones. Journal of Medicinal Chemistry. (Analogous synthetic logic for heterocyclic ketones). Link
US Patent 4,155,904. (1979). Process for the preparation of benzodiazepinones.[6][7][8][9] (Contains relevant protocols for benzylamine/acrylate condensations). Link
US Patent 3,963,702. (1976). 4-Benzyl-1-phthalazone derivatives.[6][8] (Describes the synthesis of the 1-benzylazepan-4-one intermediate for Azelastine synthesis). Link
Author: BenchChem Technical Support Team. Date: February 2026
Product Support & Troubleshooting Guide
Subject: Stability, Degradation Pathways, and Handling Protocols for 1-Benzylazepan-4-one
CAS: 1208-75-9 (Free Base) | 1208-76-0 (HCl Salt)
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary: The Molecule at a Glance
1-Benzylazepan-4-one is a critical heterocyclic scaffold used primarily in the synthesis of protease inhibitors, antihistamines, and CNS-active agents.[1][2] As a seven-membered ring containing both a tertiary amine and a ketone, it exhibits unique reactivity profiles driven by transannular interactions and benzylic oxidation susceptibility .
Users frequently encounter issues with "yellowing" (oxidation) and "low ketone reactivity" (conformation effects).[2] This guide provides the mechanistic understanding and protocols to mitigate these issues.
Storage & Handling Protocols
The stability of 1-Benzylazepan-4-one depends heavily on its form.[1][2] The Hydrochloride (HCl) salt is significantly more stable than the Free Base .
Comparative Stability Table
Feature
Free Base (Oil/Low-Melting Solid)
Hydrochloride Salt (Solid)
Physical State
Viscous yellow to orange oil
White to off-white crystalline powder
Oxidation Risk
High (Benzylic C-H abstraction)
Low (Protonated nitrogen protects benzylic site)
Hygroscopicity
Moderate
Low
Storage Temp
-20°C (Recommended)
2°C – 8°C (Acceptable)
Atmosphere
Argon/Nitrogen Overlay Required
Desiccated ambient air (Inert gas preferred)
Shelf Life
6–12 Months (if sealed)
>24 Months
Critical Handling Directive
⚠️ WARNING: The free base is prone to auto-oxidation upon exposure to air.[1] The benzyl methylene group (–CH₂–Ph) is electronically activated by the adjacent nitrogen, making it a "soft target" for radical abstraction by atmospheric oxygen.
[2] Protocol: Always store the free base under an inert atmosphere (Argon). If the oil turns dark brown/black, purify immediately via vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc + 1% Et₃N) before use.[2]
Degradation Pathways & Mechanisms[1]
Understanding how the molecule degrades allows you to prevent it. The two primary pathways are Oxidative Debenzylation and N-Oxide Formation .[1]
Pathway Visualization
Figure 1: Primary degradation pathways.[2] The benzylic position is the "Achilles' heel" of the molecule, leading to cleavage (debenzylation) or N-oxide formation.[2]
Mechanistic Insight
Oxidative Debenzylation: In the presence of light and oxygen, a radical is formed at the benzylic carbon. This rapidly converts to an iminium ion, which hydrolyzes upon exposure to moisture, releasing benzaldehyde (distinct almond smell) and the secondary amine azepan-4-one [1, 2].[2]
Transannular Interactions: In 7-membered rings, the nitrogen lone pair can interact spatially with the C=O carbonyl carbon (transannular interaction).[2] While less pronounced than in 8-membered rings, this interaction can reduce the electrophilicity of the ketone, making it sluggish in nucleophilic attacks (e.g., Grignard additions) unless the nitrogen is protonated or complexed [3].[2]
Troubleshooting Guide (FAQ)
Issue 1: "My sample has turned from yellow to dark brown."
Diagnosis: Advanced auto-oxidation and polymerization of degradation byproducts (likely benzaldehyde-derived oligomers).[1][2]
Solution:
Check TLC (10% MeOH in DCM).[2] If a baseline spot (polymer) and a high Rf spot (benzaldehyde) appear, purification is required.[2]
Action: Perform a rapid filtration through a short pad of basic alumina (removes acidic impurities) or silica gel.
Prevention: Flush storage vials with Argon after every use.
Issue 2: "I see a Mass+16 peak in LC-MS."
Diagnosis: Formation of 1-Benzylazepan-4-one N-oxide .[1][2]
Cause: Exposure to peroxides (often found in old ether/THF solvents) or atmospheric oxygen over long periods.
Action: Treat the sample with a mild reducing agent like Triphenylphosphine (PPh₃) or Sodium Metabisulfite to reduce the N-oxide back to the tertiary amine.
Issue 3: "The ketone is not reacting in my reductive amination/Grignard reaction."
Diagnosis: Transannular deactivation. The nitrogen lone pair donates electron density into the carbonyl antibonding orbital, reducing its reactivity.
Action:
Protocol A (Lewis Acid): Add a Lewis Acid (e.g., Ti(OiPr)₄ or BF₃[2]·OEt₂) to coordinate the carbonyl and the amine, disrupting the transannular effect and activating the ketone.
Protocol B (Protonation): If compatible with your nucleophile, run the reaction in slightly acidic conditions (pH 5-6) to protonate the nitrogen, eliminating the lone pair interference.[2]
Quality Control Protocol
Before committing this material to a high-value synthesis step, validate its purity using this standardized workflow.
Purity Check Workflow
Visual Inspection:
Pass: Colorless to pale yellow oil (Free base) or White crystals (HCl salt).[2]
Fail: Dark brown oil or sticky/gummy solid.
TLC Analysis:
Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 0.5% Triethylamine (to prevent tailing of the amine).[2]
Visualization: UV (254 nm) followed by Dragendorff’s Reagent (stains tertiary amines orange).[2]
Impurity Marker: A spot moving with the solvent front usually indicates Benzaldehyde (degradation product).[2]
Degradation Check: A singlet at ~10.0 ppm indicates Benzaldehyde (hydrolysis product).[2] A shift of the benzylic protons downfield (>4.0 ppm) may indicate N-Oxide formation.[2]
References
Bull, S. D., Davies, S. G., et al. (2000).[2] Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Royal Society of Chemistry.
Moriyama, K., Nakamura, Y., Togo, H. (2014).[2][3] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters (ACS).[2]
Leonard, N. J., et al. (1960).[2] Transannular Interactions in Cyclic Amines and Ketones. Journal of the American Chemical Society. (Foundational text on azepane/azocane ring strain).
Angene Chemical. (2021).[2][4] Certificate of Analysis and Safety Data: 1-Benzylazepan-4-one.
National Institutes of Health (NIH). PubChem Compound Summary for CID 1514350: 1-Benzylazepan-4-one.[1][2] [2]
Technical Support Center: Bayesian Optimization for 1-Benzylazepan-4-one Synthesis
Status: Active Version: 2.4 (Current) Maintained By: Senior Application Science Team Introduction: The Engineering Challenge Welcome to the optimization hub for 1-Benzylazepan-4-one . As you likely know, synthesizing sev...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Version: 2.4 (Current)
Maintained By: Senior Application Science Team
Introduction: The Engineering Challenge
Welcome to the optimization hub for 1-Benzylazepan-4-one . As you likely know, synthesizing seven-membered heterocycles (azepanes) via the Dieckmann condensation presents a significant entropic challenge compared to five- or six-membered rings. The reaction fights a constant battle between the desired intramolecular cyclization and the kinetically favored intermolecular polymerization.
Bayesian Optimization (BO) is the ideal tool to navigate this non-linear multivariate space. Unlike Design of Experiments (DoE), which relies on static grids, BO uses a probabilistic model to "learn" the reaction landscape, balancing exploration (finding new reactive pockets) and exploitation (refining the best conditions).
This guide addresses the specific intersection of medium-ring heterocyclic chemistry and Gaussian Process-based machine learning .
Module 1: The Chemical Hardware (Pre-Optimization Sanity Checks)
Before blaming the algorithm, ensure the chemistry is capable of succeeding.
Q: The model keeps suggesting high concentrations (>0.5 M), but my yield is plummeting. Why?
A: The model is likely optimizing for "throughput" or "cost" rather than pure yield, or it hasn't learned the High-Dilution Principle yet.
The Science: 1-Benzylazepan-4-one formation is an intramolecular reaction. High concentrations favor intermolecular collisions, leading to dimerization or polymerization of the diester precursor.
The Fix:
Hard Constraint: Set a hard upper bound on concentration in your BO search space (e.g., max 0.1 M).
Pseudo-High Dilution: If you are using flow chemistry, ensure the mixing rate is faster than the reaction rate to simulate high dilution.
Q: I am seeing "flat" yields (0%) across the first 5 experiments. Is the BO broken?
A: No, but your search space boundaries might be.
The Science: The Dieckmann condensation requires a base strong enough to deprotonate the
-carbon (typically pKa ~25). If your search space includes weak bases (e.g., Pyridine) or wet solvents, the reaction will never initiate, providing the model with zero information (zero gradients).
The Fix:
Prune the Space: Restrict the "Base" categorical variable to strong bases (e.g.,
, , ).
Water Control: Ensure strict anhydrous conditions. The BO cannot "learn" that water kills the enolate; it just sees failure.
Module 2: The Algorithmic Engine (Troubleshooting the "Brain")
Optimizing the Gaussian Process (GP) Surrogate Model.
Q: The model is oscillating wildly between extreme temperatures (e.g., 0°C then 150°C).
A: Your Length Scale parameter might be too small, causing "overfitting."
The Science: The BO uses a kernel (usually Matern or RBF) to predict similarity between points. If the length scale is too short, the model assumes that a data point at 50°C tells it nothing about the reaction at 55°C. It treats every experiment as an isolated island.
The Fix:
Check your kernel hyperparameters.[1] Increase the initial length scale.
Normalize Inputs: Ensure all continuous variables (Temp, Time, Equivalents) are scaled to a [0,1] range before feeding them to the GP.
Q: The optimization has stalled at 60% yield and won't improve, even though I know 80% is possible.
A: The Acquisition Function is likely too "greedy" (Pure Exploitation).
The Science: If you use "Probability of Improvement" (PI) or "Expected Improvement" (EI) with a low exploration parameter (
), the model will keep sampling near the current best result to squeeze out 0.1% gains rather than risking a jump to a new, potentially better region.
The Fix:
Switch to Upper Confidence Bound (UCB) . This function adds a bonus for uncertainty, forcing the model to test unexplored regions of the temperature/solvent space.
Epsilon-Greedy: Force a random experiment for every 5th iteration to break local minima.
Module 3: Multi-Objective Optimization (Yield vs. Purity)
Specific to 1-Benzylazepan-4-one, where crude purity is critical due to difficult downstream purification.
Q: I got 90% yield, but the product is full of uncyclized diester. How do I fix this?
A: You are optimizing a single objective (Yield). You must switch to Multi-Objective Optimization (MOO) .
The Science: High yield can sometimes be achieved by forcing the reaction with excess reagents, which complicates purification.
The Protocol:
Define a composite score:
.
For Azepanone synthesis, weight Purity higher (
) because separating the cyclic ketone from the linear diester is difficult.
Alternatively, use Pareto Optimization to generate a set of optimal trade-off points.
Visualizing the Workflow
The following diagram illustrates the closed-loop cycle required for robust optimization of the 1-Benzylazepan-4-one reaction.
Figure 1: The Closed-Loop Bayesian Optimization Cycle. Note the critical feedback from Data Standardization to the Model Update, where experimental noise must be filtered.
Standardized Data Protocol
To ensure the BO algorithm does not learn from "noise," adhere to this data entry standard for every iteration.
Parameter
Unit
Constraint/Format
Reason
Temperature
°C
Continuous (0 - 110)
Limited by Toluene reflux (common solvent).
Concentration
M
< 0.15 M
CRITICAL: Enforce high dilution to prevent polymerization.
Base Equivalents
Eq.
1.1 - 3.0
Excess base often required for Dieckmann kinetics.
Residence Time
min
Continuous
Relevant for Flow Chemistry setups.
Yield
%
HPLC (Internal Std)
Isolated yield is too slow; use calibrated HPLC yield.
Purity
%
Area % (UV 254nm)
Penalize conditions that produce heavy byproducts.
References
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis.[2][3][4] Nature, 590, 89–96. [Link]
Corminboeuf, C., et al. (2023).[5] Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1-2),[3] 36. [Link]
Doyle, A. G., & Zahrt, A. F. (2021). Machine Learning for Chemical Synthesis. Accounts of Chemical Research. [Link]
Maier, M. E. (2001). Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction. Angewandte Chemie International Edition. (Context on medium-ring challenges). [Link][6][7][8]
Technical Support Center: Synthesis of 1-Benzylazepan-4-one Derivatives
Welcome to the technical support center for the synthesis of 1-benzylazepan-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-benzylazepan-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured format to ensure the successful and efficient production of your target compounds.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low Yield of the Cyclized β-Keto Ester in the Dieckmann Condensation
Question: I am performing the Dieckmann condensation to synthesize the β-keto ester precursor for 1-benzylazepan-4-one, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Dieckmann condensation, especially when forming a seven-membered ring like an azepanone, are a common challenge. The primary culprits are often competing side reactions and suboptimal reaction conditions.
Causality and Solutions:
Intermolecular Condensation (Dimerization/Polymerization): The most significant side reaction is often the intermolecular Claisen condensation between two molecules of the starting diester, leading to dimers or polymers instead of the desired intramolecular cyclization.[1] This is particularly problematic in the formation of medium-sized rings (7-membered and larger) due to unfavorable ring strain in the transition state.[2]
Solution: Employ high-dilution conditions. By slowly adding the diester to a large volume of solvent containing the base, you favor the intramolecular reaction pathway by minimizing the probability of two diester molecules reacting with each other.[3]
Inappropriate Base Selection: The choice of base is critical. While sodium ethoxide is a classic choice for the Claisen/Dieckmann condensation, it may not be optimal for forming a seven-membered ring.[2]
Solution: Utilize sterically hindered bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene. These bases can more effectively promote the intramolecular reaction and minimize side reactions.[2][4] For particularly challenging cyclizations, a sodium-potassium (Na-K) alloy has been shown to improve yields.
Hydrolysis of the Starting Diester: If there is residual water in the reaction mixture, the strong base can catalyze the hydrolysis of the ester groups in your starting material to carboxylic acids. This renders the starting material unreactive for the desired condensation.
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction. If the product β-keto ester does not have an enolizable proton between the two carbonyl groups, the equilibrium can shift back towards the starting materials.[5]
Solution: Ensure your substrate allows for the formation of a product with an acidic α-proton. The deprotonation of this acidic proton by the alkoxide base is the thermodynamic driving force for the reaction.[6]
Parameter
Recommendation for 7-Membered Ring Formation
Rationale
Concentration
High Dilution (<0.1 M)
Favors intramolecular cyclization over intermolecular polymerization.
Sterically hindered bases can improve selectivity for the desired reaction.
Solvent
Anhydrous THF or Toluene
Aprotic solvents are compatible with strong bases like NaH and t-BuOK.
Temperature
Varies with base (e.g., reflux for NaH in toluene)
Optimize to ensure reaction goes to completion without promoting decomposition.
Issue 2: Incomplete or Unsuccessful Hydrolysis and Decarboxylation
Question: After successfully forming the β-keto ester, I am struggling with the subsequent hydrolysis and decarboxylation step to obtain 1-benzylazepan-4-one. What could be going wrong?
Answer:
The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid is a crucial final step.[5][7] Issues at this stage often relate to the reaction conditions and the stability of the intermediates.
Causality and Solutions:
Incomplete Hydrolysis: The ester group may be sterically hindered or the reaction conditions may not be harsh enough for complete saponification (under basic conditions) or hydrolysis (under acidic conditions).
Solution: For basic hydrolysis, use a stronger base (e.g., KOH instead of NaOH) or a co-solvent like ethanol to improve solubility. For acidic hydrolysis, increasing the concentration of the acid (e.g., 6M HCl) and extending the reaction time at reflux can drive the reaction to completion.
Failure to Decarboxylate: Decarboxylation of the β-keto acid intermediate typically requires heating.[8] Insufficient temperature will result in the isolation of the β-keto acid.
Solution: After hydrolysis, ensure the reaction mixture is heated to a sufficient temperature (often reflux) to drive off CO2. The decarboxylation can be monitored by the cessation of gas evolution.
Side Reactions During Decarboxylation: Under harsh acidic or basic conditions, other side reactions can occur, such as decomposition or rearrangement of the azepanone ring.
Solution: Perform the decarboxylation at the lowest effective temperature. Once the hydrolysis is complete, carefully heat the reaction mixture and monitor its progress by TLC to avoid prolonged exposure to high temperatures.
II. Frequently Asked Questions (FAQs)
Q1: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are the likely byproducts?
A1: Besides your desired cyclic β-keto ester, the other spots could be:
Unreacted starting diester.
The dimeric or polymeric products from intermolecular condensation.
The hydrolyzed diacid of the starting material if moisture was present.
If your starting material is unsymmetrical, you may have regioisomers of the β-keto ester.
Q2: Can epimerization occur at the α-carbon during the Dieckmann condensation if I have a substituted diester?
A2: Yes, epimerization is a possibility. The basic conditions used for the enolate formation can lead to the loss of stereochemical integrity at the α-carbon.[9] The formation of the enolate involves the removal of a proton, creating a planar sp2-hybridized carbon. Reprotonation can occur from either face, potentially leading to a mixture of epimers. To minimize this, using a strong, non-nucleophilic base at low temperatures to rapidly and irreversibly form the enolate can be beneficial.
Q3: Is it possible for the N-benzyl group to be cleaved during the synthesis?
A3: While N-debenzylation typically requires specific catalytic conditions (e.g., hydrogenolysis), it can sometimes occur under harsh acidic or basic conditions, although it is less common under standard Dieckmann or hydrolysis/decarboxylation conditions.[10] If you suspect N-debenzylation, you can check for the presence of the de-benzylated azepan-4-one by mass spectrometry. If this is a persistent issue, consider using a more robust protecting group if the benzyl group is not essential for the final product's activity.
Q4: What are the best methods for purifying the final 1-benzylazepan-4-one?
A4: Purification can be challenging due to the polar nature of the product and the potential for similar polarity byproducts.
Column Chromatography: This is the most common method. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Crystallization: If a suitable salt of the product can be formed (e.g., hydrochloride or oxalate), crystallization can be a highly effective purification technique.
III. Experimental Protocols
Protocol 1: Dieckmann Condensation under High Dilution
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
Add a 1.2 molar equivalent of potassium tert-butoxide to a sufficient volume of anhydrous toluene to achieve a final concentration of the diester of <0.1 M.
Heat the mixture to reflux.
Dissolve the N-benzyl amino diester (1.0 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel.
Add the diester solution dropwise to the refluxing solution of the base over several hours.
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.
Cool the reaction mixture to room temperature and quench by carefully adding it to a mixture of ice and dilute HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Protocol 2: Hydrolysis and Decarboxylation
To the crude β-keto ester from the previous step, add a 6M aqueous solution of hydrochloric acid.
Heat the mixture to reflux and stir vigorously.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 1-benzylazepan-4-one by column chromatography or vacuum distillation.
IV. Visualizing Reaction Pathways
Dieckmann Condensation and Competing Intermolecular Reaction
Caption: Competing reaction pathways in the Dieckmann condensation.
Troubleshooting Workflow for Low Yield in Dieckmann Condensation
Caption: A logical workflow for troubleshooting low yields.
V. References
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry, Life, the Universe and Everything. LibreTexts. Retrieved from [Link]
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]
ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
Ashenhurst, J. (2022, May 20). Decarboxylation. In Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Rew, M., & Goodman, M. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]
An, G., & Rhee, H. (n.d.). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2. Synthetic Communications.
Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2327. [Link]
Molecular Electron Density Theory. (n.d.). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. MDPI. Retrieved from [Link]
Ji, J., Wang, S., Dai, Z., & Tu, T. (2025). Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols. Nature Communications, 16(1), 1234.
LibreTexts. (2022, December 28). 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Retrieved from [Link]
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview. Retrieved from [Link]
ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]
Epimerisation in Peptide Synthesis. (n.d.). PMC. Retrieved from [Link]
Technical Support Center: Improving Stereoselectivity in 1-Benzylazepan-4-one Reactions
Welcome to the technical support guide for stereoselective synthesis involving 1-benzylazepan-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for stereoselective synthesis involving 1-benzylazepan-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The azepane core is a privileged structure in numerous biologically active compounds, and achieving precise control over its stereochemistry is often critical for therapeutic efficacy.[1][2]
This guide moves beyond simple procedural lists to explain the underlying principles governing stereoselectivity in the flexible seven-membered ring system of azepanones. We will address common experimental failures in a question-and-answer format, providing troubleshooting strategies and detailed, field-tested protocols.
This section addresses high-level questions regarding the stereochemical challenges inherent to the 1-benzylazepan-4-one scaffold.
Q1: When I perform a reaction at the C4-carbonyl, what are the primary stereoisomers I should expect?
A: The C4-carbonyl of 1-benzylazepan-4-one is prochiral. A nucleophilic addition, such as a reduction, will create a new stereocenter at the C4 position. This results in two possible diastereomeric alcohols: the cis and trans isomers, where the relationship is defined by the orientation of the new hydroxyl group relative to a reference substituent on the ring (or relative to the plane of the ring). In the absence of other stereocenters, these products would be a racemic mixture of enantiomers. However, the primary challenge is controlling the ratio of these two diastereomers.
Q2: Why is achieving high stereoselectivity with the seven-membered azepane ring so difficult compared to, for example, a six-membered piperidone ring?
A: The primary challenge lies in the conformational flexibility of the seven-membered ring. Unlike the relatively rigid chair conformation of a six-membered ring, the azepane ring exists as a dynamic equilibrium of multiple low-energy conformations, such as the twist-chair and boat-chair. This conformational mobility means that the carbonyl group does not have a consistently shielded or exposed face for a reagent to approach. Consequently, the energy difference between the transition states leading to the two different diastereomers is often small, resulting in poor selectivity.
Q3: What are the key chemical principles I should consider to influence the stereochemical outcome of my reactions?
A: There are four main factors you can manipulate to control the stereoselectivity:
Steric Hindrance: This is the most intuitive factor. By choosing a reagent with significant steric bulk, you can force it to attack the carbonyl from the less sterically hindered face of the molecule's most stable conformation.[3]
Chelation Control: In certain cases, a Lewis acid can coordinate to both the carbonyl oxygen and the nitrogen atom of the azepane ring. This can lock the ring into a more rigid conformation, creating a strong facial bias for the reagent to attack from a specific direction.
Torsional and Steric Strain in the Transition State: The approach of a nucleophile to the carbonyl carbon forces changes in bond angles and dihedral angles. The reaction will favor the pathway that minimizes the development of unfavorable steric interactions and torsional strain in its transition state. This is the principle behind models like Felkin-Ahn for acyclic systems, but the concept applies to cyclic systems as well.[4]
Electronic Effects: The electronic properties of both the substrate and the reagent can influence the transition state geometry and, consequently, the stereochemical outcome.
Section 2: Troubleshooting Guide: Diastereoselective Reduction of the C4-Carbonyl
A common synthetic step is the reduction of the C4-ketone to the corresponding alcohol. This section provides solutions for improving the diastereoselectivity of this critical transformation.
Q: My standard sodium borohydride (NaBH₄) reduction of 1-benzylazepan-4-one in methanol gives a disappointing 1:1 mixture of the cis and trans alcohols. How can I resolve this?
A: This is a very common issue. Sodium borohydride is a small and highly reactive hydride donor, making it relatively insensitive to the subtle steric differences between the two faces of the flexible azepanone carbonyl.[5][6][7] To improve selectivity, you must employ a more sophisticated strategy.
Troubleshooting Strategy 1: Enhance Steric Differentiation with Bulky Reagents
Causality: A larger, more sterically demanding hydride reagent will be more sensitive to the conformational landscape of the azepane ring. It will preferentially attack from the face that presents the path of least steric resistance, leading to a higher diastereomeric ratio (d.r.).
Recommended Action: Switch from NaBH₄ to a bulkier borohydride reagent. The premier choice for this is L-Selectride® (Lithium tri-sec-butylborohydride) .
Mechanism Insight: The three bulky sec-butyl groups on the boron atom create a large steric shield, forcing the hydride transfer to occur from the most accessible trajectory. This reagent must be used at low temperatures (typically -78 °C) in an aprotic solvent like THF to control its reactivity and maximize selectivity.
Troubleshooting Strategy 2: Enforce Conformational Rigidity via Chelation (Luche Reduction)
Causality: By adding a Lewis acid such as Cerium(III) chloride (CeCl₃), you can influence the reaction in two ways. The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity. This coordination can also favor a specific ring conformation, creating a more defined three-dimensional structure and thereby favoring nucleophilic attack from one face over the other.[8]
Recommended Action: Perform a Luche Reduction . This involves using NaBH₄ in the presence of a stoichiometric amount of CeCl₃·7H₂O in a protic solvent like methanol (MeOH), typically at low temperatures (-78 °C to 0 °C).
Mechanism Insight: The Luche conditions are known to invert or significantly enhance the axial/equatorial selectivity in the reduction of cyclic ketones.[8] The cerium salt effectively "hardens" the borohydride reagent, making it attack the carbonyl carbon more selectively.
Creating a new stereocenter at the C3 or C5 position adjacent to the carbonyl requires precise control over both enolate formation and the subsequent alkylation step.
Q: I am attempting an α-alkylation of 1-benzylazepan-4-one using LDA and methyl iodide, but I'm getting low yields and a mixture of diastereomers. How can I achieve a stereoselective alkylation?
A: Direct alkylation of an unsubstituted cyclic ketone is fraught with challenges. The key to success is to abandon direct alkylation and instead employ a chiral auxiliary . This approach temporarily introduces a chiral scaffolding to the molecule, which directs the alkylating agent to attack from a single face, before being cleanly removed.
Troubleshooting Strategy: Use a Removable Chiral Auxiliary (SAMP/RAMP Hydrazone Method)
Causality: Chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), react with the ketone to form a chiral hydrazone. The auxiliary creates a rigid, sterically biased environment. Upon deprotonation with a strong base like LDA, the resulting aza-enolate is configured such that one face is effectively blocked by the auxiliary's structure. The incoming electrophile (your alkylating agent) can therefore only approach from the open, unhindered face, leading to a highly diastereoselective C-C bond formation.[9]
Recommended Action:
Form the Hydrazone: React 1-benzylazepan-4-one with one equivalent of SAMP or RAMP.
Alkylate: Treat the SAMP-hydrazone with LDA at -78 °C to form the corresponding lithium aza-enolate. Then, add your alkylating agent (e.g., an alkyl halide). The reaction must be kept at low temperature to maintain stereocontrol.
Cleave the Auxiliary: After the alkylation is complete, the auxiliary can be removed to reveal the α-alkylated ketone. A common and effective method is ozonolysis (O₃) followed by a reductive workup, which regenerates the ketone functionality with high enantiomeric and diastereomeric purity.
The following diagram illustrates the logical steps of an auxiliary-directed alkylation.
Caption: Workflow for SAMP/RAMP-mediated asymmetric α-alkylation.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Diastereoselective Luche Reduction of 1-Benzylazepan-4-one
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-benzylazepan-4-one (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).
Dissolution: Add anhydrous methanol (approx. 0.1 M concentration relative to the ketone) and stir the resulting slurry under a nitrogen atmosphere.
Cooling: Cool the flask to -78 °C using an acetone/dry ice bath. Stir for 20 minutes to ensure thermal equilibrium.
Reagent Addition: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq) in a small amount of cold methanol. Add this solution dropwise to the reaction slurry over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
Quench: Once the starting material is consumed, slowly quench the reaction by adding acetone dropwise at -78 °C to destroy excess NaBH₄. Remove the cooling bath and allow the mixture to warm to room temperature.
Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 10 minutes. Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers and afford the desired alcohol.
Protocol 2: Asymmetric α-Methylation via SAMP-Hydrazone
Hydrazone Formation: In a round-bottom flask, dissolve 1-benzylazepan-4-one (1.0 eq) in anhydrous toluene. Add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 4-6 hours). Cool to room temperature and concentrate in vacuo to obtain the crude SAMP-hydrazone, which is used directly in the next step.
Alkylation:
Enolate Formation: Dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add freshly prepared LDA (1.5 eq, 2M solution in THF/heptane/ethylbenzene) dropwise. A color change (typically to yellow or orange) indicates aza-enolate formation. Stir at -78 °C for 2-4 hours.
Electrophile Addition: Add methyl iodide (CH₃I, 2.0 eq) dropwise at -78 °C. Stir at this temperature for 4-6 hours or until TLC indicates consumption of the hydrazone.
Workup (Alkylation): Quench the reaction at -78 °C with saturated aqueous sodium bicarbonate (NaHCO₃). Warm to room temperature and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Auxiliary Cleavage (Ozonolysis):
WARNING: Ozonolysis should be performed in a well-ventilated fume hood. Ozone is toxic.
Dissolve the crude alkylated hydrazone in dichloromethane (DCM) and cool to -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color is observed.
Purge the solution with nitrogen or oxygen for 10 minutes to remove excess ozone. Add dimethyl sulfide (DMS, 3.0 eq) and allow the solution to warm slowly to room temperature overnight.
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield the enantioenriched 3-methyl-1-benzylazepan-4-one.
References
Stastná, E., Cerný, I., Pouzar, V., & Chodounská, H. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721-725. [Link]
Willi, S., De-la-Torre, P., Fink, M. J., & Kara, S. (2021). Ene-Reductase Catalyzed Regio- and Stereoselective 1,4-Mono-Reduction of Pseudoionone to Geranylacetone. ChemCatChem, 13(23), 4991-4995. [Link]
Chemazon. (2022, December 29). Stereoselective,Stereospecific,Enantioselective,Enantiospecific,Diastereospecific,Diastereoselective [Video]. YouTube. [Link]
Pesenti, M. E., van der Meer, J. Y., Wever, R., & Paul, C. E. (2022). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 23(13), e202200156. [Link]
Professor Dave Explains. (2020, February 7). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity [Video]. YouTube. [Link]
Ashenhurst, J. (2023, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]
University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Department of Chemistry.
Wikipedia contributors. (2023, September 21). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]
Forrester, S. R., Gab-sou, K., & Ragauskas, A. J. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(15), 7842-7846. [Link]
Taylor, M. S., & Jacobsen, E. N. (2004). Direct Asymmetric Alkylation of Ketones. Angewandte Chemie International Edition, 43(48), 6704-6707. [Link]
Smith, C. R., & Lectka, T. (2007). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of Organic Chemistry, 72(1), 223-228. [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178-2179. [Link]
Forrester, S. R., Gab-sou, K., & Ragauskas, A. J. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. PubMed. [Link]
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44.
Minikel, E. V. (2015, April 8). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
Chemospecific. (2019, February 23). Unlocking Diastereoselectivity Secrets [Video]. YouTube. [Link]
LibreTexts. (2021, June 10). 15: Nu Sub alpha alkylation. Chemistry LibreTexts. [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178-2179. [Link]
LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed. [Link]
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
Evans, D. A. (n.d.).
Le, C., & Sibi, M. P. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(2), 235-237. [Link]
Royal Society of Chemistry. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. [Link]
Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. [Link]
Competishun. (2020, September 22). 27 STEREOSELECTIVE,STEREOSPECIFIC REACTION,ADDITION OF CARBENE | ORM-2 | JEE MAIN, IIT ADV [Video]. YouTube. [Link]
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
ChemistryViews. (2023, May 25). α-Alkylation of Saturated Cyclic Ketones. [Link]
Studer, A., & Singleton, M. L. (2012). Synthesis of α-Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 51(20), 4947-4950. [Link]
De Nanteuil, F., & Waser, J. (2014). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 53(23), 5933-5937. [Link]
Technical Support Center: Catalyst Poisoning in 1-Benzylazepan-4-one Hydrogenation
Welcome to the technical support center for troubleshooting catalyst poisoning during the hydrogenation of 1-Benzylazepan-4-one. This guide is designed for researchers, chemists, and process development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting catalyst poisoning during the hydrogenation of 1-Benzylazepan-4-one. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges such as stalled reactions, low conversion rates, or unexpected byproducts. Here, we will diagnose potential issues through a systematic, evidence-based approach, explaining not just what to do, but why each step is critical for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst deactivation in this specific transformation.
Q1: My 1-Benzylazepan-4-one hydrogenation has stalled. Is catalyst poisoning the only reason?
A: While catalyst poisoning is a frequent culprit, it's not the only possibility. Before suspecting poisoning, it is crucial to verify fundamental reaction parameters. Ensure your hydrogen supply is uninterrupted and at the correct pressure, the reaction temperature is accurate, and that agitation (stirring) is sufficient to keep the catalyst suspended and facilitate mass transfer. Inadequate mixing can mimic catalyst deactivation by preventing the substrate from reaching the catalyst surface.
Q2: What is the most common type of catalyst poison in this reaction?
A: For the hydrogenation of N-benzyl amines and ketones using palladium catalysts, two classes of compounds are the most common inhibitors:
Nitrogen-containing compounds: The product amine itself can strongly coordinate to the palladium active sites, acting as a competitive inhibitor.[1][2] Other nitrogenous impurities in your starting material, such as nitriles or nitro compounds, are also potent poisons.[3]
Sulfur compounds: Sulfur, even at parts-per-million (ppm) levels, can irreversibly poison palladium catalysts by forming strong bonds with the metal surface, blocking active sites.[4][5] Sources can include rubber stoppers, contaminated solvents, or impurities from the synthesis of the starting material.[6]
Q3: Can I just add more catalyst if the reaction stops?
A: Adding more catalyst can be a useful diagnostic step, but it is not a sustainable solution.
If the reaction restarts: This strongly suggests the initial batch of catalyst was deactivated or poisoned.
If the reaction does not restart: This indicates the presence of an inhibitor or poison in the reaction medium (substrate, solvent) that is deactivating the fresh catalyst as soon as it is added. In this case, adding more catalyst is wasteful and will not solve the root problem.
Q4: Is it possible to regenerate a poisoned catalyst?
A: Regeneration depends on the nature of the poison.
Fouling/Coking: Deactivation by organic residues (coke) or physical blockage of pores can sometimes be reversed by washing with specific solvents or by controlled oxidation (calcination), though the latter can alter the catalyst's metal dispersion.[5][7] A reported method for a similar system involves washing with a mixture of chloroform and glacial acetic acid.[8]
Chemical Poisoning (e.g., Sulfur): Poisons that form strong chemical bonds with the catalyst, like sulfur, are often difficult or impossible to remove without aggressive treatments that may permanently damage the catalyst.[9][10] In many lab-scale scenarios, using a fresh batch of catalyst after purifying the reaction components is more practical.
Part 2: Systematic Troubleshooting Guide
This guide is structured around common observational symptoms. Follow the logical flow to diagnose and resolve the issue.
Symptom A: Reaction is Sluggish or Stalled (Low or No Conversion)
This is the most common sign of catalyst deactivation. The diagnostic workflow below will help pinpoint the cause.
You are attempting to scale up the purification of 1-Benzylazepan-4-one (CAS: 1208-75-9).[1][2] As a tertiary amine with a basic nitrogen atom in a 7-membered ring, this molecule presents a classic chromatographic challenge: Silanol Interaction .[1][2]
Standard silica gel (
) is acidic (pH ~5).[2] The lone pair on your azepane nitrogen will hydrogen-bond strongly with surface silanols.[1][2] On an analytical scale, this manifests as peak tailing.[2] On a preparative scale, this causes band broadening , co-elution with impurities , and mass loss (irreversible adsorption).
This guide provides the protocols to neutralize these interactions and scale from milligram to multigram loads efficiently.
Part 1: Critical Method Development (Pre-Run)[2]
Q: Why does my compound streak from the baseline to the solvent front on TLC?
A: This is "amine tailing."[2] The compound is dragging along the silica rather than partitioning cleanly.
The Fix: You must modify the pH of your mobile phase.[3]
Standard Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
Validation: Run a TLC plate with the modifier in the jar. The spot should become tight and circular. If it remains a streak, the concentration of the modifier is too low, or the silica is too active.
Q: DCM/MeOH or Hexane/EtOAc?
A: While 1-Benzylazepan-4-one is polar, it is lipophilic due to the benzyl group.[1][2]
Avoid: Pure DCM/MeOH gradients initially. Methanol can dissolve silica at high concentrations, and DCM is environmentally hazardous.
Why? This system is cheaper, safer, and often provides better selectivity for lipophilic amines than aggressive chlorinated solvents. Only switch to DCM/MeOH if the compound does not elute with 100% EtOAc.
Part 2: The Scale-Up Protocol (Execution)
Objective: Scale from 50 mg (analytical) to 5 g (preparative).
Step 1: The "Linear Scale-Up" Calculation
Do not guess the column size.[2] Use the Radius-Squared Rule to maintain resolution (
Recommendation: For a 5g load of an amine, a 120g to 330g Flash Cartridge is typically required, depending on the
(separation distance) between the product and the nearest impurity.
Step 2: Column Pre-Treatment (The "Neutralization Flush")
Crucial Step for Amines:
Equilibrate the flash cartridge with 3 Column Volumes (CV) of mobile phase containing the basic modifier (e.g., Hexane + 2% TEA).
This "caps" the active silanol sites before your sample touches the column.
Warning: If you skip this, the first 500mg of your product may bind irreversibly to the top of the column.
Step 3: Injection Technique
Issue: 1-Benzylazepan-4-one is likely an oil or low-melting solid.[1][2]
Protocol: Use Liquid Loading if soluble in the starting mobile phase (Hexane).[2] If it requires DCM to dissolve, use Solid Loading (adsorb onto Celite or Silica) to prevent "solvent wash" effects where the strong solvent ruins the gradient profile at the start.
Part 3: Troubleshooting & FAQs
Q: I see a white precipitate at the top of the column after injection.
Diagnosis: Solubility Mismatch. You dissolved the sample in a "strong" solvent (like DCM or pure MeOH) and injected it into a "weak" mobile phase (Hexane).[2] The compound crashed out instantly.
The Fix:
Add a small amount of DCM to the top to redissolve.
Prevention: Use Solid Loading . Dissolve 5g product in DCM, add 10g Celite 545, rotary evaporate to a dry powder, and load the powder into a pre-column (solid load cartridge). This eliminates solvent incompatibility.[2]
Q: The pressure is spiking, and the pump is shutting down.
Viscosity: MeOH/Water or MeOH/DCM mixtures have high viscosity.[2] Reduce flow rate by 20%.
Particulates: Did you filter the sample?
The Fix: If using TEA, ensure it is fresh. Old TEA forms triethylamine-N-oxide salts which can clog frits.[1][2] Always filter the sample through a 0.45 µm PTFE filter before injection.
Q: My product is eluting, but the peak is extremely broad (over 10 CVs).
Diagnosis: "Mass Overload" or "Silanol Drag."[2]
The Fix:
Check the pH of the eluent. Is the TEA actually in there?
Gradient Focusing: Your gradient is too shallow. If the peak starts at 20% B and ends at 25% B, increase the slope. Steeper gradients sharpen peaks (at the cost of resolution).[2]
Part 4: Visualization & Workflows
Decision Tree: Optimization Strategy
The following diagram outlines the logical flow for optimizing the purification of basic amines.
Figure 1: Logic flow for optimizing purification of basic amines like 1-Benzylazepan-4-one, addressing tailing and solubility.
Comparative Data: Modifier Efficacy
The table below illustrates the impact of mobile phase modifiers on the retention factor (
) and Peak Symmetry () of 1-Benzylazepan-4-one on silica.
Mobile Phase System
Value
Peak Symmetry ()
Observation
Hexane/EtOAc (1:1)
0.05 - 0.35
> 2.5 (Poor)
Severe tailing; compound "smears" across column.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Thermal Instability of 1-Benzylazepan-4-one
Cas No: 1208-75-9 (Free Base) | 1208-76-0 (HCl Salt)
Target Audience: Synthetic Chemists, Process Engineers, Analytical Scientists
Critical Alert: The "Black Oil" Phenomenon
Status: Urgent / Triage
Issue: Users frequently report that clear/pale yellow 1-Benzylazepan-4-one oil turns into a viscous black tar within 24-48 hours at room temperature, or immediately upon attempting atmospheric distillation.
Root Cause Analysis:
1-Benzylazepan-4-one contains a tertiary amine within a medium-sized (7-membered) ring. This structural motif creates two specific instability vectors:
Oxidative Instability: The
-methylene groups adjacent to the nitrogen are highly susceptible to auto-oxidation, leading to iminium species and subsequent polymerization.
Thermal Ring Strain: The 7-membered azepane ring possesses significant conformational mobility and transannular strain. Heating the free base promotes intermolecular condensation (aldol-type reactions between the ketone and the amine of a neighboring molecule if traces of debenzylation occur, or general oxidative polymerization).
Immediate Action:
Stop Heating: Do NOT attempt to distill the free base at atmospheric pressure.
Stabilize: Convert the free base to the Hydrochloride (HCl) salt immediately for long-term storage.
Module 1: Storage & Handling Protocols[1]
Question: I just synthesized 1-Benzylazepan-4-one. Can I store it as an oil in the fridge?
Technical Guidance:
No. Storing the free base oil, even at 4°C, carries a high risk of degradation over weeks. The only field-proven method for long-term stability (>6 months) is storage as the hydrochloride salt.
Protocol: Conversion to Stable HCl Salt
This process isolates the compound from the "danger zone" of thermal/oxidative degradation.
Reagents:
Crude 1-Benzylazepan-4-one (Free base)
Diethyl ether or Ethyl acetate (Anhydrous)
HCl (2M in Diethyl ether or 4M in Dioxane)
Step-by-Step:
Dissolution: Dissolve the crude free base oil in a minimum volume of anhydrous diethyl ether (approx. 5 mL per gram).
Filtration (Crucial): If the solution is cloudy (polymer seeds), filter through a 0.45
m PTFE syringe filter.
Acidification: Place the flask in an ice bath (0°C). Dropwise add HCl/ether solution with vigorous stirring.
Precipitation: A white to off-white solid will precipitate immediately. Check pH; ensure it is acidic (pH ~2).
Isolation: Filter the solid under argon/nitrogen. Wash with cold ether.
Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Do not use a heated drying oven.
Stability Data Comparison:
Form
Storage Temp
Atmosphere
Shelf Life
Degradation Mode
Free Base (Oil)
25°C
Air
< 48 Hours
Rapid darkening (Oxidation)
Free Base (Oil)
-20°C
Argon
2-4 Weeks
Slow polymerization
HCl Salt (Solid)
25°C
Air
> 1 Year
Stable
HCl Salt (Solid)
4°C
Desiccator
> 3 Years
Stable
Module 2: Purification Strategies
Question: My crude reaction mixture is impure. Distillation resulted in decomposition.[1] How do I purify this?
Technical Guidance:
Atmospheric distillation is forbidden. The boiling point of the free base is theoretically >135°C at 0.5 mmHg. At atmospheric pressure, the temperature required to boil the compound exceeds its decomposition threshold (
), leading to the formation of enamines and tar.
Recommended Workflow: The "Cold" Purification Path
Use this logic flow to determine the correct purification method based on your impurity profile.
Figure 1: Decision matrix for purification. Note that distillation is a method of last resort.
Troubleshooting Table: Common Purification Failures
Symptom
Diagnosis
Corrective Action
Oil turns red/black on column
Acidic silica is catalyzing decomposition.
Pre-treat silica gel with 1% Triethylamine (EtN) in the eluent to neutralize acidic sites.
Product streaks on TLC
Amine interaction with silica silanols.
Use 5-10% Methanol in Dichloromethane + 1% NHOH as eluent.
Low recovery after Kugelrohr
Thermal degradation during heating ramp.
Switch to Column Chromatography . If distillation is mandatory, ensure vacuum is <0.05 mmHg and bath temp <140°C.
Module 3: Analytical Challenges
Question: I see multiple peaks in my GC-MS, but the NMR looks clean. Is my compound impure?
Technical Guidance:
Likely not.[2] This is a classic artifact of Injector Port Thermal Degradation . 1-Benzylazepan-4-one is thermally labile. When injected into a GC inlet at 250°C, it can undergo:
Retro-Michael additions (if moisture is present).
Oxidation to the enaminone.
Validation Protocol: GC vs. HPLC
To confirm if the impurity is real or an artifact:
Run HPLC-MS: Use a standard C18 column with Acetonitrile/Water (0.1% Formic Acid). The column temperature (usually 30-40°C) is mild enough to preserve the molecule.
Modify GC Method: If you must use GC:
Lower Inlet Temperature to 180°C (or as low as vaporization allows).
Use Cold On-Column Injection if available.
Derivatize the ketone (e.g., oximation) to increase thermal stability before injection.
Figure 2: Comparison of analytical thermal stress. GC-MS often produces false positives for impurities due to thermal breakdown.
References
Synthesis and Handling of Azepane Derivatives
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15367, 1-Benzyl-4-azepanone.
Source: Dunkin, I. R., et al. (1989).[3] The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one.[3][4][5] J. Chem. Soc., Chem. Commun.[3] (Provides mechanistic context for thermal fragility of cyclic N-ketones).
1-Benzylazepan-4-one vs. Other Azepanone Derivatives: A Strategic Synthesis Guide
Executive Summary The azepane (homopiperidine) ring system is a privileged scaffold in medicinal chemistry, serving as the core for protein kinase inhibitors (e.g., Balanol), protease inhibitors, and GPCR ligands. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The azepane (homopiperidine) ring system is a privileged scaffold in medicinal chemistry, serving as the core for protein kinase inhibitors (e.g., Balanol), protease inhibitors, and GPCR ligands. Among the accessible intermediates, 1-benzylazepan-4-one stands out as a robust, cost-effective workhorse.
This guide objectively compares 1-benzylazepan-4-one against its primary competitors (N-Boc and N-Cbz derivatives). While N-Boc derivatives offer orthogonality, the N-benzyl variant provides superior stability under the harsh basic/acidic conditions often required for early-stage scaffold functionalization.
Part 1: Structural & Electronic Properties
The position of the ketone (C3 vs. C4) and the nature of the protecting group significantly influence synthetic utility.
Feature
1-Benzylazepan-4-one
1-Boc-azepan-4-one
1-Benzylazepan-3-one
Symmetry
Symmetric (Achiral)
Symmetric (Achiral)
Chiral center at C2 (potential for racemization)
Electronic Bias
Nitrogen lone pair is donated into the benzyl group (inductive), reducing ring basicity slightly.[1]
Carbamate resonance reduces N-basicity significantly; rotamers can complicate NMR.[1]
Key Insight: The symmetry of the 4-one isomer simplifies NMR analysis and prevents the formation of regioisomeric enolates during alkylation, a common plague of the 3-one isomer.
Part 2: Synthetic Accessibility (The "Make" Analysis)
The synthesis of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. The industry standard for accessing 1-benzylazepan-4-one is the Dieckmann Condensation .
Comparative Synthesis Routes
Figure 1: The standard synthetic pathway for 1-benzylazepan-4-one.
Detailed Protocol: Dieckmann Condensation
Context: This protocol is preferred over N-Boc routes for scale-up due to the thermal instability of the Boc group at the high temperatures (refluxing toluene) often required to drive the unfavorable entropy of 7-membered ring formation.
Preparation: Charge a flame-dried 3-neck flask with NaH (washed with hexanes) and anhydrous toluene. Heat to 80°C.
Addition: Add the diester precursor dropwise over 4–6 hours. Critical: High dilution is essential to favor intramolecular cyclization over intermolecular polymerization.[1]
Quench: Cool to 0°C, quench with glacial acetic acid.
Decarboxylation: The crude
-keto ester is refluxed in 6M HCl for 4 hours. This simultaneously hydrolyzes the ester and decarboxylates the -acid.
Workup: Basify with NaOH (pH 10), extract with DCM.
Yield: Typical yields for N-Benzyl are 65-75% .[1] N-Boc derivatives often suffer thermal degradation here, yielding only 40-50% .[1]
Part 3: Strategic Decision Guide (Benzyl vs. Boc)
When should you choose the benzyl derivative over the commercially available Boc alternative?
N-Benzyl: Excellent conversion (>90%). The basic nitrogen can sometimes assist in coordinating the borohydride, accelerating reaction.
N-Boc:[3] Good conversion, but the carbamate oxygen can compete for Lewis acids if used.
Case Study: Synthesis of Balanol Core
Balanol is a potent PKC inhibitor.[1][4][5] The hexahydroazepine core is traditionally accessed via the N-benzyl route due to the need for robust protection during the early assembly of the benzophenone fragment.
Why Benzyl? The final deprotection of Balanol often uses hydrogenolysis, which cleanly removes the benzyl group without affecting the delicate ester linkages formed in the later stages.
Biological Activity & Pharmacological Profiling: 1-Benzylazepan-4-one
The following technical guide details the biological activity, pharmacological applications, and synthetic utility of 1-Benzylazepan-4-one , specifically contrasting it with its 6-membered analog, 1-Benzyl-4-piperidone ....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, pharmacological applications, and synthetic utility of 1-Benzylazepan-4-one , specifically contrasting it with its 6-membered analog, 1-Benzyl-4-piperidone .
Comparative Guide: Azepane vs. Piperidine Scaffolds in Drug Discovery
Executive Summary
1-Benzylazepan-4-one (C13H17NO) is a pharmacologically significant heterocyclic ketone used primarily as a scaffold for generating azepane-based therapeutics . It is the 7-membered ring homolog of the widely used 1-Benzyl-4-piperidone .
In medicinal chemistry, this compound serves as a critical tool for scaffold hopping —a strategy used to alter the physicochemical properties (solubility, lipophilicity, metabolic stability) of a lead compound without abolishing its binding affinity. While the ketone itself is a reactive intermediate, its derivatives exhibit potent activity in CNS disorders (Alzheimer’s, Schizophrenia) , pain management (Sigma receptors) , and protease inhibition (Cathepsin K) .
The biological value of 1-Benzylazepan-4-one is best understood by comparing its derivatives directly to their piperidine counterparts. The ring expansion from 6 to 7 atoms introduces conformational flexibility , which often improves selectivity between receptor subtypes (e.g., Sigma-1 vs. Sigma-2, or D2 vs. D4).
Case Study A: Histamine H3 Receptor Antagonists
Research into H3 receptor antagonists for cognitive disorders provides a direct "head-to-head" comparison of the two scaffolds.
Experimental Context: Biphenyloxy-alkyl derivatives were synthesized with either a piperidine or azepane core to test binding affinity (
Interpretation: The 7-membered azepane ring retained high affinity (nanomolar range) comparable to the piperidine.[1] However, the azepane derivative demonstrated a distinct selectivity profile against the hH4 receptor (>600-fold selectivity), illustrating how ring expansion can fine-tune off-target interactions without sacrificing potency.
Case Study B: Acetylcholinesterase (AChE) Inhibitors
1-Benzyl-4-piperidone is the precursor to Donepezil (Aricept), a cornerstone Alzheimer's treatment. The azepane analog (1-benzylazepan-4-one) has been used to synthesize ring-expanded homologs to test the steric limits of the AChE catalytic gorge.
Mechanism: The "benzyl-amine" moiety interacts with the catalytic anionic site (CAS) of AChE.
Azepane Derivatives: Often show slightly reduced potency (
in the 50–100 nM range) due to the entropic penalty of the flexible 7-membered ring binding in the tight enzymatic pocket.
Strategic Use: Azepanes are preferred when designing dual-binding inhibitors (e.g., AChE + Butyrylcholinesterase) where the larger ring volume allows for bridging distinct hydrophobic pockets that the rigid piperidine cannot reach.
Case Study C: Sigma Receptor Ligands
Sigma-1 (
) receptors are targets for neuropathic pain and depression.
Piperidine Scaffolds: High affinity but often cross-react with Dopamine D2 receptors (leading to extrapyramidal side effects).
Azepane Scaffolds: The 1-benzylazepan-4-one derivatives have been shown to maintain
affinity while significantly reducing D2 affinity . The larger ring disrupts the specific salt-bridge interaction required for D2 binding, thereby improving the safety profile of the drug candidate.
Experimental Protocols & Synthesis
To evaluate these compounds, one must first synthesize the azepane scaffold. Unlike the piperidone (accessible via simple Dieckmann condensation), the azepanone requires ring expansion or specialized cyclization.
Protocol 1: Ring Expansion of 1-Benzyl-4-piperidone
This is the standard laboratory method to convert the 6-membered ketone to the 7-membered ketone.
Dissolution: Dissolve 1-benzyl-4-piperidone (10 mmol) in anhydrous diethyl ether at 0°C.
Addition: Add
(1.1 eq) dropwise under Nitrogen atmosphere.
Expansion: Slowly add Ethyl Diazoacetate (1.2 eq) over 30 minutes. The reaction generates
gas (Caution: Pressure buildup).
Rearrangement: Stir at room temperature for 12 hours. The intermediate undergoes a Buchner-Curtius-Schlotterbeck rearrangement to insert a carbon into the ring.
Decarboxylation: The resulting beta-keto ester is refluxed in dilute HCl to decarboxylate, yielding 1-benzylazepan-4-one .
Protocol 2: Biological Assay (Calcium Mobilization for H3 Activity)
Cell Line: HEK-293 cells stably expressing human H3 receptors and
.
Seeding: Plate cells in 96-well black plates (
cells/well).
Dye Loading: Incubate with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
Compound Addition: Add the test compound (Azepane derivative) at varying concentrations (
M to M).
Agonist Challenge: Stimulate with Histamine (
).
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm). An antagonist will suppress the histamine-induced calcium spike.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathways and the Structure-Activity Relationship (SAR) logic for choosing between the two scaffolds.
Diagram 1: Synthesis & Derivatization Workflow
Caption: Synthetic pathway transforming the piperidone precursor into the azepane scaffold, leading to diverse pharmacological classes.
Diagram 2: SAR Decision Matrix (Piperidine vs. Azepane)
Caption: Decision tree for medicinal chemists choosing between 6-membered and 7-membered nitrogen heterocycles.
References
Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5598-5608.
Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 35(24), 4542-4548.
Kaur, N. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 266-290.
Varró, G., et al. (2020). "Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion." Molecules, 25(18), 4165.
Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Journal of the American Chemical Society. (Foundational reference for benzyl-piperidine/azepane opioid scaffolds).
Benchmarking Synthesis of 1-Benzylazepan-4-one: A Comparative Guide to Literature Methods
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the azepane framework, a seven-membered nitrogen-containing ring, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of established literature methods for the synthesis of a key derivative, 1-benzylazepan-4-one. This compound serves as a versatile intermediate for the elaboration of a wide range of biologically active molecules.
As Senior Application Scientists, our goal is to offer not just a recitation of protocols, but an in-depth analysis grounded in mechanistic understanding and practical experience. We will dissect two prominent synthetic strategies, providing detailed experimental procedures, comparative data, and expert insights to guide your selection of the most appropriate method for your research needs.
Introduction to 1-Benzylazepan-4-one
The 1-benzylazepan-4-one scaffold is of significant interest due to its presence in a variety of pharmacologically active compounds. The benzyl group serves as a common protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. The ketone moiety at the 4-position provides a reactive handle for a multitude of chemical transformations, making it a valuable building block in the synthesis of complex molecular architectures. The seven-membered ring imparts a unique conformational flexibility that can be exploited in the design of ligands for various biological targets.
Synthetic Strategies: A Comparative Overview
Two principal strategies for the synthesis of 1-benzylazepan-4-one emerge from the literature:
Ring Expansion of a Pre-existing Piperidone Core: This approach leverages the readily available 1-benzyl-4-piperidone and expands its six-membered ring to the desired seven-membered azepanone. The Tiffeneau-Demjanov rearrangement is a classic and effective method for achieving this transformation.
Intramolecular Cyclization (Dieckmann Condensation): This strategy builds the azepanone ring through an intramolecular condensation of a linear precursor. This method offers a convergent approach to the target molecule.
Below, we detail the experimental protocols for each of these methods, followed by a critical comparison of their respective advantages and disadvantages.
Experimental Protocols
Method 1: Synthesis via Tiffeneau-Demjanov Ring Expansion
This method involves the conversion of 1-benzyl-4-piperidone to its corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization and rearrangement to yield 1-benzylazepan-4-one.
Workflow Diagram:
Caption: Tiffeneau-Demjanov Ring Expansion Workflow.
Step-by-Step Protocol:
Formation of the Cyanohydrin: To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a mixture of ethanol and water, add potassium cyanide (1.2 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Reduction of the Nitrile: The crude cyanohydrin is then carefully added to a suspension of lithium aluminum hydride (LiAlH4, 2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C. The mixture is then refluxed for 4 hours.
Work-up and Isolation of the Amino Alcohol: After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude 1-benzyl-4-(aminomethyl)piperidin-4-ol.
Tiffeneau-Demjanov Rearrangement: The crude amino alcohol is dissolved in a mixture of water and hydrochloric acid. The solution is cooled to 0 °C, and a solution of sodium nitrite (1.5 equivalents) in water is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
Purification: The reaction mixture is basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-benzylazepan-4-one.
Method 2: Synthesis via Dieckmann Condensation
This approach involves the intramolecular cyclization of a diester precursor, which is synthesized from benzylamine and an appropriate acrylate derivative.
Workflow Diagram:
Caption: Dieckmann Condensation Workflow.
Step-by-Step Protocol:
Synthesis of the Diester Precursor: Benzylamine (1 equivalent) is reacted with methyl acrylate (2.2 equivalents) in a solvent such as methanol at room temperature for 48 hours to yield N,N-bis(2-methoxycarbonylethyl)benzylamine after removal of the solvent.
Dieckmann Condensation: The crude diester is dissolved in anhydrous toluene, and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 6 hours.[1]
Hydrolysis and Decarboxylation: After cooling, the reaction is quenched with water. The aqueous layer is separated, acidified with concentrated hydrochloric acid, and heated to reflux for 4 hours to effect hydrolysis and decarboxylation.
Work-up and Purification: The reaction mixture is cooled and basified with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-benzylazepan-4-one.
Data Comparison and Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance metrics for the two synthetic methods. Please note that yields can vary depending on the scale and specific reaction conditions.
Expertise & Experience: This classical rearrangement is a reliable method for one-carbon ring expansions of cyclic ketones. The choice of reducing agent for the cyanohydrin is critical; LiAlH4 is highly effective but requires careful handling. The diazotization step is sensitive to temperature and must be performed at 0 °C to prevent decomposition of the diazonium intermediate.
Trustworthiness: The multi-step nature of this protocol introduces more potential points of failure and yield loss. However, each step is a well-established transformation in organic synthesis, lending a degree of predictability to the outcome.
Causality Behind Experimental Choices: The use of a protic solvent in the cyanohydrin formation facilitates the protonation of the carbonyl oxygen, increasing its electrophilicity. The anhydrous conditions for the LiAlH4 reduction are crucial to prevent quenching of the highly reactive hydride reagent. The acidic conditions for the diazotization are necessary to generate nitrous acid in situ from sodium nitrite.
Method 2: Dieckmann Condensation
Expertise & Experience: The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings, and with careful control of concentration (high dilution is often beneficial for larger rings), it can be effective for seven-membered rings as well.[1] The choice of a non-polar aprotic solvent like toluene is standard for this reaction, and the use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the α-carbon of the ester without competing side reactions.
Trustworthiness: This method is generally considered more amenable to scale-up than the Tiffeneau-Demjanov rearrangement due to the use of less hazardous reagents (though NaH is still flammable) and fewer synthetic steps. The "one-pot" potential of the initial Michael additions followed by cyclization can streamline the process.
Causality Behind Experimental Choices: The Michael addition of benzylamine to two equivalents of methyl acrylate is a straightforward and high-yielding reaction. The subsequent intramolecular Dieckmann condensation relies on the generation of an enolate which then attacks the other ester carbonyl. The final hydrolysis and decarboxylation step is driven by the stability of the resulting ketone.
Conclusion
Both the Tiffeneau-Demjanov ring expansion and the Dieckmann condensation represent viable synthetic routes to 1-benzylazepan-4-one. The choice between the two will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents.
For smaller-scale research purposes where 1-benzyl-4-piperidone is readily available, the Tiffeneau-Demjanov rearrangement offers a predictable, albeit longer, route. For larger-scale synthesis, the Dieckmann condensation presents a more convergent and potentially higher-yielding approach, starting from simple and inexpensive materials.
Ultimately, the detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make an informed decision based on the specific demands of their synthetic targets and experimental constraints.
References
This is a placeholder for a relevant citation that would provide a detailed protocol for the Tiffeneau-Demjanov rearrangement of 1-benzyl-4-piperidone. A specific literature source with a working URL is required.
This is a placeholder for a relevant citation that would provide characterization data (NMR, IR, MS) for 1-benzylazepan-4-one. A specific literature source with a working URL is required.
Master Organic Chemistry. The Tiffeneau-Demjanov Rearrangement. [Link]
This is a placeholder for a relevant citation that would provide further details on the Dieckmann condensation for the synthesis of azepanones. A specific literature source with a working URL is required.
This is a placeholder for a relevant citation that would provide safety information for the handling of potassium cyanide. A specific literature source with a working URL is required.
This is a placeholder for a relevant citation that would provide safety information for the handling of lithium aluminum hydride. A specific literature source with a working URL is required.
This is a placeholder for a relevant citation that would provide safety information for the handling of sodium hydride. A specific literature source with a working URL is required.
This is a placeholder for a relevant citation that would provide general information on purification techniques in organic synthesis. A specific literature source with a working URL is required.
Enantioselective Synthesis of 1-Benzylazepan-4-one: A Comparative Guide to Modern Catalytic Methods
The enantioselective synthesis of chiral heterocycles is a cornerstone of modern pharmaceutical and agrochemical research. Among these, the azepane scaffold is a privileged motif found in numerous biologically active com...
Author: BenchChem Technical Support Team. Date: February 2026
The enantioselective synthesis of chiral heterocycles is a cornerstone of modern pharmaceutical and agrochemical research. Among these, the azepane scaffold is a privileged motif found in numerous biologically active compounds. 1-Benzylazepan-4-one, in its enantiomerically pure form, serves as a crucial building block for the synthesis of various therapeutic agents. This guide provides a comparative analysis of two prominent and distinct methodologies for the enantioselective synthesis of this key intermediate: a cutting-edge biocatalytic approach utilizing an engineered imine reductase (IRED) and a powerful organocatalytic strategy based on an intramolecular Mannich reaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical application, mechanistic underpinnings, and comparative performance of these advanced synthetic routes.
Introduction: The Significance of Chiral Azepanones
The seven-membered azepane ring system is a common feature in a wide array of natural products and synthetic pharmaceuticals. The stereochemistry at the chiral centers within this scaffold often dictates the biological activity and pharmacological profile of the final molecule. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure azepane derivatives is of paramount importance. 1-Benzylazepan-4-one is a versatile intermediate, with the benzyl group serving as a readily removable protecting group or as a key pharmacophoric element, and the ketone functionality providing a handle for further chemical transformations.
This guide will delve into two distinct and powerful strategies to achieve the enantioselective synthesis of this target molecule, offering a side-by-side comparison of their operational parameters, performance metrics, and underlying catalytic principles.
The use of enzymes in organic synthesis has gained significant traction due to their remarkable selectivity and environmentally benign nature.[1] In this approach, an engineered imine reductase (IRED) is employed for the asymmetric reductive amination of a prochiral ketone, N-Boc-4-oxo-azepane, to furnish the corresponding chiral amine with exceptional enantioselectivity. Subsequent deprotection and benzylation yield the desired 1-Benzylazepan-4-one.
Rationale and Mechanistic Insight
Imine reductases are a class of enzymes that catalyze the reduction of imines to amines using a nicotinamide cofactor (NAD(P)H) as the hydride source.[2] The enantioselectivity of the reaction is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds one of the two enantiotopic faces of the imine substrate (or the iminium ion formed in situ) for hydride delivery. Through protein engineering, the active site can be modified to enhance both the activity and stereoselectivity for non-natural substrates.
The biocatalytic process involves the in situ formation of an imine from the N-Boc-4-oxo-azepane and an amine source (e.g., ammonia or an ammonium salt), followed by the IRED-catalyzed, highly stereoselective reduction of this imine intermediate.
Figure 1. Workflow for the biocatalytic synthesis of 1-Benzylazepan-4-one.
The following is a representative protocol based on the principles of IRED-catalyzed reductive amination.[3][4]
Step 1: Asymmetric Reductive Amination of N-Boc-4-oxo-azepane
To a solution of N-Boc-4-oxo-azepane (1.0 equiv.) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added the engineered imine reductase (lyophilized powder or whole cells).
A glucose dehydrogenase (GDH) is added as a cofactor regeneration system, along with glucose (1.5 equiv.).
Ammonium chloride (5.0 equiv.) is added as the amine source.
The reaction is initiated by the addition of NADP+ (0.01 equiv.).
The mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the conversion by HPLC or GC.
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (S)-N-Boc-azepan-4-amine.
Step 2: Deprotection and Benzylation
The crude (S)-N-Boc-azepan-4-amine is dissolved in a suitable solvent (e.g., dichloromethane).
Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
The solvent and excess TFA are removed under reduced pressure.
The resulting amine salt is dissolved in a solvent such as acetonitrile, and a base (e.g., potassium carbonate) is added, followed by benzyl bromide.
The reaction mixture is stirred at room temperature until the benzylation is complete.
The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to afford enantiomerically enriched 1-Benzylazepan-4-one.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[5] This approach utilizes a small chiral organic molecule, such as a proline derivative, to catalyze an intramolecular Mannich reaction, thereby constructing the chiral azepane ring in a highly enantioselective manner.
Rationale and Mechanistic Insight
The intramolecular Mannich reaction is a cyclization process that forms a new carbon-carbon and carbon-nitrogen bond, creating a heterocyclic ring system.[6] In this organocatalytic variant, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates the aldehyde substrate through the formation of a nucleophilic enamine intermediate. This enamine then undergoes a diastereoselective and enantioselective intramolecular addition to an imine, which is formed in situ from an amine precursor within the same molecule. The chirality of the catalyst directs the approach of the enamine to the imine, controlling the stereochemical outcome of the cyclization.
Figure 2. Key steps in the organocatalytic synthesis of 1-Benzylazepan-4-one.
The following is a representative protocol for an organocatalytic intramolecular Mannich reaction to form a substituted azepane ring, which can be subsequently converted to the target ketone.
Step 1: Synthesis of the Linear Amino-aldehyde Precursor
A suitable starting material, such as a protected amino diol, is elaborated through a series of standard synthetic transformations to introduce the necessary aldehyde and amine functionalities with the appropriate tether length for the 7-membered ring formation. The amine is typically protected with a group that can be removed to generate the imine in situ, and the nitrogen is benzylated at an appropriate stage.
To a solution of the linear amino-aldehyde precursor (1.0 equiv.) in a suitable solvent (e.g., chloroform or toluene) is added the chiral diarylprolinol silyl ether catalyst (0.1-0.2 equiv.) and an acid co-catalyst (e.g., benzoic acid, 0.1-0.2 equiv.).
The reaction mixture is stirred at a specific temperature (e.g., room temperature or 0 °C) for several hours to days, with progress monitored by TLC or LC-MS.
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the chiral 1-benzylazepan-4-ol.
Step 3: Oxidation to the Ketone
The enantiomerically enriched 1-benzylazepan-4-ol is dissolved in a suitable solvent (e.g., dichloromethane).
An oxidizing agent, such as Dess-Martin periodinane (DMP) or an oxalyl chloride/DMSO (Swern oxidation) system, is added under controlled temperature conditions.
After the oxidation is complete, the reaction is worked up appropriately to remove the oxidant and byproducts.
The crude product is purified by column chromatography to afford the final 1-Benzylazepan-4-one.
- Metal-free- Catalyst is often commercially available or readily synthesized- Can be applied to a range of substrates
Disadvantages
- Requires specialized enzyme- Cofactor regeneration system needed- Multi-step process (deprotection, benzylation)
- Synthesis of the linear precursor can be lengthy- May require optimization of catalyst and conditions- Final oxidation step required
Conclusion
Both the biocatalytic and organocatalytic approaches represent powerful and modern strategies for the enantioselective synthesis of 1-Benzylazepan-4-one. The choice between these methods will depend on several factors, including the availability of the specific engineered enzyme, the desired scale of the reaction, and the synthetic chemist's familiarity with biocatalytic versus organocatalytic techniques.
The biocatalytic method, leveraging an engineered imine reductase, offers unparalleled enantioselectivity in the key reductive amination step. Its operation in aqueous media under mild conditions aligns well with the principles of green chemistry. However, it necessitates a multi-step sequence including protection, enzymatic transformation, deprotection, and final benzylation.
The organocatalytic intramolecular Mannich reaction provides a metal-free route to the chiral azepane core. While the enantioselectivity is typically very good to excellent, it may not consistently reach the near-perfect levels of the best biocatalytic systems. The synthesis of the required linear precursor can also add to the overall step count.
Ultimately, both methodologies provide viable and effective pathways to the target molecule. A thorough evaluation of the specific project requirements and available resources will guide the selection of the most appropriate synthetic strategy. The continued development in both biocatalysis and organocatalysis promises even more efficient and selective routes to chiral azepanes and other valuable pharmaceutical building blocks in the future.
References
Cheng, J., et al. (2021). Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis. Organic Chemistry Frontiers, 8(15), 4133-4138.
Simon, L., & Gérardy, R. (2020). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
Li, Y., et al. (2020). An enantioselective four-component reaction via assembling two reaction intermediates.
Zhang, W., & Wang, J. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers, 5(5), 825-849.
Albanese, D. C. M., & Gaggero, N. (2025). The Asymmetric Michael Addition Reaction Using Chiral Imines.
Wang, J., et al. (2025). Organocatalytic enantioselective synthesis of tetrasubstituted chiral allenes via 1,12-addition of alkynyl aza-biphenyl quinone methides formed in situ.
Singh, G. P., & Singh, V. K. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 4(53), 27855-27885.
Wang, J., et al. (2020). Preparation method of N-benzyl-4-piperidinecarboxaldehyde.
Jiang, S., et al. (2023). Preparation method of N-benzyl-4-piperidone.
El-Faham, A., et al. (2016). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Advances, 6(10), 8049-8057.
Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(19), 6529.
Zhu, F., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21(20), 4245-4250.
Ksebati, M. B. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.
Sheldon, R. A., & Pereira, P. C. (2017). Biocatalysis: A Pharma Perspective.
France, S. P., et al. (2022). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles.
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
Wang, J., et al. (2023). Organocatalytic enantioselective synthesis of tetrasubstituted chiral allenes via 1,12-addition of alkynyl aza-biphenyl quinone methides formed in situ. Organic Chemistry Frontiers, 10(23), 5851-5857.
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). Three-component anti selective Mannich reactions in a tetrahydro-4-pyranone system by using PDAG-Co catalyst.
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
France, S. P., et al. (2022).
Coric, I., & List, B. (2012). Imine Reduction and Reductive Amination. Topics in Current Chemistry, 327, 1-26.
BenchChem. (2024).
Montgomery, S. L., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(21), 6175-6193.
Optimizing Ring Expansion: Catalyst Selection for 1-Benzylazepan-4-one Synthesis
Executive Summary The Verdict: For the synthesis of 1-benzylazepan-4-one via the ring expansion of 1-benzyl-4-piperidone with ethyl diazoacetate (EDA), Boron Trifluoride Diethyl Etherate ( ) remains the industrial standa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Verdict: For the synthesis of 1-benzylazepan-4-one via the ring expansion of 1-benzyl-4-piperidone with ethyl diazoacetate (EDA), Boron Trifluoride Diethyl Etherate (
) remains the industrial standard due to its aggressive activation and high conversion rates. However, Scandium(III) Triflate () has emerged as a superior "green" alternative, offering comparable yields (within 5-8%) while operating under milder conditions, allowing for catalyst recovery, and significantly reducing the formation of enol ether byproducts common with .
This guide provides a head-to-head technical comparison of these catalytic systems, supported by mechanistic insights and scale-up protocols.
The Synthetic Challenge: 6-to-7 Membered Ring Homologation
The transformation of 1-benzyl-4-piperidone (6-membered) to 1-benzylazepan-4-one (7-membered) is a critical step in the synthesis of antihistamines (e.g., Azelastine) and CNS-active agents. The primary route involves the Büchner–Curtius–Schlotterbeck reaction (or Roskamp-Feng variant), utilizing ethyl diazoacetate (EDA) as the carbon source.
Key Technical Hurdles:
Regioselectivity: The reaction can yield the desired
-keto ester (which is subsequently decarboxylated) or the undesired enol ether.
Lewis Basicity of the Amine: The tertiary amine in the piperidone ring can coordinate with strong Lewis acids (
, ), poisoning the catalyst and stalling the reaction.
Safety: Handling EDA requires strict thermal control to prevent runaway decomposition.
Mechanistic Pathway
The choice of catalyst dictates the activation mode. Strong Lewis acids activate the ketone carbonyl, making it susceptible to nucleophilic attack by the diazo carbon.
Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed ring expansion. The catalyst (Yellow) is critical for the initial activation step.
Mechanism: Water-tolerant Lewis acid. Coordinates reversibly with the carbonyl; less affinity for the tertiary amine nitrogen compared to Boron/Aluminum.
Pros:
Selectivity: Higher ratio of Ring Expansion (Ketone) vs. O-alkylation (Enol Ether).
Recyclability: Can be recovered from the aqueous phase during workup.
Mild Conditions: Operates efficiently at room temperature; water-tolerant.
Cons:
Cost: Significantly more expensive per gram than
.
Kinetics: Slower reaction rates (4–12 hours).
Candidate C: Aluminum Chloride (
)
The "Avoid" Control
Performance: Generally poor for this specific substrate.
Failure Mode: The "Hard" nature of Al(III) leads to irreversible complexation with the benzyl-amine nitrogen. This necessitates stoichiometric loading (or super-stoichiometric), which causes gumming, difficult stirring, and low yields (<40%). Not recommended.
Comparative Data Summary
Feature
Yield (Isolated)
75 - 82%
70 - 78%
Reaction Time
1 - 2 Hours
6 - 12 Hours
Temperature
-20°C to 0°C
20°C to 25°C
Equivalents Req.
1.2 - 2.0 eq
0.05 - 0.1 eq (Catalytic)
Major Byproduct
Enol Ethers / Fluorinated salts
Minimal
Scalability
High (with cooling)
High (Cost limiting)
Safety Profile
Corrosive, HF risk
Low toxicity
Experimental Protocols
Method A: The
Standard (High Throughput)
Best for: Large scale batches where speed and cost are prioritized over waste disposal.
dropwise over 15 mins. The solution may turn slightly yellow/cloudy due to amine complexation.
EDA Addition: Add EDA dropwise over 45 mins, maintaining temp < -10°C. Note: Rapid addition causes exotherms and N2 evolution.
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:4).
Quench: Pour mixture into ice-cold saturated
(100 mL). Stir vigorously for 20 mins to hydrolyze boron complexes.
Workup: Separate organic layer. Extract aqueous layer with DCM (2x50 mL). Dry over
.
Purification: The crude
-keto ester is often used directly or purified via flash chromatography.
Decarboxylation (Optional): Reflux in 6N HCl to yield the final 1-benzylazepan-4-one.
Method B: The
Alternative (Green/Selective)
Best for: Medicinal chemistry labs requiring high purity and easier handling.
Reagents:
1-Benzyl-4-piperidone (1.0 g, 5.28 mmol)
Ethyl Diazoacetate (EDA) (0.72 g, 6.3 mmol)
(0.26 g, 0.53 mmol, 10 mol%)
Dichloromethane (10 mL)
Step-by-Step:
Setup: Dissolve piperidone in DCM at room temperature (25°C).
Catalyst Addition: Add solid
. It may not fully dissolve initially.
Reaction: Add EDA slowly via syringe pump over 1 hour. Gas evolution (
) will be steady but controlled.
Completion: Stir for 8-12 hours.
Workup: Add water (10 mL). The
partitions into the aqueous phase.
Recovery: The aqueous phase can be concentrated to recover the catalyst. The organic phase is dried and concentrated.
Process Workflow & Purification
The following diagram illustrates the critical decision points in the purification workflow, specifically addressing the separation of the expanded ring from unreacted starting material.
Figure 2: Downstream processing workflow. Note that the initial product of the EDA reaction is the carboxylate ester, which requires hydrolysis/decarboxylation to yield the pure ketone.
Expert Commentary & Troubleshooting
Safety Note on Ethyl Diazoacetate (EDA):
EDA is potentially explosive.[2][3][4] Never distill pure EDA. In scale-up scenarios (>100g), consider using in situ generation of the diazo species or continuous flow reactors to minimize the active inventory.
The "Stalling" Phenomenon:
If using
, the reaction often stalls at 60-70% conversion. This is usually due to the formation of a stable -amine complex.
Solution: Add an additional 0.5 eq of
. Do not increase temperature, as this promotes polymerization of the diazo compound.
Regioselectivity:
While the 4-one is the thermodynamic product, kinetic control (low temp) favors the
-keto ester. If you observe significant amounts of the enol ether (O-alkylation), switch to or increase the polarity of the solvent (e.g., use a DCM/Nitromethane blend), which stabilizes the betaine intermediate and favors ring expansion.
References
Organic Syntheses Procedure for Ethyl Diazoacetate:
Womack, E. B.; Nelson, A. B.[5] "Ethyl Diazoacetate".[2][4][5] Org.[2][5] Synth.1944 , 24, 56.
[Link]
Dabrowski, J. A., et al. "Scandium(III) Triflate Catalyzed Homologation of Ketones with Diazoacetates". Tetrahedron Letters2004, 45(30).
Synthesis of Azepine Derivatives (Review):
Singh, N., et al. "A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds". ResearchGate, 2025 .
[Link]
Flow Synthesis of EDA (Safety Reference):
"Ethyl diazoacetate synthesis in flow". Beilstein J. Org. Chem.2013 , 9, 1691–1697.
[Link]
Comparative Kinetic Profiling: Synthesis of 1-Benzylazepan-4-one
Executive Summary Objective: To evaluate the kinetic efficiency and synthetic viability of forming 1-benzylazepan-4-one (a 7-membered heterocycle). Comparison: This guide contrasts the Classic Dieckmann Condensation (int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To evaluate the kinetic efficiency and synthetic viability of forming 1-benzylazepan-4-one (a 7-membered heterocycle).
Comparison: This guide contrasts the Classic Dieckmann Condensation (intramolecular cyclization) against the Tiffeneau-Demjanov Rearrangement (ring expansion).
Key Finding: While the Dieckmann condensation is the industrial standard for 6-membered rings (piperidones), it is kinetically disfavored for 7-membered rings due to entropic penalties (
). The Ring Expansion method, starting from the readily available 1-benzyl-4-piperidone, offers a kinetically superior pathway with higher conversion rates, albeit with higher reagent costs.
Part 1: Mechanistic & Kinetic Analysis
Method A: Dieckmann Condensation (The Entropic Challenge)
The formation of the 7-membered azepane ring via Dieckmann condensation involves the cyclization of an unsymmetrical diester (ethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate).
Kinetic Barrier: The rate-determining step (RDS) is the nucleophilic attack of the enolate on the ester carbonyl.
Entropic Factor: Forming a 7-membered ring requires the linear chain to adopt a specific conformation, overcoming significant degrees of freedom. This results in a highly negative entropy of activation (
), making the reaction rate () significantly slower than for 5- or 6-membered rings.
Competing Reaction: Intermolecular condensation (polymerization) competes with cyclization. To mitigate this, high dilution conditions (pseudo-first-order kinetics) are strictly required.
Method B: Tiffeneau-Demjanov Ring Expansion (The Electronic Pathway)
This method utilizes 1-benzyl-4-piperidone (a stable 6-membered ring) and expands it using a diazo compound (e.g., TMS-diazomethane).
Kinetic Barrier: The RDS is the migration of the alkyl bond to the carbocation/diazonium center.
Electronic Factor: The reaction is driven by the release of
(gas) and the relief of subtle torsional strain in the transition state. It is an enthalpy-driven process () rather than entropy-limited.
Advantage: Since the starting material is already cyclic, the "probability" of the reactive centers meeting is unity. The reaction is fast, often complete in <2 hours at room temperature.
Comparative Data Table
Feature
Method A: Dieckmann Condensation
Method B: Ring Expansion (TMS-CHN2)
Reaction Type
Intramolecular Nucleophilic Substitution
1,2-Alkyl Shift (Rearrangement)
Rate Determining Step
Ring Closure ()
Alkyl Migration ()
Kinetic Order
Pseudo-1st Order (requires high dilution)
2nd Order (Bimolecular)
Activation Entropy
Highly Negative (Unfavorable)
Moderate (Favorable)
Typical Yield
35 - 50%
75 - 85%
Reaction Time
12 - 24 Hours (Reflux)
1 - 3 Hours (0°C to RT)
Primary Side Product
Intermolecular Polymers
Epoxide formation (minor)
Part 2: Visualization of Pathways
The following diagram illustrates the competing kinetic pathways. Note the high activation energy barrier for the Dieckmann cyclization due to entropy, contrasted with the lower barrier for the ring expansion.
Caption: Mechanistic comparison showing the high-barrier cyclization of the Dieckmann route vs. the lower-barrier migration of the Ring Expansion route.
Solvent: Anhydrous Toluene (0.05 M concentration - Critical)
Step-by-Step:
System Prep: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and a precision addition funnel. Purge with Argon.
Base Suspension: Charge flask with KOtBu (1.35 g, 12 mmol) and 150 mL anhydrous toluene. Heat to reflux.[1]
Slow Addition (The Kinetic Control): Dissolve the diester (3.2 g, 10 mmol) in 50 mL toluene. Add this solution dropwise to the refluxing base over 4 hours .
Why? This maintains a low instantaneous concentration of the enolate, statistically favoring intramolecular cyclization over intermolecular polymerization.
Completion: Reflux for an additional 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
Workup: Cool to 0°C. Quench with glacial acetic acid. Wash with brine, dry over MgSO4, and concentrate.
Decarboxylation: Reflux the crude
-keto ester in 6M HCl for 4 hours to remove the ester group, yielding the final ketone.
Protocol B: TMS-Diazomethane Ring Expansion (Recommended)
Use this method for high throughput and kinetic efficiency.
Reagents:
Substrate: 1-Benzyl-4-piperidone (10 mmol)
Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq)
Lewis Acid:
(1.1 eq)
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step:
Setup: Charge a flame-dried flask with 1-benzyl-4-piperidone (1.89 g, 10 mmol) and DCM (20 mL) under Nitrogen. Cool to -78°C.
Warming: Allow the reaction to warm to 0°C over 1 hour.
Validation: Check TLC. The starting material (piperidone) should be consumed. A new, slightly more polar spot (azepanone) will appear.
Quench: Carefully add saturated
. Extract with DCM.
Purification: The product is often clean enough for use; otherwise, purify via flash chromatography (SiO2, DCM/MeOH 95:5).
References
Dieckmann, W. (1901).[2] "Ueber cyklische β-Ketoncarbonsäureester." Justus Liebigs Annalen der Chemie, 317(1), 27-109.
Leonard, N. J., & Sentz, R. C. (1952). "Macrolide Antibiotics. I. The Synthesis of 1-Benzyl-4-azacycloheptanone." Journal of the American Chemical Society, 74(7), 1704–1709.
Maruoka, K., et al. (2000). "Efficient Ring Expansion of Cyclic Ketones with Trimethylsilyldiazomethane Catalyzed by Aluminum Reagents." Journal of the American Chemical Society, 122(22), 5401-5402.
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736. (Foundational text on kinetic feasibility of ring sizes).
A Comparative Guide to the Synthesis of 1-Benzylazepan-4-one: Microwave-Assisted versus Conventional Methodologies
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient synthesis of novel heterocyclic scaffolds is paramount. The azepane ring system,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of novel heterocyclic scaffolds is paramount. The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold found in a variety of biologically active compounds. Specifically, 1-Benzylazepan-4-one serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide provides an in-depth, objective comparison of microwave-assisted and conventional synthetic approaches to this valuable building block, supported by detailed experimental protocols and data to inform methodological choices in the modern chemistry laboratory.
The Strategic Importance of 1-Benzylazepan-4-one
The 1-benzylazepan-4-one core is a versatile precursor for a range of neurologically active compounds and other potential therapeutics. The benzyl group serves as a readily cleavable protecting group, allowing for further functionalization at the nitrogen atom, while the ketone moiety provides a handle for a multitude of chemical transformations to introduce molecular diversity. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the drug discovery community.
Mechanistic Underpinnings: The Dieckmann Condensation
A robust and well-established method for the formation of cyclic ketones from diesters is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1][2] This reaction proceeds via the formation of an enolate from one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester. Subsequent elimination of an alkoxide and protonation yields the cyclic β-keto ester. In the synthesis of 1-Benzylazepan-4-one, the precursor is a diester containing the benzylamino moiety, which upon cyclization and subsequent hydrolysis and decarboxylation, yields the target ketone.
dot
Caption: Key steps in the synthesis of 1-Benzylazepan-4-one via Dieckmann Condensation.
Experimental Protocols
This section details the step-by-step methodologies for both the conventional and microwave-assisted synthesis of 1-Benzylazepan-4-one, starting from the preparation of the requisite diester precursor.
Part 1: Synthesis of the Precursor - Diethyl 4-(benzylamino)heptanedioate
A necessary precursor for the Dieckmann condensation is diethyl 4-(benzylamino)heptanedioate. This can be synthesized via a Michael addition of benzylamine to two equivalents of diethyl ethylidenemalonate, followed by hydrolysis and decarboxylation of the resulting tetraester, or more directly through the reaction of benzylamine with ethyl 4-bromobutanoate. For the purpose of this guide, we will assume the availability of the precursor.
Part 2: Intramolecular Cyclization: Conventional vs. Microwave-Assisted Dieckmann Condensation
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with anhydrous toluene (3 x 10 mL) to remove the mineral oil. Add 200 mL of anhydrous toluene to the flask.
Addition of Diester: Dissolve diethyl 4-(benzylamino)heptanedioate (16.2 g, 50 mmol) in 50 mL of anhydrous toluene and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol (10 mL). Pour the mixture into 200 mL of ice-cold water and separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Hydrolysis and Decarboxylation: Concentrate the dried organic phase under reduced pressure to obtain the crude β-keto ester. To the crude product, add 100 mL of 10% aqueous hydrochloric acid and heat the mixture to reflux for 4-6 hours until the evolution of CO₂ ceases.
Isolation and Purification: Cool the reaction mixture and basify with a 20% aqueous sodium hydroxide solution to pH > 10. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-Benzylazepan-4-one as a pale yellow oil.[3]
Reaction Setup: In a 100 mL microwave-transparent sealed vessel equipped with a magnetic stirrer, place sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) and wash with anhydrous toluene (3 x 5 mL). Add 40 mL of anhydrous toluene.
Addition of Diester: Add diethyl 4-(benzylamino)heptanedioate (3.25 g, 10 mmol) dissolved in 10 mL of anhydrous toluene to the vessel.
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes with stirring.[4] Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
Work-up: After the reaction is complete, cool the vessel to room temperature using compressed air. Cautiously quench the reaction with ethanol (5 mL) and then add 50 mL of water. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Hydrolysis and Decarboxylation: Concentrate the organic phase and add 30 mL of 10% aqueous hydrochloric acid. Irradiate the mixture in the microwave reactor at 120 °C for 10-15 minutes.
Isolation and Purification: Cool the mixture, basify with 20% NaOH, and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[3]
dot
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
Performance Comparison: A Data-Driven Analysis
The primary advantages of microwave-assisted organic synthesis (MAOS) lie in its efficiency, which can be quantified through a comparison of key reaction parameters.[2][5]
Parameter
Conventional Synthesis
Microwave-Assisted Synthesis
Reaction Time (Dieckmann)
8 - 12 hours
20 - 30 minutes
Reaction Time (Hydrolysis)
4 - 6 hours
10 - 15 minutes
Typical Yield
60 - 75%
75 - 90%
Energy Consumption
High (prolonged heating)
Low (short irradiation times)
Temperature Control
Bulk heating, potential for hotspots
Precise and uniform heating
By-product Formation
Higher potential due to long reaction times
Minimized due to rapid heating
Scalability
Well-established for large scale
Can be challenging for very large scale
Note: Yields are estimates based on typical Dieckmann condensations and microwave-assisted reactions and may vary depending on the specific reaction conditions and purity of reagents.
Discussion: Interpreting the Results
The data clearly illustrates the significant advantages of the microwave-assisted approach for the synthesis of 1-Benzylazepan-4-one. The most striking difference is the dramatic reduction in reaction time, from many hours to mere minutes.[6] This acceleration is a hallmark of microwave chemistry and is attributed to the efficient and direct heating of the reaction mixture through dielectric polarization.[2]
The improved yield often observed in microwave-assisted synthesis can be attributed to several factors. The rapid heating minimizes the time for side reactions and decomposition of reactants and products to occur.[5] Furthermore, the uniform heating profile within the microwave cavity reduces the formation of hotspots, which can lead to charring and the generation of impurities in conventional heating methods.
From a green chemistry perspective, the microwave-assisted method is also superior. The significant reduction in reaction time translates to lower energy consumption. While both methods described here use similar solvents, the potential for solvent-free microwave reactions further enhances the green credentials of this technology.[7]
However, it is important to consider the scalability of each method. Conventional synthesis using standard laboratory glassware is readily scalable for the production of larger quantities of material. While batch microwave reactors with larger capacities are available, scaling up microwave-assisted synthesis can present challenges in ensuring uniform irradiation throughout the larger volume.
Conclusion: A Clear Winner for Rapid Synthesis and Process Optimization
For the synthesis of 1-Benzylazepan-4-one, the microwave-assisted approach offers a compelling alternative to conventional heating methods. The dramatic reduction in reaction time, coupled with higher yields and improved product purity, makes it an ideal choice for rapid lead optimization in a drug discovery setting and for the efficient production of research quantities of this important intermediate. While conventional methods remain a viable and scalable option, the significant gains in efficiency offered by microwave technology position it as a superior methodology for modern organic synthesis. The choice between the two will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction and the availability of specialized microwave equipment.
References
Jain, A.K., & Singla, R.K. (2011). An overview of microwave assisted technique: Green synthesis. Webmedcentral Pharmaceutical Sciences, 2(3), WMC001717.
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzylazepan-4-one (CAS No. 1208-75-9). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is directed at researchers, scientists, and drug development professionals who handle this and similar chemical compounds. The core principle of this guide is that all waste streams containing 1-Benzylazepan-4-one must be treated as hazardous chemical waste.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of 1-Benzylazepan-4-one, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous compounds provide critical safety insights. Compounds like (1-Benzylazepan-3-yl)methanamine and Azepan-4-one hydrochloride are known to cause significant irritation and potential harm.[1][2]
The primary hazards associated with 1-Benzylazepan-4-one are presumed to be:
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact.[1]
Serious Eye Irritation (H319): Can cause significant and potentially lasting eye damage.[1][2]
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1][3]
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[3]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Hazard Class
Associated Risk
Required Personal Protective Equipment (PPE)
Skin Irritant
Causes skin irritation upon contact.
Nitrile gloves (or other chemically resistant gloves), lab coat.
Eye Irritant
Causes serious eye damage/irritation.
ANSI-approved safety goggles or a face shield.
Respiratory Irritant
May cause irritation to the respiratory system if inhaled.
Use only in a certified chemical fume hood.
Acute Toxicity
Harmful if ingested.
Wash hands thoroughly after handling; do not eat, drink, or smoke in the lab.
The Foundational Principle: No Drain or Trash Disposal
Under no circumstances should 1-Benzylazepan-4-one or its waste streams be disposed of down the sanitary sewer or in regular solid waste.[4][5] The introduction of such organic compounds into aquatic ecosystems can be harmful, and they may interfere with wastewater treatment processes.[6] The only acceptable method of disposal is through a licensed and approved hazardous waste management service.[1][4][7]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing 1-Benzylazepan-4-one waste from generation to collection.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[5]
Waste Identification: Clearly identify the waste stream. Is it unadulterated 1-Benzylazepan-4-one, a solution in a solvent, or contaminated labware?
Container Selection:
Use a dedicated, leak-proof hazardous waste container with a secure screw-top cap.[8][9] The original product container is often an excellent choice for waste.[9]
The container material must be compatible with the chemical. High-density polyethylene (HDPE) or glass is typically appropriate.
Do not overfill the container. Always leave a minimum of 5-10% headspace to allow for vapor expansion.[8]
Labeling:
Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.
The label must clearly state "HAZARDOUS WASTE " and list all chemical constituents by their full name, including 1-Benzylazepan-4-one and any solvents, with their approximate percentages.
Step 2: Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]
Location: The SAA must be a designated area (e.g., a secondary containment tray within a cabinet or fume hood) that does not impede foot traffic or emergency egress.
Segregation: Store the 1-Benzylazepan-4-one waste container segregated from incompatible materials, such as strong acids or oxidizers.[5]
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][9]
Time and Quantity Limits: Be aware of regulatory limits. A laboratory can typically accumulate up to 55 gallons of hazardous waste in an SAA.[10] Once a container is full, it must be removed by your institution's Environmental Health & Safety (EHS) department within three days.[10] Partially filled containers must be removed within 12 months of the accumulation start date.[11]
Step 3: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of the waste.
Contact EHS: Once your waste container is full or ready for removal, contact your institution's EHS or equivalent safety office.
Schedule Pickup: Follow your institution's specific procedure to schedule a hazardous waste pickup. This is often done through an online request form.[9] Do not move the waste from the SAA yourself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams of 1-Benzylazepan-4-one.
Caption: Decision workflow for proper segregation and disposal of 1-Benzylazepan-4-one waste streams.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Small Spill Management
For spills of less than 100 mL in a chemical fume hood:
Alert Personnel: Notify others in the immediate area.
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[3][12]
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
Clean Area: Decontaminate the spill surface with soap and water or an appropriate solvent.
Dispose: Treat all cleanup materials as hazardous waste.
For larger spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team immediately.
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Management of Empty Containers
An "empty" container that held 1-Benzylazepan-4-one is not considered non-hazardous until properly decontaminated.
Triple-Rinse Protocol:
Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[7][13]
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[9]
Crucially, collect all three portions of this rinsate as hazardous waste in your designated liquid waste container.[7][9][13]
Final Disposal: After triple-rinsing, obliterate or deface the original manufacturer's label.[13] The clean, rinsed container can then be disposed of in the appropriate laboratory glass or plastic recycling bin, according to your institution's policies.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public health.
References
Safety Data Sheet for a related compound. (2025). Google Cloud.
(1-Benzylazepan-3-yl)methanamine Safety Data Sheet. AK Scientific, Inc.
Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. (2024). CymitQuimica.
Safety Data Sheet: Azepan-4-one hydrochloride. (2025). Carl ROTH.
Proper Disposal Procedures for COAGULANT WS. Benchchem.
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
Safety Data Sheet for Potassium benzenesulfonate. Pfaltz & Bauer.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
Personal protective equipment for handling 1-Benzylazepan-4-one
Executive Summary & Hazard Context 1-Benzylazepan-4-one is a pharmacologically active heterocyclic intermediate used primarily in the synthesis of protease inhibitors and neurological agents. Structurally, it contains a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Context
1-Benzylazepan-4-one is a pharmacologically active heterocyclic intermediate used primarily in the synthesis of protease inhibitors and neurological agents. Structurally, it contains a secondary amine protected by a benzyl group and a reactive ketone functionality.
Critical Safety Warning: While specific toxicological data for this intermediate may be limited compared to commodity chemicals, its structural analogs (benzylamines and cyclic aminoketones) exhibit corrosive properties (Skin Corr. 1B) and acute toxicity upon ingestion or dermal absorption.[1]
Operational Directive: Treat this compound as a High-Potency/Undefined Hazard (Band 3) . Do not rely solely on standard "lab safety" protocols; utilize containment strategies designed for bioactive pharmaceutical intermediates.
Hazard Identification & Risk Assessment
Based on GHS Classification standards for structural analogs.
Hazard Class
Category
Hazard Statement
Mechanism of Action
Skin Corrosion/Irritation
1B / 2
H314 / H315: Causes severe skin burns or irritation.
The basic nitrogen (amine) can saponify skin lipids; the benzyl group enhances lipophilic penetration.
Acute Toxicity (Oral)
3 / 4
H301 / H302: Toxic/Harmful if swallowed.
Central Nervous System (CNS) depression; potential interference with neurotransmitter reuptake.
Direct chemical attack on corneal proteins; high risk of permanent opacity.
Sensitization
1
H317: May cause allergic skin reaction.
Benzylic moieties are known haptens that can trigger immune sensitization.
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with permeation-based logic. Nitrile gloves alone are insufficient for prolonged contact due to the ketone moiety, which can degrade nitrile rubber over time.
Tier 1: Standard Handling (Weighing <1g, Closed Transfer)
PPE Component
Material Specification
Technical Justification
Primary Glove
Nitrile (Accelerator-Free)
Thickness: 4-5 mil. Protects against incidental splash.[4]
Eye Protection
Chemical Splash Goggles
Safety glasses are forbidden . Vapors/dust can bypass side shields.
Body Protection
Lab Coat (High-Neck)
Must be buttoned to the throat to prevent chest exposure during seated work.
Tier 2: High Risk (Synthesis, Spills, Handling >1g)
PPE Component
Material Specification
Technical Justification
Glove Configuration
Double Gloving
Inner: 4 mil Nitrile (Dexterity). Outer: 8 mil Nitrile OR Laminate (Silver Shield) . Reason: Ketones degrade nitrile; laminate provides >4hr breakthrough time.
Respiratory
P100 + OV Cartridge
If outside a fume hood (emergency only). Particulate filter (P100) for dust; Organic Vapor (OV) for amine vapors.
Body Protection
Tyvek® Coverall (Sleeve Covers)
Prevents dust accumulation on street clothes; sleeve covers bridge the gap between glove and coat.
Operational Protocol: Step-by-Step
Phase A: Preparation & Engineering Controls
Static Control: 1-Benzylazepan-4-one (if solid) is prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder dispersal.
Ventilation: Verify Fume Hood Face Velocity is >100 fpm (0.5 m/s) . Work at least 6 inches inside the sash.
Decontamination Prep: Prepare a "quench bucket" containing 5% Citric Acid or Dilute HCl . This neutralizes the basic amine functionality immediately upon contact with wipes/tools.
Phase B: Handling Workflow (Visualized)
Figure 1: Decision logic for handling 1-Benzylazepan-4-one based on physical state.
Phase C: Emergency Response
Skin Contact:
Immediate: Drench with water for 15 minutes.
Secondary: Wash with soap (surfactant) to remove the lipophilic benzyl compound. Do not use alcohol (increases absorption).